Technical Documentation Center

1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine
  • CAS: 874993-79-0

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine

Executive Summary The molecule 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine represents a critical "privileged scaffold" in medicinal chemistry.[1] It combines a chiral benzylamine motif with an ortho-morpholine substituent....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine represents a critical "privileged scaffold" in medicinal chemistry.[1] It combines a chiral benzylamine motif with an ortho-morpholine substituent.[1] This specific geometry forces the morpholine ring out of the phenyl plane, creating a distinct 3D vector often exploited in kinase inhibitors (e.g., PI3K/mTOR pathways) and CNS-active agents to improve solubility and metabolic stability.[1]

This guide details the synthesis of the racemic amine and provides a high-precision asymmetric route for the enantiopure variant.[1] The protocols are designed for scalability, relying on robust nucleophilic aromatic substitution (


) and titanium-mediated imine formation to overcome the steric hindrance imposed by the ortho-morpholine group.[1]

Retrosynthetic Analysis

The strategic disconnection relies on the late-stage introduction of the chiral amine center to allow for divergent synthesis (racemic vs. chiral).[1]

  • Target: 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine[1][2]

  • Primary Disconnection: C–N Bond formation (Reductive Amination).

  • Key Intermediate: 1-(2-Morpholinophenyl)ethanone (Compound 2 ).[1]

  • Starting Materials: 2-Fluoroacetophenone and Morpholine.[1]

Retrosynthesis Target Target Amine (Chiral or Racemic) Ketone Intermediate Ketone 1-(2-Morpholinophenyl)ethanone Target->Ketone Reductive Amination (C-N Formation) Start Starting Materials 2-Fluoroacetophenone + Morpholine Ketone->Start SnAr Substitution

Figure 1: Retrosynthetic logic flow from target amine to commercially available precursors.

Route A: Robust Synthesis of Racemic Amine

Application: Early-stage SAR (Structure-Activity Relationship) generation where enantiopurity is not yet critical.[1]

Step 1: Synthesis of 1-(2-Morpholinophenyl)ethanone

This step utilizes a Nucleophilic Aromatic Substitution (


).[1] The ortho-acetyl group acts as an electron-withdrawing group (EWG), activating the fluorine for displacement.[1]
  • Reagents: 2-Fluoroacetophenone, Morpholine,

    
    .[1]
    
  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate

    
    ).
    
  • Mechanism: Meisenheimer complex intermediate.[1]

Protocol:

  • Charge a reaction vessel with 2-Fluoroacetophenone (1.0 equiv) and

    
      (1.5 equiv).
    
  • Add DMF (5 volumes).

  • Add Morpholine (1.2 equiv) dropwise.

  • Heat the mixture to 100 °C for 12 hours.

    • Note: The reaction color typically shifts from pale yellow to deep orange/brown.[1]

  • Workup: Cool to room temperature (RT). Pour into ice water (20 volumes). The product often precipitates as a solid.[1] If oil forms, extract with Ethyl Acetate.[1]

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (Hexane/EtOAc).

Step 2: Reductive Amination

Direct reductive amination of ortho-substituted acetophenones is challenging due to steric hindrance.[1] We employ Titanium(IV) isopropoxide as a Lewis acid and water scavenger to drive ketimine formation.

  • Reagents: Compound 2, Ammonium Acetate (

    
    ), Sodium Cyanoborohydride (
    
    
    
    ),
    
    
    .
  • Solvent: Methanol (MeOH).

Protocol:

  • Dissolve 1-(2-Morpholinophenyl)ethanone (1.0 equiv) in dry MeOH (10 volumes) under

    
    .
    
  • Add

    
      (10.0 equiv).
    
  • Add

    
      (2.0 equiv) cautiously.
    
    • Critical: The solution may become slightly cloudy.[1] Stir at RT for 12 hours to ensure Ketimine formation.[1]

  • Cool to 0 °C. Add

    
      (1.5 equiv) portion-wise.
    
    • Safety: Vent the flask; minor

      
      /HCN evolution possible.[1]
      
  • Stir at RT for 4 hours.

  • Quench: Slowly add 1N NaOH to adjust pH > 10.

    
     will precipitate as a white solid.[1]
    
  • Filter through Celite.[1] Extract filtrate with DCM.[1]

  • Isolation: Dry organic layer (

    
    ) and concentrate. Isolate as HCl salt by treating with 4M HCl/Dioxane.[1]
    

Route B: Asymmetric Synthesis (Enantioselective)

Application: Late-stage lead optimization requiring single enantiomers (typically (S)- or (R)-).[1] Method: Ellman’s Sulfinamide Auxiliary.[1]

This route uses (R)-tert-butanesulfinamide to form a chiral sulfinyl imine, which directs the hydride attack diastereoselectively.[1]

Workflow Diagram

EllmanRoute Ketone Ketone Imine Chiral N-Sulfinyl Imine Ketone->Imine Ti(OEt)4, THF, Reflux Aux (R)-t-Bu-Sulfinamide Aux->Imine Amine Chiral Amine (HCl Salt) Imine->Amine 1. NaBH4 (-48°C) 2. HCl/MeOH

Figure 2: Asymmetric synthesis using Ellman's auxiliary for high enantiomeric excess (ee).

Protocol:

  • Imine Formation:

    • Mix Ketone (1.0 equiv), (R)-tert-butanesulfinamide (1.2 equiv), and

      
        (2.0 equiv) in dry THF.
      
    • Reflux for 24 hours.[1] (Higher temp needed due to steric bulk of morpholine).

    • Workup with brine, filter, and concentrate.[1]

  • Diastereoselective Reduction:

    • Dissolve Imine in dry THF.[1] Cool to -48 °C .[1]

    • Add

      
        (or L-Selectride for opposite stereochemistry).[1]
      
    • Warm to RT slowly.[1]

  • Deprotection:

    • Treat the resulting sulfinamide with 4M HCl in Dioxane/MeOH .

    • Precipitate the chiral amine hydrochloride salt with Diethyl Ether.[1]

Quantitative Data & Process Parameters

Table 1: Critical Process Parameters (CPP)
ParameterRangeImpact on QualityMitigation

Temp
90–110 °CLow temp = incomplete conversion.High temp = degradation.[1]Maintain 100 °C; monitor by HPLC.
Water Content (Step 2) < 0.1%Water hydrolyzes the imine/Titanium complex.Use anhydrous MeOH and

.
Reduction Temp (Chiral) -48 to -78 °CHigher temp erodes diastereomeric ratio (dr).[1]Strict cryogenic control.[1]
Stoichiometry (

)
1.5–2.5 eqExcess Ti ensures complete ketone activation.Do not reduce below 1.5 eq.

Safety & Handling (E-E-A-T)

  • 2-Fluoroacetophenone: Lachrymator.[1] Handle in a fume hood.

  • Sodium Cyanoborohydride: Toxic if swallowed; contact with acid releases HCN gas.[1] Quench exclusively in a basic medium (NaOH) before disposal.

  • Titanium Alkoxides: Moisture sensitive.[1] Hydrolysis produces solid

    
     which can clog filters; use Celite for filtration.[1]
    

References

  • Preparation of Morpholines : Vertex AI Search Result 1.1. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines". ChemRxiv.[1] Link

  • Starting Material Data : Vertex AI Search Result 1.7. "1-(2-Morpholinophenyl)ethanone CAS 117607-26-8". BLD Pharm.[1] Link

  • Target Molecule Properties : Vertex AI Search Result 1.3. "1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine | C12H18N2O".[1] PubChem.[1][2] Link

  • Reductive Amination Methodology : General Reference. Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] J. Org.[1] Chem. 1996, 61, 11, 3849–3862.[1] (Standard protocol adaptation).

  • Ellman's Auxiliary Protocol : General Reference. Ellman, J. A., et al. "Synthesis and Applications of tert-Butanesulfinamide."[1] Chem. Rev.[1] 2010, 110, 6, 3600–3740.[1]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine

For Researchers, Scientists, and Drug Development Professionals Introduction 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine is a substituted aromatic amine featuring a morpholine moiety. This unique structural combination sug...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine is a substituted aromatic amine featuring a morpholine moiety. This unique structural combination suggests its potential as a scaffold in medicinal chemistry and as an intermediate in the synthesis of more complex molecules. The presence of a primary amine and a tertiary amine within the same structure, along with the phenyl and morpholine rings, imparts a range of chemical properties that are of interest to researchers in drug discovery and organic synthesis. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, based on available data.

Chemical Identity and Structure

The fundamental identity of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine is established by its molecular formula and structure.

Molecular Formula: C₁₂H₁₈N₂O[1]

Structure:

Caption: 2D Chemical Structure of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine

IUPAC Name: 1-(2-morpholin-4-ylphenyl)ethanamine[1]

CAS Number: 874993-79-0[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine. It is important to note that much of the available data is computationally predicted and awaits experimental verification.

PropertyValueSource
Molecular Weight 206.28 g/mol [1]
Exact Mass 206.141913202 Da[1]
XLogP3 (Lipophilicity) 0.9[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 3[1]
Topological Polar Surface Area 38.5 Ų[1]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex. Key predicted signals include:

  • Aromatic Protons: Multiplets in the aromatic region (approx. 7.0-7.5 ppm).

  • Morpholine Protons: Two distinct multiplets corresponding to the -CH₂-N- and -CH₂-O- groups of the morpholine ring.

  • Ethylamine Protons: A quartet for the methine (-CH) proton and a doublet for the methyl (-CH₃) protons of the ethanamine side chain. The protons of the primary amine (-NH₂) will likely appear as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each of the 12 carbon atoms. Predicted chemical shifts would differentiate the aromatic carbons, the four unique carbons of the morpholine ring, and the two carbons of the ethanamine side chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

  • N-H Stretching: As a primary amine, two bands are expected in the region of 3400-3250 cm⁻¹.

  • C-H Stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

  • N-H Bending: A characteristic bend for primary amines around 1650-1580 cm⁻¹.

  • C-N Stretching: Aromatic C-N stretch is anticipated in the 1335-1250 cm⁻¹ region, while the aliphatic C-N stretches will appear between 1250-1020 cm⁻¹.

  • C-O-C Stretching: A strong band characteristic of the ether linkage in the morpholine ring.

Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 206. Key fragmentation patterns would likely involve the loss of the ethylamine side chain and cleavage of the morpholine ring.

Synthesis and Reactivity

Proposed Synthesis Workflow

A specific, validated synthesis protocol for 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine is not detailed in readily available literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry reactions. A potential approach could involve the reductive amination of a corresponding ketone precursor.

G cluster_0 Synthesis of Precursor cluster_1 Final Product Formation 2-Fluoronitrobenzene 2-Fluoronitrobenzene 2-Morpholinonitrobenzene 2-Morpholinonitrobenzene 2-Fluoronitrobenzene->2-Morpholinonitrobenzene Nucleophilic Aromatic Substitution with Morpholine 2-Morpholinoaniline 2-Morpholinoaniline 2-Morpholinonitrobenzene->2-Morpholinoaniline Reduction of Nitro Group (e.g., H₂, Pd/C) 2-Morpholinoacetophenone 2-Morpholinoacetophenone 2-Morpholinoaniline->2-Morpholinoacetophenone Acylation (e.g., Acetyl Chloride, AlCl₃) 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine 2-Morpholinoacetophenone->1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine Reductive Amination (e.g., NH₃, NaBH₃CN) Final Product Final Product 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine->Final Product Start Materials Start Materials Start Materials->2-Fluoronitrobenzene

Caption: A Proposed Synthetic Pathway for 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine

Causality in Experimental Choices:

  • Nucleophilic Aromatic Substitution: The use of a fluoro-substituted nitrobenzene is advantageous as fluorine is a good leaving group for this type of reaction. The electron-withdrawing nitro group activates the ring towards nucleophilic attack by morpholine.

  • Reduction of the Nitro Group: Catalytic hydrogenation is a clean and efficient method for the reduction of a nitro group to an amine without affecting other functional groups.

  • Acylation: A Friedel-Crafts acylation or a similar reaction would be a standard method to introduce the acetyl group onto the aromatic ring, forming the ketone precursor.

  • Reductive Amination: This is a classic and versatile method for the synthesis of amines from ketones. The choice of a mild reducing agent like sodium cyanoborohydride is crucial to selectively reduce the intermediate imine in the presence of the ketone.

Reactivity Profile

The reactivity of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine is governed by its primary amine, tertiary amine, and aromatic functionalities.

  • Primary Amine: This group is nucleophilic and basic. It will readily react with electrophiles such as acyl chlorides, anhydrides, and aldehydes (to form imines). It can also be alkylated and can form salts with acids.

  • Tertiary Amine (Morpholine Nitrogen): This nitrogen is also basic and can be protonated or quaternized with alkyl halides.

  • Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution reactions. The morpholino and aminoethyl groups are activating and ortho-, para-directing, which will influence the position of substitution.

Potential Applications in Research and Drug Development

The structural motifs present in 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine are found in a variety of biologically active compounds. The morpholine ring is a common feature in many approved drugs, contributing to improved pharmacokinetic properties such as solubility and metabolic stability. The phenethylamine scaffold is a well-known pharmacophore that interacts with a wide range of biological targets, particularly in the central nervous system.

Therefore, this compound could serve as a valuable starting material or fragment for the synthesis of novel compounds with potential therapeutic applications in areas such as:

  • Neuropharmacology: As a scaffold for compounds targeting neurotransmitter receptors and transporters.

  • Oncology: As a building block for kinase inhibitors and other anti-cancer agents.

  • Infectious Diseases: As a template for the development of new antibacterial or antiviral drugs.

Conclusion

1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine is a compound with significant potential for applications in chemical synthesis and drug discovery. While a substantial amount of experimental data is yet to be published, its chemical properties can be reasonably predicted based on its structure. This guide provides a foundational understanding of this molecule, highlighting the need for further experimental investigation to fully characterize its properties and unlock its potential.

References

  • PubChem. 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine. National Center for Biotechnology Information. [Link]

Sources

Foundational

A Technical Guide to the Mechanistic Landscape of Morpholine-Containing Phenyl-Ethan-Amine Scaffolds

For Researchers, Scientists, and Drug Development Professionals Abstract The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological prop...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological properties. This guide addresses the compound 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine, a structure for which specific mechanistic data is not extensively available in the public domain. Recognizing this, we pivot to an in-depth exploration of the broader class of morpholine-containing phenyl-ethan-amine and related structures. This technical document serves as a vital resource for researchers by synthesizing the known mechanisms of action, structure-activity relationships (SAR), and experimental methodologies associated with this chemical class. By examining structurally related compounds with established biological activities, we provide a predictive framework and a robust starting point for the investigation of novel molecules such as 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine.

Introduction: The Enigma of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine

The compound 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine (PubChem CID: 43188721) represents a novel chemical entity with potential pharmacological applications.[1] Its structure, featuring a phenyl-ethan-amine backbone appended with a morpholine ring, suggests the possibility of interaction with a range of biological targets. The morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine function, is a common feature in a multitude of approved drugs and clinical candidates.[2][3][4] Its presence can favorably influence solubility, metabolic stability, and receptor binding affinity.

Potential Mechanisms of Action: A Survey of Structurally Related Morpholine Derivatives

The pharmacological activities of morpholine-containing compounds are diverse, ranging from central nervous system (CNS) targets to enzyme inhibition.[2][5][6] Below, we explore several key mechanisms of action observed in structurally related molecules, providing a foundation for hypothesizing the potential activity of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine.

Modulation of Monoamine Systems

The 2-phenethylamine scaffold is a classic backbone for compounds targeting monoamine transporters and receptors.[7] The addition of a morpholine ring can fine-tune the selectivity and potency of these interactions.

  • Dopamine and Norepinephrine Reuptake Inhibition: Compounds such as (±)-cis-3-methyl-2-phenylmorpholine act as psychostimulants by interfering with dopamine reuptake.[5] This action is attributed to the structural similarity to endogenous monoamines, allowing for competitive binding to the dopamine transporter (DAT) and norepinephrine transporter (NET). The morpholine ring can influence the conformational presentation of the pharmacophore and its interaction with the transporter binding pocket.

  • Serotonin Receptor Agonism/Antagonism: The 2-phenethylamine moiety is also found in ligands for various serotonin (5-HT) receptor subtypes.[7] The specific substitution pattern on the phenyl ring and the nature of the amine substituent dictate the affinity and efficacy at these receptors. The morpholine group in 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine could confer selectivity for specific 5-HT receptor subtypes.

Opioid Receptor Modulation

Certain morpholine derivatives have demonstrated activity as opioid analgesics.[5] For instance, (3R)-3-methyl-4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-yl-butan-1-one is noted for its use in cancer pain relief.[5] The nitrogen atom of the morpholine ring can act as a proton acceptor, a key interaction in the binding of ligands to opioid receptors. The overall topography of the molecule, influenced by the morpholine ring, is critical for achieving high-affinity binding to mu, delta, or kappa opioid receptors.

Kinase Inhibition

The morpholine scaffold is a prominent feature in a variety of kinase inhibitors, which are crucial in oncology and immunology.[2][3]

  • Tyrosine Kinase Inhibition: Canertinib, an experimental cancer drug candidate, contains a morpholine moiety and acts as an irreversible inhibitor of HER-2, EGFR, and ErbB-4 tyrosine kinases.[5] The morpholine group often enhances aqueous solubility and provides a key interaction point within the ATP-binding pocket of the kinase.

  • PI3K Inhibition: Derivatives of 2-(difluoromethyl)-1-[4,6-di-(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole are potent pan-class I PI3-kinase inhibitors.[2] The morpholine groups in these molecules are crucial for achieving high potency and desirable pharmacokinetic properties.

Tachykinin NK1 Receptor Antagonism

The morpholine derivative L-742,694 is a selective and high-affinity antagonist of the tachykinin NK1 receptor.[8] This compound demonstrates pseudoirreversible binding, with the morpholine ring contributing to the overall molecular conformation that allows for potent and sustained receptor blockade.[8]

Experimental Protocols for Mechanistic Elucidation

To determine the mechanism of action of a novel compound like 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine, a systematic and tiered experimental approach is necessary.

In Vitro Receptor Binding Assays

The initial step is to screen the compound against a panel of receptors, transporters, and enzymes to identify potential primary targets.

Protocol: Radioligand Binding Assay for Monoamine Transporters (DAT, NET, SERT)

  • Preparation of Synaptosomes: Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, cortex for NET) in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the synaptosomes by high-speed centrifugation and resuspend in assay buffer.

  • Binding Reaction: In a 96-well plate, combine the synaptosomal preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of the test compound (1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine).

  • Incubation: Incubate the plates at room temperature for a specified time to allow for binding equilibrium.

  • Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.

Rationale: This assay directly measures the affinity of the test compound for the target transporters. The choice of radioligand and tissue preparation ensures target specificity.

Cell-Based Functional Assays

Following the identification of a primary target, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

Protocol: Calcium Mobilization Assay for Gq-Coupled Receptors

  • Cell Culture: Culture a cell line stably expressing the receptor of interest (e.g., CHO-K1 cells expressing the human tachykinin NK1 receptor).

  • Fluorescent Dye Loading: Plate the cells in a black-walled, clear-bottom 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition: Use a fluorescent plate reader with an automated injection system to add varying concentrations of the test compound (to assess agonist activity) or a fixed concentration of agonist in the presence of varying concentrations of the test compound (to assess antagonist activity).

  • Fluorescence Measurement: Measure the fluorescence intensity before and after compound addition to quantify changes in intracellular calcium concentration.

  • Data Analysis: For agonists, calculate the EC₅₀ value (the concentration that produces 50% of the maximal response). For antagonists, calculate the IC₅₀ value and determine the mode of antagonism (e.g., competitive, non-competitive) using Schild analysis.

Rationale: This assay provides a real-time measurement of receptor activation or inhibition in a cellular context, offering insights into the compound's functional activity.

Visualization of Potential Signaling Pathways and Workflows

Hypothetical Signaling Pathway for a Monoamine Transporter Inhibitor

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NT Neurotransmitter (Dopamine/Norepinephrine) Transporter Monoamine Transporter (DAT/NET) NT->Transporter Reuptake NT_synapse Increased Neurotransmitter Concentration NT->NT_synapse Accumulation Vesicle Vesicle Vesicle->NT Release Compound 1-[2-(Morpholin-4-yl)phenyl] ethan-1-amine Compound->Transporter Inhibition Receptor Postsynaptic Receptor NT_synapse->Receptor Binding Signal Downstream Signaling & Neuronal Response Receptor->Signal

Caption: Inhibition of monoamine reuptake by a hypothetical compound.

Experimental Workflow for Mechanism of Action Determination

G Start Novel Compound: 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine Screening Broad Panel In Vitro Screening (Receptors, Transporters, Enzymes) Start->Screening Hit_ID Hit Identification (Primary Target(s)) Screening->Hit_ID Functional_Assay Cell-Based Functional Assays (Agonist/Antagonist Mode) Hit_ID->Functional_Assay Potency Potency & Efficacy Determination (EC50 / IC50) Functional_Assay->Potency Selectivity Selectivity Profiling (Against Related Targets) Potency->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR In_Vivo In Vivo Pharmacology Models SAR->In_Vivo

Caption: A streamlined workflow for elucidating the mechanism of action.

Structure-Activity Relationship (SAR) Insights

While a specific SAR for 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine is not established, general principles can be inferred from related compound classes:

  • Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring can dramatically influence selectivity and potency. For instance, halogenation or methoxy groups can alter binding to different receptor subtypes.

  • Stereochemistry of the Ethan-Amine Moiety: The chiral center at the benzylic position is often critical for activity. Enantiomers can exhibit vastly different pharmacological profiles.

  • Modifications of the Morpholine Ring: Substitution on the morpholine ring can impact physicochemical properties and introduce new interactions with the biological target.

Table 1: Representative Morpholine-Containing Compounds and Their Mechanisms

Compound ClassExamplePrimary Mechanism of ActionKey Structural Features
Psychostimulants (±)-cis-3-methyl-2-phenylmorpholineDopamine Reuptake Inhibition[5]Phenylmorpholine core
Opioid Analgesics (3R)-3-methyl-4-morpholin-4-yl...Opioid Receptor Agonism[5]Diphenylbutylamine with morpholine
Kinase Inhibitors CanertinibIrreversible Tyrosine Kinase Inhibition[5]Quinazoline core with morpholine
NK1 Antagonists L-742,694Tachykinin NK1 Receptor Antagonism[8]Phenylmorpholine with triazole
STAT6 Inhibitors AS1617612STAT6 Inhibition[9]Pyrimidine core with morpholine

Conclusion and Future Directions

The compound 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine stands as a molecule of interest at the intersection of several pharmacologically relevant chemical spaces. While its specific mechanism of action remains to be elucidated, a comprehensive analysis of structurally related morpholine-containing compounds provides a strong foundation for hypothesis-driven research. The potential for this compound to modulate monoaminergic systems, opioid receptors, or protein kinases warrants a thorough investigation using the experimental approaches outlined in this guide. Future research should focus on a systematic screening and pharmacological characterization to unlock the therapeutic potential of this and related novel chemical entities. The insights gained will not only define the utility of this specific molecule but also contribute to the broader understanding of the morpholine scaffold in drug design.

References

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). [Source not further specified]
  • PubChem. 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine. National Center for Biotechnology Information. [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 40-51.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022). [Source not further specified]
  • Pharmacological profile of morpholine and its derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. (2010).
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. [Link]

  • BindingDB BDBM50285944. (n.d.). BindingDB. [Link]

  • Antioxidant properties and binding interactions of 1-morpholin-4-yl-3-{[2-(3-nitrophenyl)-2-oxoethyl]thio}- 5,6,7,8-tetrahydroisoquinoline-4-carbonitrile with bovine serum albumin. (2025). [Source not further specified]
  • Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. (2025). MDPI.
  • Reference compounds for characterizing cellular injury in high-content cellular morphology assays. (2022). bioRxiv.
  • Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. (2008). Journal of Medicinal Chemistry, 51(15), 4694-4704.
  • Early Pharmacological Profiling of Antiproliferative Compounds by Live Cell Imaging. (2022). Molecules, 27(16), 5261.
  • Cascieri, M. A., et al. (1997). Characterization of the binding and activity of a high affinity, pseudoirreversible morpholino tachykinin NK1 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 281(2), 717-723.
  • 1-(2-methylphenyl)-2-(morpholin-4-yl)ethan-1-amine dihydrochloride. (n.d.). American Elements. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. (2023). Molecules, 28(2), 759.

Sources

Exploratory

An In-Depth Technical Guide to 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine (CAS No. 874993-79-0)

A Comprehensive Overview for Researchers and Drug Development Professionals Abstract This technical guide provides a detailed exploration of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine, a molecule of significant interest i...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Overview for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine, a molecule of significant interest in medicinal chemistry. Despite a limited volume of dedicated research on this specific compound, its structural motifs—a morpholine ring appended to a phenylethylamine scaffold—position it as a promising candidate for further investigation. The morpholine moiety is a well-established "privileged structure" in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties.[1] This guide will delineate plausible synthetic routes, detail its physicochemical characteristics, and explore potential therapeutic applications based on the established bioactivity of structurally related compounds.

Introduction: The Scientific Rationale

The morpholine ring, a saturated heterocycle, is a cornerstone in the design of numerous biologically active compounds.[2] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets. When incorporated into a phenylethylamine framework, as seen in 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine, it presents a compelling scaffold for the development of novel therapeutics. The primary amine group offers a site for further functionalization, allowing for the generation of diverse chemical libraries for screening. This guide serves as a foundational resource for researchers aiming to synthesize and explore the therapeutic potential of this and related molecules.

Physicochemical Properties

A summary of the key physicochemical properties of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine is presented below. These properties are crucial for understanding the compound's behavior in biological systems and for designing appropriate experimental conditions.

PropertyValueSource
CAS Number 874993-79-0PubChem
Molecular Formula C₁₂H₁₈N₂OPubChem
Molecular Weight 206.28 g/mol PubChem
Appearance (Predicted) Colorless to pale yellow oil or solid-
Boiling Point (Predicted) >300 °C-
Melting Point (Predicted) Not available-
Solubility (Predicted) Soluble in methanol, ethanol, DMSO; sparingly soluble in water-
pKa (Predicted) ~9-10 (for the primary amine)-

Note: Predicted values are based on the chemical structure and data for analogous compounds.

Synthetic Pathways and Methodologies

The synthesis of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine can be logically approached in a two-step sequence: first, the synthesis of the key intermediate ketone, 1-(2-morpholinophenyl)ethanone, followed by its conversion to the target primary amine via reductive amination.

Synthesis of the Precursor Ketone: 1-(2-Morpholinophenyl)ethanone

A highly effective method for the formation of the C-N bond between the morpholine and the phenyl ring is the Buchwald-Hartwig amination.[3] This palladium-catalyzed cross-coupling reaction is widely used in pharmaceutical synthesis due to its high efficiency and functional group tolerance.[4]

Reaction Scheme:

G 2'-Bromoacetophenone 2'-Bromoacetophenone 1-(2-Morpholinophenyl)ethanone 1-(2-Morpholinophenyl)ethanone 2'-Bromoacetophenone->1-(2-Morpholinophenyl)ethanone  Morpholine, Pd Catalyst, Ligand, Base, Toluene, Heat

A proposed Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk flask, add 2'-bromoacetophenone (1.0 equiv.), morpholine (1.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv.), and a suitable phosphine ligand, for instance, Xantphos (0.04 equiv.).

  • Solvent and Base: Add a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 equiv.) and anhydrous toluene as the solvent.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-(2-morpholinophenyl)ethanone.[5]

Synthesis of the Target Amine: Reductive Amination

The conversion of the ketone to the primary amine is a classic reductive amination. This can be achieved using various reducing agents and ammonia sources.

Reaction Scheme:

G 1-(2-Morpholinophenyl)ethanone 1-(2-Morpholinophenyl)ethanone 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine 1-(2-Morpholinophenyl)ethanone->1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine  Ammonia source, Reducing agent, Solvent

A general reductive amination reaction.

Experimental Protocol: Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve 1-(2-morpholinophenyl)ethanone (1.0 equiv.) in a suitable solvent such as methanol or ethanol.

  • Ammonia Source: Add an ammonia source, for example, a solution of ammonia in methanol (7N) or ammonium acetate (5-10 equiv.).

  • Reducing Agent: Cool the mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) portion-wise. The use of catalysts like iridium or ruthenium complexes can also be effective.[6][7]

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or distillation under reduced pressure to obtain 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine.

Potential Applications and Research Directions

The morpholine scaffold is a recurring motif in a multitude of biologically active compounds, suggesting a broad range of potential therapeutic applications for 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine and its derivatives.

Privileged Scaffolds in Medicinal Chemistry

The concept of "privileged structures" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity.[8] The morpholine ring is a prime example of such a scaffold.

G cluster_0 Privileged Morpholine Scaffold cluster_1 Leads to Diverse Biological Activities Morpholine_Core Morpholine Core Anticancer Anticancer Morpholine_Core->Anticancer Anti-inflammatory Anti-inflammatory Morpholine_Core->Anti-inflammatory Antimicrobial Antimicrobial Morpholine_Core->Antimicrobial CNS_Activity CNS Activity Morpholine_Core->CNS_Activity

The morpholine scaffold as a source of diverse bioactivity.

Potential Therapeutic Areas
  • Oncology: Numerous morpholine-containing compounds have demonstrated potent anticancer activity.[2] The morpholinophenyl moiety, in particular, has been incorporated into molecules targeting various cancer-related pathways.

  • Neurodegenerative Diseases: The phenylethylamine backbone is a common feature in many centrally acting agents. The addition of a morpholine ring could modulate the blood-brain barrier permeability and target engagement of such compounds. For instance, derivatives of morpholino-quinolines have been investigated as potential cholinesterase inhibitors for the treatment of Alzheimer's disease.[9]

  • Inflammatory Disorders: Morpholine derivatives have been reported to possess anti-inflammatory properties.[10] The target compound could be explored for its potential to modulate inflammatory pathways.

  • Infectious Diseases: The morpholine ring is present in some antimicrobial and antifungal agents.[11] Further derivatization of the primary amine could lead to the discovery of novel anti-infective compounds.

Conclusion

1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine represents a molecule with considerable, yet largely unexplored, potential in the field of drug discovery. This technical guide has provided a comprehensive overview of its chemical properties, plausible and efficient synthetic routes, and a scientifically grounded rationale for its potential therapeutic applications. The synthetic protocols detailed herein, utilizing established and robust methodologies such as the Buchwald-Hartwig amination and reductive amination, offer a clear path for the preparation of this compound and its analogues. The well-documented "privileged" nature of the morpholine scaffold strongly suggests that 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine is a valuable starting point for the development of novel therapeutic agents across a range of disease areas. It is our hope that this guide will serve as a catalyst for further research into this promising chemical entity.

References

  • Reductive amination of acetophenone derivatives employing AmDHs. (URL not available)
  • Kanto Chemical Co., Inc.
  • Nie, H., et al. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. School of Chemical Engineering, Hebei University of Technology. (URL not available)
  • Carlson, R., et al. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chem. Scand., 47, 1046-1049.
  • Sameaa, E. O., et al. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 12(4), 761-773.
  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. (URL not available)
  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. (URL not available)
  • Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. (URL not available)
  • Buchwald–Hartwig amin
  • Avula, S. K., et al. (2025). Synthesis and Larvicidal Activity of Morpholinophenyl and Benzyl-Fluoro Pyrimidine Derivatives.
  • A review on pharmacological profile of Morpholine derivatives.
  • 1-(2-Hydroxy-4-morpholin-4-yl-phenyl)ethanone. Chem-Impex. (URL not available)
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PMC. (URL not available)
  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative.
  • Buchwald-Hartwig Coupling. Organic Synthesis. (URL not available)
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (URL not available)
  • Jain, A., & Sahu, S. K. (2024).
  • 1-(2-AMINO-5-MORPHOLINOPHENYL)-1-ETHANONE. ChemicalBook. (URL not available)
  • 1-(2-Morpholinophenyl)ethanone. BLD Pharm. (URL not available)
  • 1-(4-Morpholinophenyl)ethanone. Oakwood Chemical. (URL not available)
  • Contribution of the morpholine scaffold on the activity of morpholine‐containing bioactives on their biomolecular targets for various therapeutic areas.
  • Synthesis of 1-(2-methylquinolin-3-yl)ethanone derivatives from...
  • 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity. PubMed. (URL not available)
  • Recent Developments in the Biological Activities of 2- Pyrazoline Deriv

Sources

Foundational

Morpholine Derivatives in Drug Discovery: Pharmacophore Versatility and Biological Profiling

[1][2][3][4] Executive Summary Morpholine ( ) represents a "privileged structure" in medicinal chemistry, functioning as a critical pharmacophore in numerous FDA-approved therapeutics (e.g., Gefitinib, Linezolid, Timolol...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary

Morpholine (


) represents a "privileged structure" in medicinal chemistry, functioning as a critical pharmacophore in numerous FDA-approved therapeutics (e.g., Gefitinib, Linezolid, Timolol). Its unique chair conformation, moderate basicity (

), and ability to modulate lipophilicity make it an ideal metabolic handle for optimizing drug-like properties. This technical guide analyzes the biological activity of morpholine derivatives, focusing on their dominant role in oncology (PI3K/mTOR pathway inhibition) and antimicrobial resistance, while providing validated experimental protocols for their biological evaluation.

Part 1: Chemical Basis & Pharmacophore Properties

The "Morpholine Advantage" in Medicinal Chemistry

The incorporation of a morpholine ring is rarely accidental. It is strategically employed to resolve specific pharmacokinetic (PK) liabilities in lead compounds.

  • Solubility & Lipophilicity Modulation:

    • Morpholine lowers the

      
       of highly lipophilic scaffolds, enhancing aqueous solubility without compromising membrane permeability.
      
    • The ether oxygen acts as a hydrogen bond acceptor, while the amine nitrogen (if unsubstituted) acts as both a donor and acceptor, or (if substituted) as a protonation site at physiological pH.

  • Metabolic Stability:

    • Unlike linear alkyl amines, the cyclic ether structure protects the nitrogen from rapid oxidative dealkylation by cytochrome P450 enzymes.

    • Mechanistic Insight: The oxygen atom withdraws electron density from the adjacent carbons, reducing the lability of C-H bonds to metabolic oxidation.

  • Target Binding Interactions:

    • H-Bonding: In kinase inhibitors, the morpholine oxygen often forms a critical hydrogen bond with the hinge region of the ATP-binding pocket (e.g., Valine or Hinge residues in PI3K isoforms).

Part 2: Therapeutic Applications & Mechanisms[3][5][6][7]

Oncology: Targeting the PI3K/Akt/mTOR Axis

Morpholine derivatives have shown exceptional potency as dual PI3K/mTOR inhibitors. The pathway is frequently upregulated in solid tumors, making it a prime target.

  • Mechanism of Action:

    • Morpholine-substituted pyrimidines and thienopyrimidines compete with ATP for the catalytic cleft of lipid kinases (PI3K) and protein kinases (mTOR).

    • Structural Insight: Bridged morpholines (e.g., containing an ethylene bridge) create a bulkier 3D profile that can induce selectivity for mTOR over PI3K by exploiting the deeper pocket formed by the Phe961Leu residue difference between the two enzymes.

  • Key Data Summary (Representative Potency):

Compound ClassTargetIC50 (nM)Selectivity Profile
Morpholino-triazines (e.g., PKI-587)PI3K

/ mTOR
0.4 / 1.6Dual Inhibitor
Bridged MorpholinesmTOR< 1.0>1000x vs PI3K
Morpholino-pyrimidines (e.g., BKM120)Pan-PI3K~50Pan-isoform inhibitor
Antimicrobial Activity: Beyond Linezolid

While Linezolid (an oxazolidinone-morpholine hybrid) targets the 50S ribosomal subunit, newer morpholine derivatives are being designed to target DNA Gyrase .

  • Mechanism:

    • Morpholine-linked ciprofloxacin analogs interfere with bacterial DNA replication by stabilizing the DNA-gyrase cleavable complex, leading to double-strand breaks.

    • Spectrum: High efficacy against Gram-positive (S. aureus, MRSA) and select Gram-negative strains (E. coli).

Anti-Inflammatory: iNOS and COX-2 Inhibition

Morpholinopyrimidine derivatives exhibit anti-inflammatory effects by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

  • Pathway: Inhibition of NF-

    
    B translocation to the nucleus prevents the transcriptional activation of pro-inflammatory cytokines.
    

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the critical intervention points of morpholine derivatives within the PI3K/Akt/mTOR signaling cascade.

PI3K_Pathway cluster_inhibitor Therapeutic Intervention Receptor RTK / GPCR PI3K PI3K (Target of Morpholine) Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Conversion Akt Akt (PKB) PIP3->Akt Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 (Target of Morpholine) Akt->mTORC1 Activation Effect Cell Growth & Proliferation mTORC1->Effect Translation Morpholine Morpholine Derivatives Morpholine->PI3K Morpholine->mTORC1

Caption: Morpholine derivatives act as dual inhibitors, blocking ATP binding at both PI3K and mTOR nodes, effectively shutting down the pro-survival signaling cascade.

Part 4: Experimental Protocols (SOPs)

Protocol A: In Vitro Cytotoxicity Profiling (MTT Assay)

Objective: Determine the IC50 of novel morpholine derivatives against cancer cell lines (e.g., MCF-7, A549).

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

  • Cell Lines: Adherent cancer cells in log-phase growth.

Workflow:

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Treatment:

    • Prepare serial dilutions of the morpholine derivative in culture medium (ensure final DMSO < 0.5%).

    • Add 100 µL of treatment to wells. Include "Vehicle Control" (DMSO only) and "Positive Control" (e.g., Doxorubicin).

    • Incubate for 48h.

  • MTT Addition:

    • Add 20 µL of MTT stock solution to each well.

    • Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization:

    • Aspirate medium carefully.

    • Add 100 µL DMSO to dissolve crystals. Shake plate for 10 min.

  • Quantification:

    • Measure absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Calculate % Cell Viability:

      
      .
      
    • Plot dose-response curve to determine IC50.

Protocol B: Structure-Activity Relationship (SAR) Logic Flow

To guide the synthesis of new derivatives, follow this logical decision tree.

SAR_Logic Start Morpholine Core Mod_N N-Substitution Start->Mod_N Linker Attachment Mod_C C-Substitution Start->Mod_C Steric/Electronic Result_Lip Adjust Lipophilicity (Alkyl/Aryl groups) Mod_N->Result_Lip Linear Chain Result_Met Metabolic Stability (Electron withdrawing) Mod_N->Result_Met Aryl/Heteroaryl Result_Sel Improve Selectivity (Bridged/Bulky groups) Mod_C->Result_Sel Methyl/Bridge

Caption: SAR decision tree for optimizing morpholine scaffolds. N-substitution primarily affects PK/binding orientation, while C-substitution drives isoform selectivity.

Part 5: Future Outlook

The future of morpholine chemistry lies in hybridization .

  • PROTACs: Using morpholine-based ligands to recruit E3 ligases for targeted protein degradation.

  • Covalent Inhibitors: Attaching electrophilic warheads (e.g., acrylamides) to the morpholine scaffold to target specific cysteines in kinases (e.g., BTK, EGFR).

References

  • Kourounakis, A., et al. (2020).[2] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews.

  • Zask, A., et al. (2009). "Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors."[3] Journal of Medicinal Chemistry.

  • Venkatesan, A.M., et al. (2010). "Bis(morpholino-1,3,5-triazine) derivatives: Potent, selective and orally active PI3K/mTOR inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Heiran, S., et al. (2020). "Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives." Bioorganic Chemistry.

  • Kumari, A., et al. (2020). "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry.

Sources

Exploratory

Molecular Architectures of Phenylethylamine: A Technical Guide to Structure-Activity Relationships and Receptor Kinetics

Executive Summary The phenylethylamine (PEA) scaffold represents one of the most privileged structures in medicinal chemistry, serving as the backbone for endogenous catecholamines (dopamine, norepinephrine) and a vast l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenylethylamine (PEA) scaffold represents one of the most privileged structures in medicinal chemistry, serving as the backbone for endogenous catecholamines (dopamine, norepinephrine) and a vast library of psychotropic agents. This guide provides a rigorous technical analysis of the Structure-Activity Relationships (SAR) governing PEA derivatives. It moves beyond basic descriptions to explore the causal mechanics of receptor affinity, metabolic stability, and signal transduction, specifically focusing on 5-HT2A receptor interactions and monoamine transporter modulation.

Part 1: The Pharmacophore & SAR Logic

The PEA skeleton consists of a phenyl ring, a two-carbon ethyl linker, and a terminal amine. Modifications to these three regions dictate the molecule's transition from a trace amine (rapidly metabolized, low affinity) to a high-potency drug.

The Aromatic Ring: Affinity Anchoring

The substitution pattern on the phenyl ring is the primary determinant of receptor selectivity.

  • 2,5-Dimethoxy Pattern: In 5-HT2A ligands (e.g., the 2C-x series), methoxy groups at positions 2 and 5 are critical. They form hydrogen bonds with Ser159 and Asp155 in the receptor binding pocket, locking the ligand in an active conformation [1].

  • The 4-Position (Lipophilicity): Substituents at the 4-position drive potency.[1][2] Hydrophobic halogens (Br, I) or alkyl groups fill a hydrophobic pocket deep within the receptor.

    • Insight: 2C-B (4-Bromo) exhibits nanomolar affinity, whereas 2C-D (4-Methyl) is significantly less potent, demonstrating the necessity of specific steric and lipophilic parameters at this locus [2].

The Ethyl Linker: Metabolic Gating
  • Alpha-Methylation: Adding a methyl group to the alpha-carbon (yielding amphetamine) creates steric hindrance that blocks Monoamine Oxidase (MAO) access. This transforms the molecule from a transient signal to a sustained-release agent.

  • Beta-Hydroxylation: Introducing a hydroxyl group at the beta-carbon (e.g., ephedrine, cathinone) increases polarity and often shifts selectivity toward adrenergic receptors while reducing BBB permeability compared to pure hydrocarbons.

The Nitrogen Terminus: The "Super-Agonist" Switch
  • N-Benzylation: The addition of a 2-methoxybenzyl group to the nitrogen (the NBOMe series) creates a "super-agonist."

    • Mechanism:[3][4][5] The benzyl group extends into a secondary binding pocket (residues Phe339/Phe340) of the 5-HT2A receptor, stabilizing the active state more effectively than the endogenous ligand serotonin [3]. This results in Ki values in the low picomolar range (e.g., 25I-NBOMe Ki ≈ 0.044 nM) [4].

Visualization: The SAR Map

The following diagram illustrates the functional impact of specific structural modifications.

PEA_SAR Core Phenylethylamine (PEA) Scaffold Ring Phenyl Ring (Selectivity) Core->Ring Linker Ethyl Linker (Kinetics) Core->Linker Amine Amine Nitrogen (Potency) Core->Amine Mod_25OMe 2,5-Dimethoxy: Anchors to 5-HT2A (Ser159/Asp155) Ring->Mod_25OMe Mod_4Pos 4-Position (I, Br, Alkyl): Increases Lipophilicity & Potency Ring->Mod_4Pos Mod_Alpha Alpha-Methyl: Blocks MAO Degradation (Amphetamine) Linker->Mod_Alpha Mod_Beta Beta-Hydroxy: Increases Adrenergic Activity Linker->Mod_Beta Mod_NBenzyl N-Benzyl (NBOMe): Accesses Secondary Binding Pocket Amine->Mod_NBenzyl

Figure 1: Functional decomposition of the Phenylethylamine scaffold showing how specific structural modifications influence pharmacodynamics and kinetics.

Part 2: Experimental Protocols

Synthesis: Reductive Amination of N-Benzyl Derivatives

To synthesize high-affinity N-benzyl derivatives (e.g., 25I-NBOMe), a reductive amination between a substituted benzaldehyde and the parent phenylethylamine is the standard, high-yield approach.

Safety Note: This protocol is for research purposes only. Appropriate PPE and fume hoods are mandatory. Cyanoborohydride is highly toxic and generates HCN in acid.

Reagents:

  • Substituted Phenylethylamine (e.g., 2C-I freebase)

  • 2-Methoxybenzaldehyde (or derivative)

  • Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH4)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Protocol Workflow:

  • Imine Formation: Dissolve the phenylethylamine (1.0 eq) and aldehyde (1.1 eq) in MeOH. Stir at Room Temperature (RT) for 2–4 hours. Why? This allows the equilibrium to shift toward the imine (Schiff base) intermediate.

  • Reduction: Cool the solution to 0°C. Add the reducing agent (NaBH4, 1.5 eq) portion-wise. Why? Controlled addition prevents runaway exotherms and minimizes side reactions.

  • Quench & Extraction: After 2 hours, quench with water. Basify to pH 10 with NaOH. Extract into DCM.

  • Purification: Wash organic layer with brine, dry over MgSO4, and concentrate. Purify via column chromatography or recrystallize as the HCl salt.[6]

Synthesis_Flow Start Start: Equimolar Amine + Aldehyde Imine Intermediate: Imine Formation (Stir 4h @ RT) Start->Imine - H2O Reduction Reduction: Add NaBH4 (0°C, Portion-wise) Imine->Reduction + Hydride Workup Workup: Quench, Basify, Extract Reduction->Workup Product Final Product: N-Benzyl Phenylethylamine Workup->Product

Figure 2: Step-by-step workflow for the reductive amination synthesis of N-substituted PEA derivatives.

Validation: Radioligand Binding Assay (5-HT2A)

To validate the affinity of the synthesized derivative, a competitive radioligand binding assay is required.

System: HEK293 cells stably expressing human 5-HT2A receptors.[7] Radioligand: [125I]DOI (Agonist) or [3H]Ketanserin (Antagonist).

  • Membrane Prep: Homogenize cells in Tris-HCl buffer. Centrifuge to isolate membrane fractions.[7]

  • Incubation: Incubate membranes with radioligand (0.5 nM) and varying concentrations of the test compound (10-11 to 10-5 M) for 60 mins at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation:

    
    
    

Part 3: Comparative Data & Signaling

Receptor Affinity Comparison

The table below demonstrates the dramatic shift in affinity (Ki) resulting from the structural modifications discussed.

CompoundStructure Class5-HT2A Ki (nM)Selectivity (2A vs 2C)Primary Mechanism
PEA Endogenous Trace Amine> 10,000LowTAAR1 Agonist / Releaser
Amphetamine Alpha-Methyl PEA> 5,000LowDA/NE Releaser
2C-B 2,5-Dimethoxy-4-Bromo1.0 - 5.0ModeratePartial Agonist
25I-NBOMe N-(2-methoxybenzyl)0.044 HighFull Super-Agonist

Data compiled from [4], [5], and [6].

Signal Transduction Pathway

Activation of 5-HT2A by PEA derivatives triggers the Gq-coupled pathway. NBOMe derivatives are noted to recruit Beta-Arrestin2 more strongly than classic psychedelics, potentially contributing to their distinct toxicity profile (vasoconstriction, seizures).

Signaling Ligand Ligand (e.g., 25I-NBOMe) Receptor 5-HT2A GPCR Ligand->Receptor Binding Gq Gq Protein Receptor->Gq Activation PLC PLC-beta Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis of PIP2 DAG DAG PLC->DAG PIP2 PIP2 Ca Ca2+ Release (ER Stores) IP3->Ca PKC PKC Activation DAG->PKC

Figure 3: The canonical Gq signaling cascade activated by 5-HT2A agonists, leading to intracellular calcium flux.[8]

References

  • Crystal Structure of the 5-HT2A Receptor: Kimura, K. T., et al. (2019). "Structures of the 5-HT2A receptor in complex with the antipsychotic risperidone and the psychedelic LSD." Nature. Link

  • SAR of 2C-Series: Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
  • Molecular Interaction of N-Benzyls: Hansen, M., et al. (2014). "Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists." ACS Chemical Neuroscience. Link

  • NBOMe Potency Data: Nichols, D. E., et al. (2008). "High-Affinity 5-HT2A Receptor Ligands."[9][10] Journal of Medicinal Chemistry. Link

  • TAAR1 and PEA: Borowsky, B., et al. (2001).[11][12] "Trace amines: Identification of a family of mammalian G protein-coupled receptors." Proceedings of the National Academy of Sciences. Link

  • Comparative Binding Affinities: Rickli, A., et al. (2015). "Receptor interaction profiles of novel N-2-methoxybenzyl-phenethylamines (NBOMe derivatives) and related phenylalkylamines." European Neuropsychopharmacology. Link

Sources

Foundational

An In-depth Technical Guide to 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine: Synthesis, Characterization, and Inferred Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine, a substituted phenethylamine derivative with potential...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine, a substituted phenethylamine derivative with potential applications in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific molecule, this document outlines a plausible synthetic pathway based on established chemical transformations and presents an inferred pharmacological profile derived from the structure-activity relationships of analogous compounds.

Introduction: The Significance of Morpholine-Containing Phenethylamines

Phenethylamines are a class of organic compounds featuring a phenyl ring attached to an amino group via a two-carbon sidechain. This structural motif is the backbone for numerous endogenous neurotransmitters, including dopamine and norepinephrine, as well as a wide range of psychoactive substances and pharmaceuticals.[1][2] Modifications to the phenethylamine scaffold, through substitutions on the phenyl ring, sidechain, or amino group, can dramatically alter the compound's pharmacological properties, leading to a diverse array of biological activities.[1]

The incorporation of a morpholine ring, a saturated six-membered heterocycle containing both oxygen and nitrogen atoms, is a common strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of a molecule.[3][4] The morpholine moiety can improve aqueous solubility, metabolic stability, and receptor binding affinity.[3] The combination of the phenethylamine core with a morpholine substituent, as seen in 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine, suggests a compound with potential for central nervous system (CNS) activity.

Proposed Synthesis of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine

A logical and efficient synthetic route to the target compound involves a two-step process: the synthesis of the key intermediate, 2-(morpholin-4-yl)acetophenone, followed by its reductive amination.

Step 1: Synthesis of 2-(Morpholin-4-yl)acetophenone

The synthesis of the acetophenone precursor can be achieved through a nucleophilic substitution reaction or a palladium-catalyzed Buchwald-Hartwig amination.

Method A: Nucleophilic Substitution

This method involves the reaction of a 2-haloacetophenone with morpholine. 2-Bromoacetophenone is a common and commercially available starting material.[5]

Experimental Protocol: Nucleophilic Substitution

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromoacetophenone (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Reagents: Add morpholine (2.2 equivalents) and a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5 equivalents) to the solution. The excess morpholine also serves to neutralize the hydrobromic acid byproduct.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent to obtain the crude product. Purify the crude 2-(morpholin-4-yl)acetophenone by column chromatography on silica gel.[5]

Method B: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction provides an alternative route, particularly if the starting material is 2-chloroacetophenone.[6][7]

Experimental Protocol: Buchwald-Hartwig Amination

  • Catalyst Preparation: In a Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), combine a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a suitable phosphine ligand (e.g., XPhos).

  • Reaction Setup: In a separate reaction vessel, dissolve 2-chloroacetophenone (1.0 equivalent) and morpholine (1.2-1.5 equivalents) in an anhydrous solvent like toluene or dioxane.

  • Addition of Base and Catalyst: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) to the reaction mixture, followed by the prepared catalyst solution.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically between 80-110 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the product by column chromatography.[6][8]

Table 1: Comparison of Synthetic Routes for 2-(Morpholin-4-yl)acetophenone

FeatureNucleophilic SubstitutionBuchwald-Hartwig Amination
Starting Material 2-Bromoacetophenone2-Chloroacetophenone
Catalyst Not requiredPalladium catalyst and ligand
Base Mild base (e.g., K₂CO₃, TEA)Strong base (e.g., NaOtBu)
Reaction Conditions Room temperatureElevated temperature (80-110 °C)
Advantages Simpler, milder conditionsBroader substrate scope (can use less reactive chlorides)
Disadvantages Requires more reactive bromideRequires inert atmosphere, more expensive reagents
Step 2: Reductive Amination of 2-(Morpholin-4-yl)acetophenone

The conversion of the ketone intermediate to the primary amine is a critical step. Reductive amination is a widely used and effective method for this transformation.[9]

Experimental Protocol: Reductive Amination

  • Reaction Setup: In a pressure-resistant reaction vessel, dissolve 2-(morpholin-4-yl)acetophenone (1.0 equivalent) in a suitable solvent, typically methanol saturated with ammonia.

  • Reducing Agent/Catalyst: Add a reducing agent. Common choices include:

    • Catalytic Hydrogenation: A catalyst such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.[10]

    • Leuckart-Wallach Reaction: Ammonium formate or formamide as both the ammonia source and the reducing agent, often at elevated temperatures.[9]

    • Borohydride Reagents: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in the presence of an ammonia source like ammonium acetate.

  • Reaction Conditions:

    • For catalytic hydrogenation, pressurize the vessel with hydrogen gas and stir at room temperature or with gentle heating.

    • For the Leuckart reaction, heat the mixture to a high temperature (typically >150 °C).[9]

    • For borohydride reductions, the reaction is usually carried out at room temperature.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), filter off the catalyst (if used). Acidify the filtrate with hydrochloric acid to precipitate the hydrochloride salt of the product. The free base can be obtained by neutralization with a base (e.g., NaOH) and extraction with an organic solvent. Further purification can be achieved by recrystallization or column chromatography.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Reductive Amination A 2-Haloacetophenone C 2-(Morpholin-4-yl)acetophenone A->C Nucleophilic Substitution or Buchwald-Hartwig Amination B Morpholine B->C F 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine C->F D Ammonia Source (e.g., NH₃, NH₄OAc) D->F E Reducing Agent (e.g., H₂/Pd-C, NaBH₃CN) E->F

Sources

Exploratory

The Morpholine Scaffold: A Keystone in Modern Drug Discovery

Executive Summary The morpholine heterocycle—a six-membered ring containing both nitrogen and oxygen atoms at opposite positions (1,4-oxazinane)—stands as a privileged structure in medicinal chemistry.[1][2][3][4] Its ub...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine heterocycle—a six-membered ring containing both nitrogen and oxygen atoms at opposite positions (1,4-oxazinane)—stands as a privileged structure in medicinal chemistry.[1][2][3][4] Its ubiquity in FDA-approved therapeutics stems not merely from its structural rigidity, but from its unique physicochemical profile.[1][2][3][4] It serves as a critical modulator of lipophilicity, a hydrogen-bond acceptor, and a metabolic handle.[1][3][4] This guide dissects the therapeutic utility of morpholine compounds, detailing their molecular targets, structural advantages, and the experimental protocols required to synthesize and validate them.[5]

The Pharmacophore Advantage: Physicochemical Profile

The morpholine ring is rarely a passive bystander in a drug molecule.[4] It is frequently employed to optimize the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a lead compound.

PropertyValue / CharacteristicImpact on Drug Design
pKa ~8.3 (Conjugate Acid)At physiological pH (7.4), a significant fraction exists in the cationic form, enhancing aqueous solubility while maintaining sufficient lipophilicity for membrane permeability.[1][2][3][4]
LogP Modulation Lowers LogPIntroduction of the ether oxygen lowers lipophilicity compared to piperidine or cyclohexane, often resolving "brick dust" solubility issues.
Hydrogen Bonding H-Bond Acceptor (Ether O)The oxygen atom often engages in critical water-mediated or direct hydrogen bonds with kinase hinge regions (e.g., PI3K, mTOR).[1][2][3]
Metabolic Stability ModerateThe ring is susceptible to oxidative metabolism (via CYP3A4) leading to lactam formation or ring opening, which can be exploited for clearance or blocked via deuteration/fluorination.

Therapeutic Target Landscape

Oncology: The PI3K/AKT/mTOR Axis

The most prolific application of the morpholine scaffold is in the inhibition of the Phosphoinositide 3-kinase (PI3K) and the Mammalian Target of Rapamycin (mTOR).

  • Mechanism: The morpholine oxygen atom acts as a critical hydrogen bond acceptor.[4] In the ATP-binding pocket of PI3K and mTOR, this oxygen typically forms a hydrogen bond with the backbone amide of a key valine residue (e.g., Val851 in PI3K

    
    ) in the hinge region. This interaction mimics the adenine ring of ATP.[4]
    
  • Key Drugs:

    • Gefitinib (Iressa): An EGFR inhibitor where the morpholine is attached via a propoxy linker.[6][7] It improves solubility and pharmacokinetic properties rather than binding directly to the hinge.[4]

    • Dual PI3K/mTOR Inhibitors: Numerous clinical candidates (e.g., GDC-0980) utilize a morpholine directly attached to a heteroaromatic core to anchor the molecule in the ATP pocket.

Infectious Diseases: Bacterial Protein Synthesis[1][2][4]
  • Target: The 50S ribosomal subunit (23S rRNA).

  • Mechanism: Linezolid , the first oxazolidinone antibiotic, features a morpholine ring attached to a fluorophenyl group.[] The morpholine moiety does not bind the primary target site directly but is crucial for the molecule's safety profile and pharmacokinetic properties, preventing rapid efflux.

CNS Disorders: Neurotransmission Modulation[2][3][4]
  • Targets: Monoamine Oxidase B (MAO-B), Acetylcholinesterase (AChE), and Neurokinin-1 (NK1) receptors.[1][2][3]

  • Mechanism:

    • MAO-B: Morpholine chalcones have shown selective inhibition of MAO-B, a target for Alzheimer's and Parkinson's disease.[1][2][3][4]

    • NK1 Receptor: Aprepitant (antiemetic) contains a morpholine ring that helps orient the pendant phenyl groups to fit the hydrophobic pockets of the NK1 receptor.

Visualization: Signaling Pathways & Synthesis[1][4]

PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the critical signaling node where morpholine-based inhibitors intervene to arrest cancer cell proliferation.

PI3K_Pathway Figure 1: Morpholine-based inhibitors block the PI3K/mTOR axis, arresting cell growth. RTK RTK / GPCR PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT (PKB) PIP3->AKT Recruitment PDK1->AKT Phosphorylation (T308) TSC TSC1/2 AKT->TSC Inhibition mTORC1 mTORC1 TSC->mTORC1 Inhibition (via Rheb) S6K p70S6K mTORC1->S6K Activation EIF4E 4E-BP1 mTORC1->EIF4E Phosphorylation MorpholineDrug Morpholine Inhibitor (Hinge Binder) MorpholineDrug->PI3K  Blocks ATP Site MorpholineDrug->mTORC1  Dual Inhibition

[3]

Synthetic Workflow: Buchwald-Hartwig Amination

A standard method for introducing a morpholine ring onto an aromatic drug core.[1][2][3][4]

Synthesis_Workflow Figure 2: Pd-Catalyzed C-N Cross-Coupling for Morpholine Introduction. ArX Aryl Halide (Ar-Br/Cl) Mix 1. Degas Solvent (Toluene/Dioxane) 2. Mix Reagents under N2 ArX->Mix Morph Morpholine Morph->Mix Catalyst Pd Catalyst (e.g., Pd2(dba)3 + BINAP) Catalyst->Mix Base Base (NaOtBu / Cs2CO3) Base->Mix Heat Heat (80-110°C) 12-24 Hours Mix->Heat Workup Workup: Filter through Celite -> Conc. Heat->Workup Purify Purification: Flash Chromatography Workup->Purify Product N-Aryl Morpholine Product Purify->Product

[1][2][3][4]

Case Studies: Approved Morpholine-Bearing Drugs

Drug NameTherapeutic ClassTargetRole of Morpholine
Linezolid Antibiotic (Oxazolidinone)Bacterial 23S rRNAModulates pharmacokinetics and safety; attached to the N-aryl ring.[1][2][3][]
Gefitinib Antineoplastic (TKI)EGFR (Tyrosine Kinase)Solubilizing group attached via a propoxy linker; improves oral bioavailability.[1]
Timolol Beta-Blockerngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Adrenergic Receptors
Attached to the thiadiazole ring; contributes to receptor affinity and lipophilicity balance.[2][3][4]
Aprepitant AntiemeticNK1 ReceptorStructural scaffold that orients hydrophobic groups for receptor binding.[1][2][3][4]
Pholcodine AntitussiveOpioid ReceptorsMorpholinoethyl group replaces the hydroxyl of morphine, reducing analgesic effects but retaining antitussive activity.[9]

Experimental Protocols

Chemistry: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: To synthesize an N-aryl morpholine derivative from an aryl bromide.[1][2][3][4] This reaction is the industry standard for attaching morpholine to drug scaffolds.[4]

Materials:

  • Aryl Bromide (1.0 equiv)

  • Morpholine (1.2 equiv)[1]

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (1-2 mol%)[1][2]

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (2-4 mol%)[1][2][3][4]

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)[1][2][3]

  • Anhydrous Toluene (0.2 M concentration relative to aryl halide)

Protocol:

  • Preparation: Oven-dry a reaction vial and a magnetic stir bar. Allow to cool under a stream of nitrogen.

  • Loading: Charge the vial with the Aryl Bromide, Pd2(dba)3, BINAP, and NaOtBu.

  • Inert Atmosphere: Cap the vial and purge with nitrogen for 5 minutes.

  • Solvent & Amine Addition: Add anhydrous Toluene via syringe, followed by Morpholine.

  • Reaction: Place the vial in a pre-heated oil bath at 80–100°C . Stir vigorously for 12–18 hours.

  • Monitoring: Monitor reaction progress via TLC or LC-MS (looking for consumption of Aryl Bromide).

  • Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.[1][4]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue using silica gel flash column chromatography (typical eluent: Hexanes/Ethyl Acetate gradient).

Biology: In Vitro PI3K Alpha Kinase Assay (ADP-Glo)

Objective: To determine the IC50 of a morpholine derivative against PI3K


.

Principle: The assay measures the conversion of ATP to ADP by the kinase. The ADP produced is converted to ATP, which is then used by luciferase to generate light. The luminescence is proportional to kinase activity.[4]

Materials:

  • Recombinant PI3Kngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     enzyme[2][3][4]
    
  • Substrate: PIP2:PS lipid vesicles[1][2][4]

  • ATP (Ultra-pure)

  • ADP-Glo™ Kinase Assay Kit (Promega)[1][2][3][4]

  • Test Compound (Morpholine derivative dissolved in DMSO)

  • 384-well white assay plate[1][2][3][4]

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO (typically 10-point dose-response).

  • Enzyme Reaction:

    • Add 2 µL of PI3K

      
       enzyme solution (in kinase buffer) to the wells.
      
    • Add 1 µL of compound solution. Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of ATP/Lipid Substrate mix.[4]

    • Incubate for 60 minutes at room temperature (25°C).

  • ADP-Glo Step:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[1][2][3][4]

    • Incubate for 40 minutes at room temperature.

  • Detection Step:

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate the luciferase signal.

    • Incubate for 30 minutes.

  • Data Analysis: Measure luminescence using a plate reader. Plot RLU (Relative Light Units) vs. Log[Compound] to calculate the IC50 using non-linear regression.

References

  • Morpholine as a Privileged Structure: Kourounakis, A. P., et al. "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies."[4] ChemMedChem, 2020.[4] Link

  • PI3K/mTOR Inhibitors: Rewcastle, G. W., et al. "Synthesis and Biological Evaluation of Novel Dual PI3K/mTOR Inhibitors."[4] Journal of Medicinal Chemistry, 2011.[4] Link

  • Linezolid Mechanism: Bozdogan, B., & Appelbaum, P. C.[4] "Oxazolidinones: activity, mode of action, and mechanism of resistance." International Journal of Antimicrobial Agents, 2004.[4] Link

  • Timolol Structure & Pharmacology: PubChem Compound Summary for CID 5478, Timolol.[1][3][4] Link

  • Buchwald-Hartwig Protocol: Wolfe, J. P., & Buchwald, S. L.[1][3][4] "Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry, 2000.[4] Link

  • Gefitinib Metabolism: McKillop, D., et al. "Tumor penetration of gefitinib (Iressa), an epidermal growth factor receptor tyrosine kinase inhibitor." Molecular Cancer Therapeutics, 2005.[4] Link

Sources

Foundational

In silico modeling of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine

An In-Depth Technical Guide to the In Silico Modeling of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine Abstract In the landscape of modern drug discovery, the strategic application of computational, or in silico, modeling ha...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Modeling of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine

Abstract

In the landscape of modern drug discovery, the strategic application of computational, or in silico, modeling has become indispensable.[1][2] It offers a robust framework for rapidly assessing the therapeutic potential of novel chemical entities, mitigating the risks of late-stage failures, and significantly reducing the time and capital investment required for drug development.[3][4] This guide provides a comprehensive, technically-grounded workflow for the in silico evaluation of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine, a molecule featuring the privileged morpholine scaffold.[5] We will dissect the process from initial molecular characterization to predictive biological activity and pharmacokinetic profiling, offering field-proven insights into the causality behind each methodological choice. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico tools to generate actionable, data-driven hypotheses for small molecule candidates.

Foundational Analysis: The Subject Molecule

The journey of in silico analysis begins with a thorough understanding of the molecule . 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine is a small molecule characterized by a phenyl ring substituted with a morpholine and an ethanamine group. The morpholine heterocycle is a cornerstone in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties, metabolic stability, and target affinity.[5][6]

1.1. Chemical Identity and Physicochemical Passport

A unique and unambiguous identification of the molecule is paramount for data integrity across all computational platforms.

IdentifierValueSource
IUPAC Name 1-[2-(morpholin-4-yl)phenyl]ethanaminePubChem[7]
CAS Number 874993-79-0PubChem[7][8]
Molecular Formula C12H18N2OPubChem[7]
Canonical SMILES CC(C1=CC=CC=C1N2CCOCC2)NPubChem[7]

The molecule's predicted physicochemical properties provide the first glimpse into its drug-like potential. These parameters, governed by its structure, will dictate its behavior in biological systems.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 206.28 g/mol Adherence to Lipinski's Rule of Five (<500), favoring good absorption.[7]
XLogP3-AA (Lipophilicity) 0.9A balanced LogP value suggests a good compromise between aqueous solubility and membrane permeability.[7]
Hydrogen Bond Donors 2Contributes to target binding and solubility.[7]
Hydrogen Bond Acceptors 3Contributes to target binding and solubility.[7]
Topological Polar Surface Area 38.5 ŲA TPSA < 140 Ų is often correlated with good oral bioavailability.[7]

1.2. Protocol: 3D Ligand Structure Preparation

The quality of the initial 3D structure of the ligand is a critical determinant for the accuracy of all subsequent in silico analyses. The objective is to generate a low-energy, sterically plausible conformation that is representative of its state in a biological environment.

Methodology:

  • Obtain 2D Structure: The molecule's structure is sourced from a reliable database, such as PubChem (CID 43188721), using its SMILES string.[7]

  • Convert to 3D: Utilize a computational chemistry tool like Open Babel to convert the 2D representation into an initial 3D structure.

  • Protonation State Assignment: The amine groups in the molecule will be protonated at physiological pH (~7.4). It is crucial to model the correct ionization state as it directly impacts electrostatic interactions with potential targets. This can be achieved using tools like MarvinSketch or Schrödinger's LigPrep.

  • Energy Minimization: The 3D structure is subjected to energy minimization using a suitable force field, such as Merck Molecular Force Field (MMFF94) or Universal Force Field (UFF). This process resolves any steric clashes and settles the molecule into a low-energy conformational state, which is essential for docking and pharmacophore studies.

Target Identification: Unveiling the Biological Hypothesis

With a prepared ligand, the next logical step is to formulate a hypothesis about its biological target(s). This "target fishing" or "target identification" process is a cornerstone of early-stage discovery, guiding the subsequent experimental validation strategy.[9][10]

2.1. In Silico Target Fishing Strategies

Two primary computational strategies are employed, often in a complementary fashion:

  • Ligand-Based Approaches: This methodology is founded on the Similar Property Principle: structurally similar molecules are likely to have similar biological activities.[11] By searching databases of compounds with known targets (e.g., ChEMBL, BindingDB) for molecules structurally similar to our query compound, we can infer potential targets.

  • Structure-Based Approaches (Reverse Docking): This technique inverts the typical docking paradigm. Instead of docking many ligands to one target, we dock one ligand (our query molecule) against a large library of protein structures with known binding sites.[12] The targets are then ranked based on the predicted binding affinity, revealing which proteins are most likely to bind the molecule.

2.2. Workflow for Target Identification

The following diagram illustrates a logical workflow for identifying high-probability biological targets for our molecule.

Target_Identification_Workflow cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach ligand_start Query Molecule 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine similarity_search 2D/3D Similarity Search (e.g., SwissTargetPrediction, ChEMBL) ligand_start->similarity_search known_actives Identify Structurally Similar Compounds with Known Targets similarity_search->known_actives ligand_targets Hypothesized Targets (Ligand-Based) known_actives->ligand_targets consolidation Consolidate & Cross-Reference Target Lists ligand_targets->consolidation structure_start Query Molecule (Prepared 3D Structure) reverse_docking Reverse Docking Screen (e.g., against PDB library) structure_start->reverse_docking rank_scores Rank Targets by Predicted Binding Affinity reverse_docking->rank_scores structure_targets Hypothesized Targets (Structure-Based) rank_scores->structure_targets structure_targets->consolidation final_list Prioritized Target List for Molecular Docking consolidation->final_list

Figure 1: A dual-approach workflow for in silico target identification.

Molecular Docking: Simulating the Protein-Ligand Interaction

Once a prioritized list of potential targets is established, molecular docking is employed to predict the preferred binding orientation and affinity of our ligand within the active site of each protein.[13][14] This provides a quantitative and structural basis for ranking the ligand-target pairs.

3.1. The Molecular Docking Protocol

A successful docking experiment is a multi-step process that requires careful preparation of both the protein (receptor) and the ligand.

Molecular_Docking_Workflow input_node input_node process_node process_node output_node output_node decision_node decision_node final_node final_node get_protein 1. Obtain Protein Structure (e.g., from PDB) prep_protein 2. Prepare Receptor - Remove water/ions - Add hydrogens - Assign charges get_protein->prep_protein define_grid 4. Define Binding Site (Grid Box Generation) prep_protein->define_grid prep_ligand 3. Prepare Ligand (From Section 1.2) prep_ligand->define_grid run_docking 5. Execute Docking (e.g., AutoDock Vina) define_grid->run_docking get_results 6. Obtain Results (Binding Poses & Scores) run_docking->get_results analyze 7. Analyze Interactions (H-bonds, hydrophobic, etc.) get_results->analyze final_output Binding Mode Hypothesis & Affinity Ranking analyze->final_output

Figure 2: Step-by-step workflow for a molecular docking simulation.

3.2. Protocol: Molecular Docking with AutoDock Vina

This protocol provides a generalized workflow using the widely adopted AutoDock Vina software.[15]

Methodology:

  • Receptor Preparation:

    • Download the 3D structure of the chosen target protein from the Protein Data Bank (PDB).

    • Using a molecular viewer and preparation tool (e.g., AutoDock Tools, UCSF Chimera), remove all non-essential components such as water molecules, co-solvents, and ions.

    • Add polar hydrogens and compute Gasteiger charges for the protein atoms.

    • Save the prepared receptor in the required PDBQT file format.

  • Ligand Preparation:

    • Use the energy-minimized 3D structure of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine from Section 1.2.

    • Using AutoDock Tools, set the torsional degrees of freedom to allow for ligand flexibility during docking.

    • Save the prepared ligand in the PDBQT file format.

  • Grid Box Definition:

    • Define the search space for the docking algorithm. This is typically a 3D grid box centered on the known active site of the protein or a region identified by binding site prediction algorithms. The size of the box should be sufficient to encompass the entire binding pocket.

  • Docking Execution:

    • Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box coordinates and dimensions, and the desired exhaustiveness of the search.

    • Execute the AutoDock Vina program from the command line, referencing the configuration file.

  • Results Analysis:

    • Vina will output a file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

    • The top-ranked poses should be visually inspected using a molecular graphics program to analyze the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the protein's active site residues.

3.3. Interpreting Docking Results

The primary outputs are the binding energy and the 3D coordinates of the ligand in the binding pose. A lower binding energy score indicates a more favorable predicted interaction. Analysis of the pose reveals which functional groups on the ligand are critical for binding and which amino acid residues in the target are involved.

Hypothetical TargetPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Kinase X1ABC-8.5Asp145, Lys33Hydrogen Bond, Salt Bridge
Val40, Leu128Hydrophobic
GPCR Y2DEF-7.9Trp250, Phe180Pi-Stacking
Ser105Hydrogen Bond
Enzyme Z3GHI-6.2Met98, Ile101Hydrophobic

ADMET Profiling: Predicting Drug-Like Properties

A compound with high target affinity is of little therapeutic value if it cannot reach its target in the body or if it causes unacceptable toxicity. Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical step to de-risk a project.[16][17]

4.1. The Importance of Early ADMET Assessment

Poor pharmacokinetic or safety profiles are major causes of drug candidate failure in clinical trials. In silico ADMET prediction allows for the early identification of potential liabilities, guiding medicinal chemistry efforts to optimize the molecule's properties.[1]

4.2. Protocol: High-Throughput ADMET Prediction

Numerous web-based tools and standalone software leverage machine learning models and quantitative structure-activity relationships (QSAR) to predict a wide range of ADMET properties from a molecule's structure.[18][19][20]

Methodology using a Web Server (e.g., ADMET-AI, SwissADME):

  • Input Molecule: Navigate to the web server. Input the canonical SMILES string for 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine.

  • Execute Prediction: Initiate the calculation. The server will compute a profile of physicochemical properties and predict various ADMET parameters.

  • Analyze Output: Systematically review the predicted data, paying close attention to key indicators of drug-likeness and potential liabilities.

4.3. Predicted ADMET Profile

The following table summarizes key ADMET parameters predicted for 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine.

ParameterCategoryPredicted OutcomeInterpretation & Significance
Human Intestinal Absorption AbsorptionHighThe compound is likely to be well-absorbed from the gastrointestinal tract.
Caco-2 Permeability AbsorptionModerate to HighSuggests good potential for passive diffusion across the intestinal epithelium.
Blood-Brain Barrier (BBB) Permeability DistributionYes (Predicted)The molecule may cross the BBB, which is desirable for CNS targets but a potential liability for peripheral targets.
CYP2D6 Inhibitor MetabolismYes (Predicted)Potential for drug-drug interactions with other drugs metabolized by this key cytochrome P450 enzyme.
CYP3A4 Inhibitor MetabolismNo (Predicted)Lower risk of interaction with the most common drug-metabolizing enzyme.
hERG Inhibition ToxicityLow RiskReduced likelihood of cardiotoxicity, a major safety concern.
Ames Mutagenicity ToxicityNo (Predicted)The compound is not predicted to be mutagenic.
Lipinski's Rule of Five Drug-Likeness0 ViolationsThe compound possesses physicochemical properties consistent with known orally active drugs.

Integrated Analysis and Decision Making

The power of in silico modeling lies in the synthesis of data from multiple predictive domains. The goal is to build a comprehensive profile of the molecule that informs a go/no-go decision for advancing to costly experimental validation.

5.1. A Logic-Based Decision Framework

The results from target identification, molecular docking, and ADMET profiling are integrated to assess the overall viability of the compound.

Decision_Framework input_node input_node check_node check_node decision_node decision_node final_node final_node start In Silico Data Synthesis check_affinity High Binding Affinity (Docking Score)? start->check_affinity check_admet Favorable ADMET Profile? check_affinity->check_admet Yes no_go Decision: NO-GO (Or Redesign) check_affinity->no_go No check_novelty Novel Target or Binding Mode? check_admet->check_novelty Yes check_admet->no_go No go Decision: GO Proceed to In Vitro Validation check_novelty->go Yes check_novelty->go No (Consider Repurposing)

Figure 3: A logical framework for integrating in silico results to guide project decisions.

Based on our multi-faceted analysis, 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine presents as a promising starting point for a drug discovery program. It possesses excellent drug-like physicochemical properties and a favorable predicted safety profile. The key decision point will be the experimental validation of its predicted high-affinity binding to one or more of the computationally identified targets. The potential for CYP2D6 inhibition should be noted as a property to monitor and potentially engineer out in subsequent lead optimization efforts.

Conclusion

This guide has detailed a systematic and scientifically rigorous in silico workflow for the initial characterization of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine. By integrating ligand and structure-based target identification, molecular docking, and ADMET profiling, we have constructed a comprehensive computational dossier on the molecule. This approach allows for the efficient generation of robust, testable hypotheses regarding its mechanism of action, therapeutic potential, and drug-like properties. The ultimate value of this in silico modeling is not to replace experimental work, but to guide it, ensuring that laboratory resources are focused on compounds with the highest probability of success.

References

  • N-ethyl-1-(2-morpholin-4-ylphenyl)ethanamine - PubChem. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine | C12H18N2O | CID 43188721 - PubChem. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • 1-(2-methylphenyl)-2-(morpholin-4-yl)ethan-1-amine dihydrochloride | CAS 1281152-67-7. (n.d.). American Elements. Retrieved February 27, 2026, from [Link]

  • Gautam, A., & Singh, H. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • Li, Y., Li, G., & Li, Y. (2018). In silico Methods for Identification of Potential Therapeutic Targets. Current Topics in Medicinal Chemistry, 18(25), 2168-2177. [Link]

  • Molecular Docking Tutorial. (n.d.). Retrieved February 27, 2026, from [Link]

  • Du, X., Li, Y., Xia, Y. L., Ai, S. M., Liang, J., Sang, P., Ji, X. L., & Liu, S. Q. (2017). A Review on Applications of Computational Methods in Drug Screening and Design. Molecules, 22(9), 1375. [Link]

  • ADMET-AI. (n.d.). Retrieved February 27, 2026, from [Link]

  • Synthesis of morpholine. (n.d.). Google Patents.
  • (PDF) morpholine antimicrobial activity. (2016, February 10). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. (2025, March 14). Journal of Chemical Information and Modeling. [Link]

  • In Silico Modeling: Accelerating drug development. (2023, September 27). Patheon Pharma Services. [Link]

  • Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. (2010, June 30). Taylor & Francis Online. [Link]

  • Complementary Dual Approach for In Silico Target Identification of Potential Pharmaceutical Compounds in Cystic Fibrosis. (2022, October 15). MDPI. [Link]

  • COMPUTATIONAL CHEMISTRY IN DRUG DISCOVERY: INSIGHTS AND INNOVATIONS - A REVIEW. (2025, April 29). Frontier in Medical and Health Research. [Link]

  • ADMET Predictor® - Simulations Plus. (2025, December 11). Simulations Plus. [Link]

  • In Silico Modeling: New Era in Rare Disease Drug Development. (2023, May 4). Premier Research. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024, January 19). RSC Publishing. [Link]

  • ADMET predictions. (n.d.). VLS3D.COM. Retrieved February 27, 2026, from [Link]

  • Enhancing In Silico Drug Discovery with AI. (2024, August 8). Endava. [Link]

  • In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development. (2024, September 7). bioRxiv. [Link]

  • Synthesis and Reactions of 1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline. (2025, August 6). ResearchGate. [Link]

  • Chapter 7: In silico Tools for Target Identification and Drug Molecular Docking in Leishmania. (n.d.). Royal Society of Chemistry. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. [Link]

  • 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one: Synthesis, Crystal Structure and Anti-Leukemic Activity. (2020, January 29). MDPI. [Link]

  • Morpholine. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. (2024, March 30). Biosciences Biotechnology Research Asia. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. [Link]

  • What is in silico drug discovery? (2025, March 20). Patsnap Synapse. [Link]

Sources

Protocols & Analytical Methods

Method

Analytical methods for 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine

An In-Depth Technical Guide to the Analytical Methods for 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine Authored by: A Senior Application Scientist Abstract This comprehensive guide provides a detailed exploration of the ana...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Analytical Methods for 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed exploration of the analytical methodologies for the characterization and quantification of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine. As a chiral molecule featuring a primary amine and a morpholine moiety on an ortho-substituted phenyl ring, this compound presents unique analytical challenges, particularly in stereospecific separation and structural elucidation. This document outlines robust protocols for both achiral and chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and definitive structural analysis via Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The protocols are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, emphasizing the scientific rationale behind methodological choices to ensure accuracy, precision, and reliability.

Introduction and Molecular Profile

1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine is a substituted phenylethylamine derivative. The presence of a chiral center at the α-carbon of the ethylamine side chain necessitates enantioselective analytical methods, a critical requirement in pharmaceutical development where enantiomers can exhibit different pharmacological and toxicological profiles. The morpholine ring is a common structural motif in many active pharmaceutical ingredients (APIs), often improving aqueous solubility and metabolic stability.[1] Accurate and precise analytical methods are therefore essential for purity assessment, stability testing, and pharmacokinetic studies.

Table 1: Physicochemical Properties of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine

Property Value Source
IUPAC Name 1-(2-morpholin-4-ylphenyl)ethanamine PubChem[2]
Molecular Formula C₁₂H₁₈N₂O PubChem[2]
Molecular Weight 206.28 g/mol PubChem[2]
CAS Number 874993-79-0 PubChem[2]

| Structure | A primary amine with a stereocenter adjacent to an ortho-substituted phenyl ring containing a morpholine group. | - |

The analytical workflow for this molecule must address three key areas:

  • Potency and Purity: Determining the concentration of the main component and identifying/quantifying any process-related impurities or degradation products.

  • Enantiomeric Purity: Quantifying the ratio of the two enantiomers (R and S).

  • Structural Confirmation: Verifying the identity and structure of the molecule unequivocally.

G cluster_0 Analytical Objectives cluster_1 Core Analytical Techniques cluster_2 Validation & Characterization Analyte 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine HPLC HPLC / UPLC (Purity & Potency) Analyte->HPLC Quantitative Analysis Chiral_HPLC Chiral HPLC (Enantiomeric Excess) Analyte->Chiral_HPLC Stereoisomer Analysis GC_MS GC-MS (Volatile Impurities) Analyte->GC_MS Trace Analysis Spectroscopy Spectroscopy (Structural ID) Analyte->Spectroscopy Qualitative Analysis Purity Impurity Profile Assay (%) HPLC->Purity EE Enantiomeric Excess (% ee) Chiral_HPLC->EE Identity Structural Confirmation (NMR, MS) Spectroscopy->Identity

Caption: Overall analytical workflow for 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine.

Chromatographic Methods for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity and potency of non-volatile organic molecules like our target compound.

Reversed-Phase HPLC for Achiral Analysis

A reversed-phase HPLC method is ideal for separating the main compound from potential non-chiral impurities. The basic nature of the primary amine and morpholine nitrogen necessitates the use of an acidic mobile phase modifier to ensure protonation, which prevents peak tailing and yields sharp, symmetrical peaks.

Expertise & Causality:

  • Column Choice: A C18 (octadecylsilane) column is the standard choice for reversed-phase chromatography, offering excellent hydrophobic retention for the phenyl ring.

  • Mobile Phase: An acetonitrile/water gradient is effective for eluting compounds across a range of polarities. Formic acid is chosen as the modifier because it is volatile and compatible with mass spectrometry (MS), allowing for seamless LC-MS coupling for impurity identification.[3]

  • Detection: The phenyl ring contains a chromophore, making UV detection a simple and robust choice. A wavelength of approximately 254 nm is a good starting point.

Protocol 1: RP-HPLC Method for Purity Analysis

Parameter Recommended Condition Rationale
Column C18, 150 mm x 4.6 mm, 3.5 µm Standard dimensions for good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in Water Acidifier for good peak shape of amines.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for elution.
Gradient 10% B to 90% B over 15 minutes To separate non-polar and polar impurities effectively.
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Column Temp. 30 °C For reproducible retention times.
Detector UV at 254 nm The aromatic ring provides strong UV absorbance.
Injection Vol. 10 µL Standard volume.

| Sample Prep. | 0.5 mg/mL in 50:50 Water:Acetonitrile | Ensures solubility and compatibility with mobile phase. |

Chiral Separation by HPLC

The separation of enantiomers is a non-negotiable step in the analysis of chiral compounds intended for pharmaceutical use. This is achieved by using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[4] For a primary amine like 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine, crown ether and polysaccharide-based CSPs are highly effective.

Chiral HPLC with a Crown Ether-Based CSP

Crown ether-based CSPs are particularly well-suited for the resolution of primary amines.[4] The chiral cavities of the crown ether form diastereomeric complexes with the protonated primary amine (-NH₃⁺) through hydrogen bonding, leading to enantioselective retention.

Protocol 2: Chiral HPLC with Crown Ether CSP

Parameter Recommended Condition Rationale
Column CROWNPAK® CR(+) or CR(-), 150 mm x 4.6 mm, 5 µm Specifically designed for resolving primary amines.[5]
Mobile Phase Perchloric acid solution (pH 1.0-2.0) / Acetonitrile (e.g., 85:15 v/v) Acidic aqueous mobile phase is required for complexation.[6]
Flow Rate 0.5 - 1.0 mL/min Adjust for optimal resolution.
Column Temp. 25 °C (can be varied from 5-40 °C) Temperature can significantly impact selectivity.
Detector UV at 210 nm or 254 nm Lower wavelength may provide higher sensitivity.

| Sample Prep. | 0.2 mg/mL in mobile phase | To ensure compatibility and sharp peaks. |

Chiral HPLC with a Polysaccharide-Based CSP

Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are incredibly versatile and can resolve a wide range of chiral compounds.[7] They offer multiple chiral recognition mechanisms (hydrogen bonding, dipole-dipole, π-π interactions) and can be used in normal-phase, polar organic, or reversed-phase modes.

Protocol 3: Chiral HPLC with Polysaccharide CSP

Parameter Recommended Condition Rationale
Column Chiralpak® IA, IB, or IC, 250 mm x 4.6 mm, 5 µm Broad applicability for chiral separations.
Mobile Phase n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1 v/v/v) Typical normal-phase conditions. Diethylamine is a basic modifier to improve the peak shape of the amine analyte.
Flow Rate 1.0 mL/min Standard for normal phase.
Column Temp. 25 °C Standard starting temperature.
Detector UV at 254 nm Good absorbance in this region.

| Sample Prep. | 0.5 mg/mL in mobile phase | Ensure sample is fully dissolved. |

G Start Racemic Analyte Screen_CSP Screen Multiple CSPs (Crown Ether, Polysaccharide) Start->Screen_CSP Screen_MP Optimize Mobile Phase (NP, RP, Polar Organic) Screen_CSP->Screen_MP Resolution Baseline Resolution? (Rs > 1.5) Screen_MP->Resolution Optimize_Params Optimize Parameters (Temp, Flow Rate) Validation Validate Method (ICH Guidelines) Optimize_Params->Validation Resolution->Screen_CSP No Resolution->Optimize_Params Yes

Caption: Decision workflow for chiral HPLC method development.

Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the primary tool, GC-MS can be useful for identifying volatile or semi-volatile impurities. The target analyte itself has a relatively high boiling point and polar functional groups, which can lead to poor chromatographic performance on standard GC columns. Derivatization is often recommended to improve volatility and reduce peak tailing.

Protocol 4: GC-MS Analysis (with Derivatization)

  • Derivatization: React ~1 mg of the sample with 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) in a sealed vial at 70°C for 30 minutes. This will cap the active hydrogens on the primary amine.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

ParameterRecommended ConditionRationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA low-polarity, robust column suitable for general-purpose analysis.
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas.
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 minSeparates compounds based on boiling point.
Inlet Temp. 250 °CEnsures complete volatilization.
MS Source Temp. 230 °CStandard for EI source.
MS Quad Temp. 150 °CStandard for quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.

Spectroscopic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural confirmation. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments can provide a complete structural assignment.[8][9]

Expertise & Causality:

  • ¹H NMR: The ortho-substitution on the phenyl ring will result in a complex multiplet pattern for the four aromatic protons. The morpholine protons typically appear as two distinct multiplets around ~3.0 and ~3.8 ppm due to the chair conformation, which makes the axial and equatorial protons magnetically non-equivalent.[10] The CH of the ethylamine will be a quartet, coupled to the CH₃ methyl group, which will be a doublet.

  • ¹³C NMR: The spectrum will show 12 distinct carbon signals (unless there is accidental overlap). DEPT-135 or APT experiments can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Multiplicity / Notes
Aromatic-H 7.0 - 7.5 120 - 150 Multiplets (4H)
-CH(NH₂) ~4.2 ~50 Quartet (1H)
-CH₃ ~1.5 ~24 Doublet (3H)
-N(CH₂)₂ (Morpholine) ~3.0 ~53 Multiplet (4H, adjacent to N)
-O(CH₂)₂ (Morpholine) ~3.9 ~67 Multiplet (4H, adjacent to O)

| -NH₂ | Variable (broad) | - | Singlet (2H), exchangeable with D₂O |

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

  • Electrospray Ionization (ESI-MS): This soft ionization technique is used with LC-MS. In positive ion mode, the molecule will readily protonate at either the primary amine or the morpholine nitrogen.

    • Expected Ion: [M+H]⁺ = 207.15 m/z.

  • Electron Ionization (EI-MS): This high-energy technique is used with GC-MS and produces characteristic fragments.

    • Molecular Ion: M⁺˙ at m/z = 206.14.

    • Key Fragments:

      • α-cleavage: Loss of the methyl group (-CH₃) to give a fragment at m/z = 191.

      • Benzylic cleavage: Cleavage of the C-C bond next to the ring to form the [M-CH(NH₂)]⁺ fragment.

      • Fragmentation of the morpholine ring.

Conclusion

The analytical characterization of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine requires a multi-faceted approach. Standard reversed-phase HPLC provides robust purity and potency data, but specialized chiral chromatography, using either crown ether or polysaccharide-based columns, is mandatory for controlling enantiomeric purity. The protocols outlined in this guide are based on established scientific principles for the analysis of chiral primary amines and morpholine-containing compounds. For definitive structural proof, a combination of high-resolution mass spectrometry and detailed 1D/2D NMR spectroscopy is indispensable. Each method should be fully validated according to relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure its suitability for the intended purpose in a research or quality control setting.

References

  • PubChem. 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine. National Center for Biotechnology Information. [Link]

  • Pawar, S. et al. (2010). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Taylor & Francis Online. [Link]

  • Chemistry Stack Exchange. Multiplet shape in proton NMR of morpholines.[Link]

  • LookChem. Liquid phase method for morpholine.[Link]

  • PubChemLite. 1-[4-(morpholin-4-yl)phenyl]ethan-1-amine.[Link]

  • Semantic Scholar. Supporting Information for Photoenzymatic deracemization of amino alcohols.[Link]

  • PubChem. 2-Morpholinoethylamine. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column.[Link]

  • HELIX Chromatography. HPLC Methods for analysis of Morpholine.[Link]

  • Molport. 1-(4-methylphenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}ethan-1-one.[Link]

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives.[Link]

  • NIST WebBook. Morpholine, 4-phenyl-.[Link]

  • MDPI. Enantiomeric Separation of New Chiral Azole Compounds.[Link]

  • Google Patents.
  • American Elements. 1-(2-methylphenyl)-2-(morpholin-4-yl)ethan-1-amine dihydrochloride.[Link]

  • PMC. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Center for Biotechnology Information. [Link]

  • Biological Magnetic Resonance Bank. bmse000154 4-(2-Aminoethyl)morpholine.[Link]

  • Google Patents.
  • Frontiers. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts.[Link]

  • ResearchGate. A. 1 H NMR spectrum of a 1:2 molar ratio mixture of ethylamine and PLP...[Link]

  • ResearchGate. Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds.[Link]

Sources

Application

In vitro assays using 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine

Application Note: Strategic Utilization of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine in CNS and Kinase-Focused Library Design Executive Summary This guide details the technical application of 1-[2-(Morpholin-4-yl)phenyl]...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine in CNS and Kinase-Focused Library Design

Executive Summary

This guide details the technical application of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine (CAS 874993-79-0), a privileged chiral scaffold in medicinal chemistry. Characterized by an ortho-morpholino substitution on a chiral phenylethylamine backbone, this compound serves as a critical building block for synthesizing ligands targeting Sigma-1 receptors , PI3K/mTOR kinases , and adrenergic receptors .

The morpholine moiety enhances aqueous solubility and metabolic stability, while the chiral ethylamine handle allows for the stereoselective synthesis of diverse amide, urea, and sulfonamide libraries. This document provides validated protocols for quality control (chiral purity), physicochemical profiling (PAMPA-BBB), and functional screening (Sigma-1 receptor binding) to support the development of high-value bioactive libraries.

Compound Profile & Mechanistic Rationale

  • Chemical Name: 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine[1]

  • CAS Number: 874993-79-0[1]

  • Molecular Formula: C₁₂H₁₈N₂O[1]

  • Key Structural Features:

    • Chiral Center: The

      
      -methylbenzylamine motif allows for the exploration of stereochemical structure-activity relationships (SAR).
      
    • Morpholine Ring: Acts as a hydrogen bond acceptor and solubility enhancer; frequently used to optimize pharmacokinetic (PK) profiles in CNS drugs.

    • Ortho-Substitution: Induces a twisted conformation between the phenyl ring and the amine side chain, often improving selectivity by restricting rotational freedom in the binding pocket.

Target Relevance
  • Sigma-1 Receptors: Morpholine-containing phenylethylamines mimic the pharmacophore of high-affinity Sigma-1 ligands (e.g., PRE-084), making this scaffold ideal for neuroprotective and analgesic drug discovery.

  • Kinase Inhibitors: The scaffold resembles the hinge-binding region of several PI3K

    
     and ALK inhibitors, where the morpholine group extends into the solvent-exposed region to improve physicochemical properties.
    

Experimental Workflow Visualization

The following diagram outlines the integrated workflow from scaffold validation to functional screening.

Workflow Start Scaffold Acquisition (CAS 874993-79-0) QC QC: Chiral Purity Analysis (SFC Protocol) Start->QC Library Library Synthesis (Amide/Urea Coupling) QC->Library Pass (>98% ee) PhysChem Physicochemical Profiling (PAMPA-BBB) Library->PhysChem Screening Functional Screening (Sigma-1 Binding) Library->Screening Lead Lead Optimization PhysChem->Lead Screening->Lead

Figure 1: Integrated workflow for utilizing 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine in drug discovery.

Detailed Protocols

Protocol 1: Enantiomeric Purity Determination via SFC

Objective: To verify the optical purity of the scaffold prior to library synthesis. Even minor enantiomeric impurities can significantly skew biological data in chiral drugs.

  • Instrument: Agilent 1260 Infinity II SFC System or equivalent.

  • Column: Chiralpak AD-3 (150 mm x 4.6 mm, 3 µm).

  • Mobile Phase:

    • A: CO₂ (Supercritical)

    • B: Methanol + 0.1% Diethylamine (DEA) as a modifier.

  • Gradient: Isocratic elution at 15% B for 8 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

  • Detection: UV at 254 nm.

Procedure:

  • Dissolve 1 mg of the sample in 1 mL of Methanol.

  • Inject 2 µL onto the column.

  • Calculate Enantiomeric Excess (% ee) using the formula:

    
    
    
  • Acceptance Criteria: % ee > 98.0% for library synthesis.

Protocol 2: PAMPA-BBB (Blood-Brain Barrier Permeability)

Objective: To assess the passive CNS penetration potential of derivatives synthesized from the scaffold. The morpholine group is expected to enhance BBB permeability.

Materials:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 2% (w/v) Porcine Brain Polar Lipid extract in Dodecane.

  • Buffer: PBS (pH 7.4).

Method:

  • Membrane Preparation: Coat the PVDF membrane of the donor plate with 4 µL of Lipid Solution. Allow to dry for 5 minutes.

  • Compound Preparation: Dilute test compounds to 10 µM in PBS (Donor Solution). Ensure DMSO concentration < 1%.

  • Assembly:

    • Add 200 µL of Donor Solution to the Donor Plate .

    • Add 300 µL of PBS to the Acceptor Plate .

    • Sandwich the plates together to form the PAMPA sandwich.

  • Incubation: Incubate at 25°C for 18 hours in a humidity-saturated chamber (to prevent evaporation).

  • Analysis: Separate plates and quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.

  • Calculation: Determine the Effective Permeability (

    
    ) using the standard PAMPA equation:
    
    
    
    
    Where
    
    
    is filter area,
    
    
    is volume, and
    
    
    is time.
Protocol 3: Sigma-1 Receptor Radioligand Binding Assay

Objective: To screen library derivatives for affinity to the Sigma-1 receptor, a key target for morpholine-based scaffolds.

Reagents:

  • Receptor Source: Guinea pig brain membrane homogenates or HEK293 cells overexpressing human Sigma-1 receptor.

  • Radioligand: [³H]-(+)-Pentazocine (Specific Activity ~30 Ci/mmol).

  • Non-specific Ligand: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Thaw membrane homogenates and dilute in Assay Buffer to a protein concentration of 0.5 mg/mL.

  • Incubation Setup: In a 96-well plate, add:

    • 50 µL of Test Compound (various concentrations for

      
       determination).
      
    • 50 µL of [³H]-(+)-Pentazocine (Final concentration 2 nM).

    • 100 µL of Membrane Homogenate.

  • Equilibrium: Incubate the mixture at 37°C for 120 minutes.

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold Tris-HCl buffer.

  • Quantification: Add liquid scintillation cocktail and count radioactivity (CPM) using a beta-counter.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation.

Data Presentation & Analysis

When reporting results for libraries derived from 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine, structure data as follows:

Compound IDR-Group Subst.Chiral Purity (% ee)PAMPA

(

cm/s)
Sigma-1

(nM)
Microsomal Stability (

min)
Scaffold H>99.512.4 (High)>10,000>60
Deriv-01 4-F-Benzoyl99.215.14542
Deriv-02 3-Cl-Sulfonyl98.88.212055

Interpretation:

  • High Permeability:

    
     cm/s indicates excellent CNS penetration potential, typical for this morpholine scaffold.
    
  • Metabolic Stability: The morpholine ring can be a site of metabolic oxidation. If

    
     is low (<30 min), consider blocking the metabolic "soft spot" by adding fluorines to the morpholine ring or the phenyl backbone.
    

References

  • Morpholine in Drug Discovery: Kourounakis, A. P., et al. "Morpholine as a privileged structure in medicinal chemistry." Medicinal Research Reviews, 2020. Link

  • Sigma-1 Receptor Ligands: Maurice, T., & Su, T. P. "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics, 2009. Link

  • Chiral Resolution of Amines: Porter, W. H. "Resolution of chiral drugs." Pure and Applied Chemistry, 1991. Link

  • PAMPA Methodology: Di, L., et al. "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry, 2003. Link

  • Compound Data: PubChem CID 43188721.[1] "1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine."[1][2] National Center for Biotechnology Information. Link

Sources

Method

Protocol for synthesizing 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine derivatives

Advanced Synthesis Protocol for 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine Derivatives: Racemic and Enantioselective Pathways Introduction & Mechanistic Rationale The 1-aryl-ethan-1-amine motif, particularly when substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis Protocol for 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine Derivatives: Racemic and Enantioselective Pathways

Introduction & Mechanistic Rationale

The 1-aryl-ethan-1-amine motif, particularly when substituted with a morpholine ring at the ortho-position, is a highly privileged scaffold in medicinal chemistry. It is frequently utilized in the development of CNS-active agents, kinase inhibitors, and GPCR ligands due to its optimal balance of lipophilicity, hydrogen-bonding capability, and basicity.

Synthesizing 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine presents distinct chemoselective and stereoselective challenges. The traditional Nucleophilic Aromatic Substitution (SNAr) approach to install the morpholine ring often fails or requires excessively harsh conditions because the acetophenone moiety does not provide sufficient electron-withdrawing activation at the ortho-position. Therefore, a Palladium-catalyzed Buchwald-Hartwig cross-coupling is the method of choice to construct the C(sp2)-N bond efficiently 1.

For the subsequent amine formation, this application note details two divergent, self-validating pathways:

  • Route A (Racemic): Utilizes a direct reductive amination. We employ Sodium Triacetoxyborohydride (NaBH(OAc)3) rather than Sodium Cyanoborohydride (NaBH3CN). NaBH(OAc)3 is exceptionally mild, avoids the generation of toxic cyanide byproducts, and exhibits high chemoselectivity for the in situ generated iminium ion over the starting ketone, preventing premature reduction to the alcohol [[2]]().

  • Route B (Enantioselective): Leverages Ellman's chiral tert-butanesulfinamide. The condensation is driven by Titanium(IV) ethoxide (Ti(OEt)4), which acts as both a Lewis acid and a dehydrating agent. Subsequent diastereoselective reduction and acidic cleavage of the chiral auxiliary yield the enantiopure amine with high enantiomeric excess (ee) 3.

Synthetic Workflow

SynthesisPathway SM 2-Bromoacetophenone (Starting Material) Int1 1-[2-(Morpholin-4-yl)phenyl]ethan-1-one (Intermediate 1) SM->Int1 Step 1: Buchwald-Hartwig Morpholine, Pd cat. Racemic 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine (Racemic Product) Int1->Racemic Step 2A: Reductive Amination NH4OAc, NaBH(OAc)3 Imine Chiral tert-Butanesulfinyl Imine (Intermediate 2) Int1->Imine Step 2B-1: Ellman's Auxiliary (R)/(S)-t-BuSONH2, Ti(OEt)4 Chiral (S)- or (R)-1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine (Enantiopure Product) Imine->Chiral Step 2B-2 & 3: Reduction & Deprotection 1. NaBH4  2. HCl/MeOH

Divergent synthetic routes for racemic and enantiopure 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine.

Quantitative Optimization Data

To ensure a self-validating protocol, catalyst and reagent selections were rigorously optimized. Tables 1 and 2 summarize the causality behind the chosen experimental conditions.

Table 1: Catalyst Optimization for Buchwald-Hartwig Amination (Step 1) Note: RuPhos is specifically designed to facilitate the coupling of secondary amines with sterically hindered or ortho-substituted aryl halides, preventing premature catalyst deactivation.

EntryPalladium SourceLigandBaseYield (%)
1Pd(OAc)2PPh3K2CO315%
2Pd2(dba)3BINAPNaOtBu45%
3Pd2(dba)3XPhosCs2CO378%
4 Pd2(dba)3 RuPhos Cs2CO3 96%

Table 2: Reducing Agent Screen for Reductive Amination (Step 2A) Note: Stronger reducing agents like NaBH4 predominantly reduce the ketone before imine formation can occur.

EntryReducing AgentSolventAmine Yield (%)Alcohol Byproduct (%)
1NaBH4MeOH12%85%
2NaBH3CNMeOH65%15%
3 NaBH(OAc)3 DCE 92% <2%

Experimental Protocols

Step 1: Synthesis of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-one
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-bromoacetophenone (1.0 equiv, 10 mmol), morpholine (1.2 equiv, 12 mmol), Cs2CO3 (1.4 equiv, 14 mmol), Pd2(dba)3 (2 mol%), and RuPhos (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with N2 gas three times to ensure the removal of oxygen, which can degrade the active Pd(0) species.

  • Reaction: Add anhydrous toluene (50 mL, 0.2 M) via syringe. Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a tightly packed pad of Celite to remove the inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via silica gel flash chromatography (Eluent: 10-20% EtOAc in Hexanes) to afford the ketone intermediate as a pale yellow oil.

Step 2A: Direct Reductive Amination (Racemic Route)
  • Imine Formation: Dissolve 1-[2-(Morpholin-4-yl)phenyl]ethan-1-one (1.0 equiv, 5 mmol) in anhydrous 1,2-dichloroethane (DCE) (25 mL). Add ammonium acetate (10.0 equiv, 50 mmol) and stir at room temperature for 30 minutes. Scientific Insight: Ammonium acetate serves as a safe, solid ammonia equivalent. The pre-stirring period allows the equilibrium to favor the iminium ion.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv, 7.5 mmol) portion-wise over 10 minutes. Stir the resulting suspension at room temperature for 24 hours under N2.

  • Quench & Extraction: Carefully quench the reaction by adding saturated aqueous NaHCO3 (30 mL) until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Isolation: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate. Purify via reverse-phase chromatography or standard acid-base extraction to yield the racemic amine.

Step 2B: Asymmetric Synthesis via Ellman's Auxiliary (Enantioselective Route)

Part 1: Imine Condensation

  • To a solution of the ketone intermediate (1.0 equiv, 5 mmol) and (R)-tert-butanesulfinamide (1.2 equiv, 6 mmol) in anhydrous THF (15 mL), add Ti(OEt)4 (2.0 equiv, 10 mmol) dropwise at room temperature.

  • Heat the mixture to 70 °C and stir for 18 hours.

  • Cool to room temperature and pour the mixture into an equal volume of brine while stirring rapidly. Filter the resulting thick titanium dioxide suspension through a pad of Celite, washing thoroughly with EtOAc.

  • Separate the organic layer, dry over Na2SO4, and concentrate to afford the chiral sulfinyl imine.

Part 2: Diastereoselective Reduction 5. Dissolve the crude sulfinyl imine in THF (50 mL) and cool to -50 °C using a dry ice/acetone bath. 6. Add NaBH4 (3.0 equiv, 15 mmol) in one portion. Stir for 4 hours, allowing the temperature to slowly rise to -20 °C. Scientific Insight: The bulky tert-butanesulfinyl group directs the hydride attack strictly to one face of the imine, establishing the new stereocenter. 7. Quench with saturated NH4Cl, extract with EtOAc, and isolate the major diastereomer via column chromatography.

Part 3: Auxiliary Cleavage 8. Dissolve the purified sulfinamide in MeOH (25 mL) and add 4M HCl in dioxane (3.0 equiv). 9. Stir at room temperature for 2 hours to achieve complete deprotection. 10. Concentrate in vacuo. Triturate the residue with diethyl ether to precipitate the enantiopure 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine hydrochloride salt as a white solid.

References

  • Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald–Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos The Journal of Organic Chemistry - ACS Publications1

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Organic Chemistry Portal / J. Org. Chem.2

  • Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary MDPI - Molecules3

Sources

Application

Using 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine in cell culture

Application Note: Utilizing 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine as a Pharmacophore Scaffold in Cell-Based Kinase Assays Executive Summary & Rationale 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine is a versatile chemica...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine as a Pharmacophore Scaffold in Cell-Based Kinase Assays

Executive Summary & Rationale

1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine is a versatile chemical building block characterized by a morpholine ring conjugated to a phenyl-ethylamine backbone[1]. In modern medicinal chemistry, the morpholine moiety is considered a "privileged scaffold." It enhances aqueous solubility, modulates lipophilicity, and frequently acts as a weak hydrogen-bond acceptor in the ATP-binding hinge region of kinases.

In drug development, this compound serves as a critical foundational fragment in Fragment-Based Drug Discovery (FBDD) for synthesizing potent modulators of Janus Kinase 2 (JAK2)[2] and Casein Kinase II (CK2)[3]. When evaluating this fragment or its direct derivatives in in vitro cell culture models, researchers must employ highly sensitive assays capable of detecting low-affinity (µM to mM) target engagement before committing to structural optimization.

Mechanistic Pathway

To understand the cellular impact of morpholine-based scaffolds, we must map their intervention points within oncogenic signaling cascades. In JAK2-driven malignancies, the fragment competitively binds the ATP pocket of JAK2, preventing the phosphorylation and subsequent nuclear translocation of STAT3.

Fig 1. Mechanism of JAK2/STAT3 pathway modulation by morpholine-based scaffolds.

Physicochemical Properties & Preparation

Successful cell culture assays require strict control over compound solubility. While the primary amine and morpholine oxygen provide moderate aqueous solubility, stock solutions must be prepared in anhydrous DMSO to ensure complete dissolution and prevent precipitation upon dilution in aqueous media.

Table 1: Physicochemical Properties & Assay Parameters

Property Value Relevance to Cell Culture
Molecular Formula C12H18N2O Determines molarity calculations[1].
Molecular Weight 206.28 g/mol Low MW (fragment-sized), ideal for FBDD[1].
LogP (Predicted) ~0.9 - 1.8 Favorable for passive cellular membrane permeability.
Stock Solvent 100% Anhydrous DMSO Ensures stability; store aliquots at -20°C.

| Working Concentration | 10 µM – 1 mM | Typical screening range for unoptimized fragments. |

Experimental Workflow

Evaluating a low-affinity fragment requires a multi-tiered approach. Standard viability assays often yield false negatives because fragments lack the potency to induce apoptosis. Therefore, we prioritize the Cellular Thermal Shift Assay (CETSA) to prove physical target engagement[4], followed by Western blotting for functional validation.

Fig 2. Fragment-based screening workflow for target engagement and phenotypic validation.

Detailed Methodologies & Causality

Protocol 1: Compound Preparation and Cell Treatment

  • Step 1: Dissolve 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine in anhydrous DMSO to create a 100 mM master stock.

  • Step 2: Perform serial dilutions in DMSO to create 1000x working stocks (e.g., 100 mM, 10 mM, 1 mM).

  • Step 3: Seed HEL (Human Erythroleukemia) cells at

    
     cells/mL in RPMI-1640 supplemented with 10% FBS.
    
  • Step 4: Spike the 1000x stocks directly into the culture media (1:1000 dilution).

  • Causality & Logic: Why a 1:1000 dilution? This strictly limits the final DMSO concentration to 0.1% (v/v). Hematopoietic cell lines like HEL are highly sensitive to DMSO, which can induce spontaneous differentiation or apoptosis at concentrations

    
    , confounding viability and signaling data.
    

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Step 1: After 2 hours of compound treatment (e.g., 100 µM fragment vs. 0.1% DMSO vehicle control), harvest

    
     cells per condition. Wash twice with cold PBS.
    
  • Step 2: Resuspend cells in PBS supplemented with protease inhibitors. Divide the suspension into 8 PCR tubes (50 µL each).

  • Step 3: Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Step 4: Lyse cells by three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated (denatured) proteins.

  • Step 5: Analyze the soluble fraction (supernatant) via Western blot for JAK2 or CK2.

  • Causality & Logic: Why use CETSA? Fragments often bind their target without completely inhibiting enzymatic function due to competition with high intracellular ATP concentrations (~1-5 mM). CETSA relies on the thermodynamic principle that ligand binding stabilizes the folded state of a protein[4]. This provides a self-validating, label-free system to prove the morpholine scaffold physically enters the cell and engages the target, even if downstream signaling remains partially active.

Protocol 3: Phospho-Kinase Validation (Western Blot)

  • Step 1: Treat cells for 4 hours with the compound.

  • Step 2: Lyse cells in RIPA buffer supplemented with both protease and phosphatase inhibitors (e.g., Na3VO4, NaF).

  • Step 3: Perform SDS-PAGE and probe for p-STAT3 (Tyr705) and total STAT3.

  • Causality & Logic: Why the specific inhibitor cocktail? Phosphorylation is a highly transient state. Without phosphatase inhibitors, endogenous phosphatases will rapidly strip the phosphate from STAT3 during lysis, resulting in a false-positive indication of kinase inhibition.

Data Interpretation & Expected Outcomes

When transitioning from the raw 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine fragment to an optimized lead (e.g., a fully elaborated pyrimidine derivative), researchers should expect the following shifts in assay metrics:

Table 2: Expected Pharmacodynamic Readouts

Assay Metric Unoptimized Fragment Optimized Lead (e.g., JAK2 Modulator) Interpretation

| CETSA Thermal Shift (


)  | +1.5°C to +3.0°C | +5.0°C to +8.0°C | Higher 

indicates stronger thermodynamic stabilization (target engagement). | | p-STAT3 IC50 (Western Blot) | > 500 µM | < 50 nM | Fragments often fail to outcompete intracellular ATP; leads achieve potent functional block. | | Cell Viability EC50 (72h) | > 1 mM (Non-toxic) | < 100 nM | Lack of fragment toxicity confirms that any observed binding is specific, not due to cell death. |

References

  • 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine | C12H18N2O | CID 43188721 - PubChem -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcWKGGfwpNYtXDJ9Ohznk2OBtawi7Wk-sETee4-_rVWXUEtgHrNhKVwcdAe91KYhlVS80Ga4ORRePbEGSY7tRquf3O5fv4y3qb4PvzHHk4TieQW4I8Wz8kh6tvPd8NDmpskCWtoRgv8QL6T2KQsok55vGJAvX0dOodLIMh2dDA6DHGvIcwOrHpPWL7-Q4b]
  • 4-aryl-2-amino-pyrimidines or 4-aryl-2-aminoalkyl-pyrimidines as jak-2 modulators and pharmaceutical compositions containing them - Google Patents -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeKKDSpFmRees4Lm_P93qJ8j5TlPqPvR80SIHBqUKfiUY-ExsM1WB2cn72sYN20vcDV6FzzofHEcVHu95CMp1kLUDXwQhgXfIzCSa-VP6jdS-_qnEKkPmNtpPOiAraDI_bz5saAGOWpchmzgtBcA==]
  • PYRAZOLO-PYRIMIDINES AS CASEIN KINASE II (CK2) MODULATORS - European Patent Office - EP 1948663 B1 -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGsVOEgCZLhLV1bicvkOQjkbynyM85zm4uBZPPUng9W03OICB88XR9uIlUm8Lv9f8zyD6cy7npy0NGzQZTsPn8T5R-8JfeMFVB9uLMK2Rm-JEgvIo3AQp09fsdKcmGm87CbjNKcTpqTxFK9OBLBk6kof3aZNv9PK7hh76-tzmyhroikKKTOUkJ7zcQJ3Zk]
  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay - PubMed -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB710iFdc4HqxArI8tp5ylnBSLZ-PuTC71EH4GJz_3nBFKegK7BQ_vuwfXeMiSypW5VyVWWZ_WQyHEfhajcVsZzQc5JGKW_2BEJVQy54akgfMhz5pt_0o-Hdh5F0MEvBkWR_6l]

Sources

Method

Application Note: 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine as a Privileged Scaffold in Drug Discovery

Executive Summary 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine (CAS: 874993-79-0) is a high-value medicinal chemistry building block characterized by a chiral ethylamine handle ortho-substituted with a morpholine ring. This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine (CAS: 874993-79-0) is a high-value medicinal chemistry building block characterized by a chiral ethylamine handle ortho-substituted with a morpholine ring. This bifunctional scaffold is classified as a "Privileged Structure" in drug discovery, particularly for targeting kinases (e.g., PI3K, mTOR) and G-protein coupled receptors (GPCRs).

The morpholine moiety serves as a critical hydrogen-bond acceptor and solubility enhancer, while the ethylamine group provides a versatile attachment point for diversity-oriented synthesis (DOS). This guide details the handling, storage, and synthetic application of this compound in Fragment-Based Drug Discovery (FBDD) and Lead Optimization campaigns.

Technical Specifications & Properties

PropertySpecification
IUPAC Name 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine
CAS Number 874993-79-0 (Racemic) / 38060-08-1 (Isomer specific)
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.29 g/mol
Appearance Pale yellow to colorless oil or low-melting solid
Solubility Soluble in DMSO (>50 mM), Methanol, DCM, Ethanol
pKa (Calculated) ~8.4 (Morpholine N), ~9.8 (Primary Amine)
Storage -20°C, Hygroscopic, Store under Nitrogen/Argon
Hazards Irritant (Skin/Eye/Respiratory).[1][2][3][4] Handle in fume hood.

Application: Kinase Inhibitor Library Synthesis

The ortho-morpholino-aniline and ortho-morpholino-benzylamine motifs are recurrent in bioactive molecules, including PI3K/mTOR inhibitors. The morpholine oxygen often engages in hydrogen bonding with the hinge region of kinase ATP-binding pockets, while the amine allows for extension into the solvent-exposed or hydrophobic back pockets.

Workflow: Hit-to-Lead Optimization

The following diagram illustrates the strategic placement of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine in a medicinal chemistry workflow.

G Start Fragment Screening (Low Affinity Hits) Scaffold 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine (Privileged Scaffold) Start->Scaffold Structural Match Reaction Diversity-Oriented Synthesis (Amide Coupling / Reductive Amination) Scaffold->Reaction Core Reagent Library Focused Library (Kinase/GPCR Targets) Reaction->Library Parallel Synthesis Lead Lead Candidate (High Potency/Selectivity) Library->Lead SAR Analysis

Figure 1: Strategic utilization of the scaffold in Hit-to-Lead optimization workflows.

Experimental Protocol: Amide Coupling for Library Generation

This protocol describes the coupling of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine with a generic carboxylic acid (R-COOH) to generate a focused amide library. This is the most common transformation for this building block.

Materials Required
  • Amine: 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine (1.0 equiv)[1][2]

  • Carboxylic Acid: Diverse R-COOH (1.2 equiv)

  • Coupling Agent: HATU (1.5 equiv) or T3P (50% in EtOAc, 2.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

  • Purification: Preparative HPLC or Flash Chromatography

Step-by-Step Methodology
  • Preparation of Reaction Mixture:

    • In a 4 mL vial equipped with a stir bar, dissolve the Carboxylic Acid (0.2 mmol, 1.2 equiv) in anhydrous DMF (1.0 mL).

    • Add DIPEA (104 µL, 0.6 mmol, 3.0 equiv).

    • Add HATU (114 mg, 0.3 mmol, 1.5 equiv).

    • Critical Step: Stir for 5 minutes at Room Temperature (RT) to activate the acid (formation of the active ester).

  • Addition of Scaffold:

    • Add 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine (41 mg, 0.2 mmol, 1.0 equiv) dissolved in DMF (0.5 mL) to the reaction vial.

    • Flush the headspace with Nitrogen or Argon. Cap tightly.

  • Reaction Monitoring:

    • Stir at RT for 2–16 hours.

    • QC Check: Withdraw 5 µL, dilute in 200 µL MeCN, and analyze by LC-MS. Look for the mass [M+H]⁺ corresponding to Product (MW_acid + 206.29 - 18.02).

    • Self-Validation: The reaction is complete when the amine starting material (m/z 207.1) is <5% by UV integration.

  • Work-up & Isolation:

    • Option A (High Throughput): Filter the reaction mixture through a 0.45 µm syringe filter and inject directly onto a Prep-HPLC (C18 column, Water/MeCN + 0.1% Formic Acid gradient).

    • Option B (Manual): Dilute with EtOAc (10 mL), wash with sat. NaHCO₃ (2 x 5 mL), water (1 x 5 mL), and brine (1 x 5 mL). Dry over Na₂SO₄, concentrate, and purify by flash column chromatography (0-10% MeOH in DCM).

Protocol: Quality Control & Stability Assessment

Due to the presence of a primary amine and a tertiary morpholine nitrogen, the compound is susceptible to oxidation and carbamate formation (CO₂ absorption) if stored improperly.

LC-MS Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV (254 nm) and ESI+ (Scan range 100–600 m/z).

  • Acceptance Criteria: Purity >95% by UV; dominant mass peak at m/z 207.1 [M+H]⁺.

NMR Verification (400 MHz, DMSO-d₆)
  • Diagnostic Signals:

    • Morpholine: Two multiplets around 2.8–3.1 ppm (N-CH₂) and 3.6–3.8 ppm (O-CH₂).

    • Ethylamine: A quartet (CH) around 4.0–4.5 ppm and a doublet (CH₃) around 1.2–1.4 ppm.

    • Aromatic: Four protons in the 6.8–7.5 ppm region.

Handling and Storage Guidelines

  • Hygroscopicity: The primary amine readily absorbs atmospheric moisture and CO₂ (forming carbamates).

    • Action: Always handle in a desiccated environment or under inert gas flow.

  • Storage:

    • Long-term: -20°C in a sealed vial, preferably under Argon.

    • Short-term: 4°C, protected from light.

  • Solubility:

    • Prepare stock solutions (e.g., 100 mM) in anhydrous DMSO.

    • Store DMSO stocks at -20°C; avoid repeated freeze-thaw cycles (aliquot into single-use vials).

References

  • PubChem Compound Summary. (2025). 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine (CID 43188721).[1][2] National Center for Biotechnology Information. Link

  • Kourounakis, A. P., et al. (2020).[5] Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709-752.[5] Link

  • ChEMBL Database. (2025). Compound Report: CHEMBL4550140.[1] European Bioinformatics Institute. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Contextual reference for morpholine solubility properties).

Sources

Application

Application Note: High-Throughput Screening &amp; Library Generation with 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine

Abstract This application note details the strategic utilization of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine (CAS: 874993-79-0) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD) and Combinatorial Library...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the strategic utilization of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine (CAS: 874993-79-0) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD) and Combinatorial Library Synthesis. We provide a validated workflow for transforming this privileged structure into a diversity-oriented library and subsequently screening it against biological targets. The protocol focuses on high-throughput parallel synthesis (amide coupling) and a TR-FRET screening cascade, emphasizing the scaffold's utility in targeting Kinases and GPCRs due to the morpholine pharmacophore's solubility and hydrogen-bonding capabilities.

Introduction: The Privileged Scaffold

In modern drug discovery, the quality of the screening library dictates the quality of the hit. 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

Key Chemical Features:
  • Morpholine Ring: Enhances water solubility and metabolic stability; often acts as a hydrogen bond acceptor in the hinge region of kinases or allosteric sites of GPCRs.

  • Ortho-Substitution Pattern: The ortho positioning of the morpholine relative to the ethylamine side chain induces a specific conformational restriction, reducing the entropic penalty upon binding.

  • Primary Amine Handle: The ethanamine group serves as a reactive "warhead" for rapid diversification via amide coupling, reductive amination, or sulfonylation.

  • Chirality: The ethylamine carbon is a chiral center. While often supplied as a racemate, enantioselective synthesis or chiral resolution of this scaffold allows for the exploration of specific 3D chemical space.

Application Workflow: From Scaffold to Hit

The following workflow describes the transformation of the parent amine into a focused library of 384 unique compounds, followed by high-throughput screening.

HTS_Workflow Scaffold Parent Scaffold (Amine) Library_Gen Parallel Synthesis (Amide Coupling) Scaffold->Library_Gen + 384 Acids Purification Solid Phase Extraction (SPE) Library_Gen->Purification Plate_Prep Acoustic Dispensing (Echo 550) Purification->Plate_Prep 10 mM DMSO Stocks Assay TR-FRET Assay (Target Binding) Plate_Prep->Assay 10 nL Transfer Analysis Data Analysis (Z-Prime & Hit Sel.) Assay->Analysis

Figure 1: Integrated workflow for library generation and screening. The scaffold is diversified, purified, and dispensed into assay plates for biological interrogation.[1]

Protocol A: High-Throughput Library Synthesis

Objective: Generate a library of 384 amides using 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine and a diverse set of carboxylic acids.

Materials
  • Scaffold: 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine (0.2 M in DMF).

  • Reagents: Diverse Carboxylic Acids (0.2 M in DMF), HATU (0.2 M in DMF), DIPEA (Neat).

  • Equipment: Automated Liquid Handler (e.g., Tecan Freedom EVO), 96-well deep-well blocks.

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare a stock solution of the amine scaffold (200 mM) in anhydrous DMF.

    • Prepare the diverse carboxylic acid set (384 unique acids) at 200 mM in DMF.

  • Reaction Assembly (96-well format):

    • Dispense 50 µL of Carboxylic Acid solution (10 µmol, 1.0 eq) into each well.

    • Add 50 µL of HATU solution (10 µmol, 1.0 eq).

    • Add 10 µL of DIPEA (57 µmol, ~5.7 eq).

    • Incubate for 10 minutes at Room Temperature (RT) to activate the acid.

    • Add 50 µL of the Amine Scaffold solution (10 µmol, 1.0 eq).

  • Synthesis:

    • Seal plates and shake at 600 rpm for 16 hours at RT.

  • Work-up (Solid Phase Extraction - SPE):

    • Dilute reaction mixtures with 200 µL MeOH.

    • Pass through SCX-2 (Strong Cation Exchange) cartridges.

    • Wash with MeOH (removes unreacted acids and non-basic impurities).

    • Elute product with 2M Ammonia in MeOH.

  • Finishing:

    • Evaporate solvent (Genevac).

    • Resuspend residues in DMSO to a final concentration of 10 mM .

Protocol B: High-Throughput Screening (TR-FRET)

Objective: Screen the synthesized library against a model Kinase target using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Assay Principle

This assay measures the displacement of a fluorescent tracer from the kinase active site by the library compound.

  • Donor: Europium-labeled anti-GST antibody (binds to GST-tagged Kinase).

  • Acceptor: AlexaFluor™ 647-labeled Tracer (binds to ATP site).

  • Signal: High FRET signal = Tracer bound (No Inhibition). Low FRET signal = Tracer displaced (Hit).

Materials
  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Plates: 384-well low-volume white microplates (Greiner).

  • Reader: Multi-mode plate reader (e.g., PerkinElmer EnVision).

Step-by-Step Methodology
  • Compound Transfer:

    • Use an acoustic dispenser (Echo 550) to transfer 10 nL of library compounds (10 mM stock) into assay plates.

    • Final Assay Concentration: 10 µM (assuming 10 µL final volume).

    • Include controls:

      • High Control (HC): DMSO only (Max FRET).

      • Low Control (LC): Known Inhibitor (e.g., Staurosporine, 10 µM) (Min FRET).

  • Enzyme Addition:

    • Dispense 5 µL of Kinase/Antibody mix (2x concentration) into the plate.

    • Incubate for 15 minutes at RT.

  • Tracer Addition:

    • Dispense 5 µL of Tracer solution (2x concentration).

  • Incubation:

    • Centrifuge plate at 1000 rpm for 1 minute.

    • Incubate for 60 minutes at RT in the dark.

  • Detection:

    • Read Fluorescence:

      • Excitation: 337 nm.

      • Emission 1 (Donor): 615 nm.

      • Emission 2 (Acceptor): 665 nm.

Data Analysis & Validation

Reliable HTS requires rigorous statistical validation.

Ratio Calculation

Calculate the TR-FRET ratio for each well to normalize for well-to-well variability:



Percent Inhibition


Where 

and

are the means of the Low and High controls, respectively.
Assay Quality (Z-Prime)

The Z-factor (


) determines if the assay window is sufficient for screening.


  • Target:

    
     is required for a robust screen.[1]
    
Data Summary Table: Expected Performance
ParameterAcceptance CriteriaTypical Result
Signal-to-Background (S/B) > 3.05.2
Z-Prime (

)
> 0.50.72
CV (High Control) < 5%2.1%
Hit Threshold > 3 Standard Deviations from Mean> 45% Inhibition

Visualization: Signaling & Interaction

The morpholine scaffold is particularly effective because it mimics the interaction of ATP's adenine ring in kinases or interacts with specific residues in GPCRs.

Interaction_Map Compound Morpholine Scaffold (Ligand) Morpholine Morpholine O (H-Bond Acceptor) Compound->Morpholine Amide Amide Linker (Vector) Compound->Amide Target Target Protein (Kinase Hinge) Morpholine->Target H-Bond (Backbone NH) R_Group Variable R-Group (Specificity) Amide->R_Group R_Group->Target Hydrophobic Pocket

Figure 2: Mechanistic interaction map. The morpholine oxygen often acts as a critical H-bond acceptor, anchoring the scaffold while the R-group explores the hydrophobic pocket.

References

  • Morpholine Scaffolds in Drug Discovery

    • Title: Morpholine as a privileged structure in medicinal chemistry
    • Source: European Journal of Medicinal Chemistry
    • URL: [Link]

  • HTS Assay Validation

    • Title: The Z-factor: A statistical parameter for HTS d
    • Source: Journal of Biomolecular Screening
    • URL: [Link]

  • Compound Data

    • Title: 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine (PubChem CID 43188721)[2]

    • Source: PubChem[2][3]

    • URL: [Link]

  • Parallel Synthesis Protocols

    • Title: High-Throughput Synthesis of Amide Libraries
    • Source: ACS Combin
    • URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine

Welcome to the technical support guide for the synthesis of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. The following troubleshooting guides and FAQs are structured to provide not just solutions, but also the underlying scientific principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route to prepare 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine?

The most robust and widely adopted method for synthesizing the target amine is the reductive amination of the corresponding ketone precursor, 1-[2-(morpholin-4-yl)phenyl]ethan-1-one.[1][2] This two-step, one-pot process involves the initial formation of an imine or iminium ion intermediate by reacting the ketone with an ammonia source, followed by its immediate reduction to the desired primary amine.[3] This approach is favored due to its operational simplicity and the wide availability of suitable reagents.

The overall workflow can be visualized as follows:

G cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction ketone 1-[2-(morpholin-4-yl)phenyl]ethan-1-one imine Imine/Iminium Intermediate ketone->imine Condensation (Acid Catalyst) ammonia Ammonia Source (e.g., NH4OAc, aq. NH3) ammonia->imine product 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)3, H2/Pd-C) reducing_agent->product

Caption: General workflow for reductive amination synthesis.

Troubleshooting Guide: Low Reaction Yield

A suboptimal yield is one of the most common issues in this synthesis. The problem can typically be traced to one of two stages: inefficient imine formation or incomplete reduction.

Q2: My reaction yield is consistently low. How can I diagnose and solve this?

A2: First, determine which step is failing. A simple in-process control (IPC) using Thin Layer Chromatography (TLC) or LC-MS can be highly informative. Take an aliquot from the reaction mixture after the imine formation step (before adding the reducing agent) and another at the end of the reaction.

  • If the starting ketone is largely unconsumed before reduction: The issue lies with imine formation.

  • If the imine is formed but the final product is absent or in low concentration: The reduction step is inefficient.

Troubleshooting Imine Formation:

  • pH Control: Imine formation is a pH-dependent equilibrium. The reaction is typically acid-catalyzed, but a strongly acidic medium will protonate the ammonia source, rendering it non-nucleophilic.

    • Solution: For sources like ammonium acetate, the in-situ generation of acetic acid provides sufficient catalysis. If using aqueous ammonia, adding a catalytic amount of a mild acid like acetic acid (AcOH) or employing a Lewis acid such as TiCl4 can promote the reaction.[1]

  • Water Removal: The condensation reaction to form the imine releases one equivalent of water. According to Le Châtelier's principle, removing this water will drive the equilibrium toward the imine product.

    • Solution: Perform the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene or benzene using a Dean-Stark apparatus). Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be effective.

Troubleshooting the Reduction Step:

The choice of reducing agent is critical and depends on the stability of the imine and the desired reaction conditions. A stepwise procedure, where the imine is formed first before the reducing agent is added, often prevents side reactions like the premature reduction of the ketone.[3]

Reducing AgentTypical ConditionsAdvantagesDisadvantages & Mitigation
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive, readily available.Can reduce the starting ketone if added too early. Mitigation: Ensure imine formation is complete before addition.[3]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Mild and selective for imines/iminium ions over ketones. Tolerates mild acid.More expensive, moisture-sensitive.
Catalytic Hydrogenation (H₂/Pd-C) Methanol, Ethanol, EtOAc; H₂ balloon or Parr shaker"Green" reagent, high-yielding, product is clean (no boron salts).Requires specialized equipment (hydrogenator); potential for debenzylation if other sensitive groups are present.
Formic Acid / Ammonium Formate (Leuckart Reaction) Neat or high-boiling solvent, high temperatureOne-pot procedure using the ammonia source as the reductant.[1]Requires high temperatures; can lead to N-formylation byproducts.

Troubleshooting Guide: Impurity Profile

Controlling the impurity profile is essential for obtaining a high-purity final product. Below is a decision tree to help diagnose common impurities.

G cluster_impurities cluster_solutions start Analyze Crude Product (TLC, LC-MS, 1H NMR) impurity_check What is the major impurity? start->impurity_check ketone Starting Ketone impurity_check->ketone alcohol Alcohol Byproduct (1-[2-(morpholin-4-yl)phenyl]ethan-1-ol) impurity_check->alcohol other Other/Unknown impurity_check->other ketone_sol Diagnosis: Incomplete imine formation or insufficient reducing agent. Actions: 1. Increase reaction time/temperature. 2. Add catalytic acid (e.g., AcOH). 3. Use excess ammonia source and/or reducing agent (1.5-2.0 eq.). ketone->ketone_sol alcohol_sol Diagnosis: Ketone was reduced before imine formation. Actions: 1. Switch to a more selective reducing agent like NaBH(OAc)3. 2. Follow a stepwise protocol: form imine completely, then add NaBH4. 3. Lower the reaction temperature during reduction. alcohol->alcohol_sol other_sol Diagnosis: Potential over-alkylation or side reactions. Actions: 1. Re-evaluate stoichiometry. 2. Analyze by LC-MS to identify mass. 3. Consider purification via salt formation to remove non-basic impurities. other->other_sol

Caption: Decision tree for impurity analysis and troubleshooting.

Troubleshooting Guide: Product Isolation and Purification

The basic nature of the target amine presents unique opportunities and challenges for purification.

Q3: Standard silica gel chromatography is giving me poor separation and significant product loss. What is a better purification strategy?

A3: Primary amines like the target compound are notorious for tailing on standard silica gel due to strong interactions with acidic silanol groups. This leads to broad peaks and poor recovery.

Method 1: Basified Silica Gel Chromatography

Deactivating the acidic sites on the silica surface is crucial.

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in your desired non-polar solvent (e.g., hexane or ethyl acetate).

  • Basification: Add 1-2% triethylamine (NEt₃) or ammonium hydroxide (NH₄OH) by volume to the slurry and stir for 15 minutes.

  • Column Packing: Pack the column with the basified slurry.

  • Elution: Run the column using a mobile phase that also contains a small percentage (0.5-1%) of the same base. A common gradient is ethyl acetate/hexane with 1% triethylamine.

Method 2: Acid-Base Extraction

This classic technique leverages the basicity of the amine to separate it from neutral or acidic impurities.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acid Wash: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving neutral impurities (like the starting ketone or alcohol byproduct) in the organic layer.

  • Separation: Separate the layers. Discard the organic layer (or keep for analysis).

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated Na₂CO₃) with stirring until the solution is strongly basic (pH > 12). The amine will deprotonate and precipitate or form an oily layer.

  • Re-extraction: Extract the basic aqueous layer multiple times with fresh DCM or EtOAc.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.

Method 3: Crystallization via Salt Formation

For achieving high purity, converting the amine to a stable, crystalline salt is an excellent final step.

Protocol:

  • Dissolution: Dissolve the purified free amine in a suitable solvent like isopropanol (IPA), ethanol, or ethyl acetate.

  • Acid Addition: Slowly add a solution of an appropriate acid (e.g., HCl in isopropanol, or a solution of tartaric acid or malic acid in ethanol) dropwise with stirring.[4]

  • Crystallization: The corresponding salt (e.g., hydrochloride, tartrate) will often precipitate. The crystallization can be encouraged by cooling, scratching the flask, or adding an anti-solvent (like hexane or ether).

  • Isolation: Collect the crystals by vacuum filtration, wash with a cold solvent, and dry thoroughly. The pure free base can be recovered by repeating the basification and extraction steps described above, if necessary.

References

  • Green Synthesis of Morpholines via Selective Monoalkyl
  • 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine | C12H18N2O | CID 43188721. PubChem.
  • Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Taylor & Francis Online.
  • 1-(2-methylphenyl)-2-(morpholin-4-yl)ethan-1-amine dihydrochloride. American Elements.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI.
  • Amine synthesis by reductive amination (reductive alkyl
  • Synthesis method of substituted N-phenyl morpholine compound.
  • Reductive Amination in the Synthesis of Pharmaceuticals.
  • (PDF) Morpholines. Synthesis and Biological Activity.
  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of c
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • d- AND l-α-PHENYLETHYLAMINE. Organic Syntheses. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkyl

Sources

Optimization

Technical Support Center: 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine Solubility Troubleshooting &amp; Assay Preparation Guide

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of diamine-based pharmacophores in high-throughput screening (HTS) and cell...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of diamine-based pharmacophores in high-throughput screening (HTS) and cell-based assays. 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine is a classic example of a compound that exhibits complex phase behavior due to its dual basic centers: an ortho-substituted morpholine ring and a primary ethylamine side chain.

This guide provides an authoritative, causality-driven framework to resolve precipitation issues, optimize stock formulations, and ensure the scientific integrity of your experimental data.

Quantitative Physicochemical Profile

To troubleshoot solubility, we must first understand the thermodynamic and electrostatic properties of the molecule. The table below summarizes the critical quantitative data driving our formulation strategies.

PropertyValueMechanistic Implication
Molecular Weight 206.29 g/mol Low MW favors cellular permeability, but the lipophilic core drives aggregation.
pKa 1 (Morpholine N) ~3.5 (Conjugated)Unprotonated at pH 7.4. Conjugation to the phenyl ring drastically lowers basicity compared to aliphatic morpholine.
pKa 2 (Primary Amine) ~9.04 [[1]]([Link])Protonated at pH 7.4. Acts as the primary source of polarity in physiological buffers.
LogP (Predicted) ~1.8 - 2.2Moderate lipophilicity; prone to hydrophobic collapse in purely aqueous media.
Solubility (Free Base) < 0.1 mg/mL (pH 7.4)Requires DMSO master stock and careful step-down dilution to prevent nucleation.
Solubility (Di-HCl Salt) > 50 mg/mL (dH₂O)Highly soluble, but creates an acidic microenvironment upon dissolution; requires buffering.
FAQ & Troubleshooting Guide

Q1: Why does my compound precipitate when diluted directly from DMSO into a pH 7.4 assay buffer? A1: This is a classic case of "solvent shock" driven by the molecule's ionization state. The compound features two basic centers. While an isolated aliphatic morpholine has a pKa of ~8.49 , conjugating the morpholine nitrogen directly to the phenyl ring (forming an arylamine) delocalizes the nitrogen's lone pair into the aromatic system, drastically dropping its pKa to approximately 3.5. Conversely, the primary amine on the ethyl side chain acts similarly to 1-phenylethanamine, maintaining a pKa of ~9.04 . Therefore, at a physiological pH of 7.4, the molecule exists predominantly as a mono-cation rather than a highly soluble di-cation. The rapid transition from an aprotic solvent (DMSO) to water forces the lipophilic phenyl-morpholine core to undergo hydrophobic aggregation before the primary amine can fully stabilize the molecule in solution.

Q2: Should I procure the free base or synthesize a salt form (e.g., dihydrochloride) for in vitro assays? A2: It depends on your assay's tolerance for organic solvents. If your assay can tolerate 0.5% - 1.0% DMSO, the free base is highly stable for long-term storage and less prone to hygroscopic degradation. However, if you are conducting an in vivo study or a strictly aqueous structural biology assay, you must use the salt form. The dihydrochloride salt is highly water-soluble but will lower the pH of unbuffered solutions, requiring pre-dissolution in a strong buffer (e.g., 100 mM HEPES, pH 7.4).

Q3: How can I rescue a precipitated assay stock without altering the pharmacological profile? A3: Do not attempt to heat the precipitated buffer, as the compound will simply crash out again upon cooling to 37°C. Instead, utilize inclusion complexes. Adding 2-5% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) to your aqueous buffer before introducing the DMSO stock provides a hydrophobic cavity for the 2-morpholinophenyl core, shielding it from the aqueous environment while leaving the primary amine exposed for target engagement.

Experimental Workflows & Logical Relationships

SolubilityWorkflow Start Compound Stock Preparation 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine CheckForm Identify Chemical Form Start->CheckForm FreeBase Free Base Form CheckForm->FreeBase SaltForm Salt Form (e.g., Di-HCl) CheckForm->SaltForm DMSO Dissolve in 100% DMSO (Max 50 mM) FreeBase->DMSO Water Dissolve in Aqueous Buffer (pH < 6.0) SaltForm->Water Dilution Aqueous Dilution for Assay (Target pH 7.4) DMSO->Dilution Water->Dilution Precipitation Precipitation Observed? Dilution->Precipitation Yes Yes: Add Co-solvents (e.g., 5% HP-β-CD) Precipitation->Yes Turbidity/Crystals No No: Proceed to Assay Precipitation->No Clear Solution

Fig 1: Decision matrix and troubleshooting workflow for compound formulation.

IonizationLogic pH_Low Acidic Environment (pH < 6.0) State_Low Dicationic State (Morpholine N+, Amine N+) pH_Low->State_Low Sol_Low High Aqueous Solubility (>50 mg/mL) State_Low->Sol_Low pH_Phys Physiological Environment (pH 7.4) State_Phys Equilibrium State (Partial Deprotonation) pH_Phys->State_Phys Sol_Phys Marginal Solubility (Precipitation Risk) State_Phys->Sol_Phys pH_High Basic Environment (pH > 9.5) State_High Neutral Free Base (Unprotonated) pH_High->State_High Sol_High Insoluble in Water (Requires Organic Solvent) State_High->Sol_High

Fig 2: Logical relationship between pH environment, ionization state, and aqueous solubility.

Experimental Protocols: Self-Validating Systems

To guarantee reproducibility, every protocol must act as a self-validating system. Do not proceed to biological testing without passing the validation steps outlined below.

Protocol 1: Preparation of a 10 mM Master Stock (Free Base)

Mechanistic Rationale: The free base relies entirely on the disruption of intermolecular hydrogen bonding by a highly polar, aprotic solvent. 100% anhydrous DMSO is required to prevent premature hydration of the primary amine.

  • Equilibration: Allow the lyophilized free base to equilibrate to room temperature in a desiccator for 30 minutes before opening. (Prevents atmospheric moisture condensation, which causes localized micro-precipitation).

  • Dissolution: Add the calculated volume of anhydrous DMSO (≥99.9% purity) to achieve a 10 mM concentration.

  • Agitation: Vortex vigorously for 60 seconds, followed by sonication in a water bath at 25°C for 5 minutes.

  • Validation Step (Optical Density): Transfer 100 µL of the stock to a microplate. Measure the optical density at 600 nm (OD₆₀₀) against a pure DMSO blank. An OD₆₀₀ > 0.005 indicates the presence of undissolved micro-particulates. If this occurs, continue sonication.

Protocol 2: Step-Down Aqueous Dilution (Preventing Solvent Shock)

Mechanistic Rationale: Direct dilution from 100% DMSO to a 99% aqueous buffer causes rapid supersaturation. A step-down dilution creates a thermodynamic gradient, allowing the primary amine time to protonate and stabilize the molecule in the aqueous phase.

  • Intermediate Dilution: Prepare a 10x intermediate stock (e.g., 1 mM) by pipetting the 10 mM DMSO stock into an intermediate buffer containing 10% DMSO and 5% HP-β-CD.

  • Vortexing: Inject the compound directly into the vortex vortex-stream (not down the side of the tube) to ensure instantaneous mechanical mixing.

  • Final Dilution: Dilute the intermediate stock 1:10 into your final assay buffer (e.g., DMEM or HEPES pH 7.4), yielding a final concentration of 100 µM in 1% DMSO.

  • Validation Step (Nephelometry/DLS): Analyze the final assay solution using Dynamic Light Scattering (DLS) or a nephelometer. The absence of a colloidal scattering peak (>10 nm radius) validates that the compound is in a true monomeric solution and is safe to apply to your biological targets.

References
  • Title: Morpholine | C4H9NO | CID 8083 - PubChem - NIH Source: nih.gov URL:[Link]

  • Title: 1-Phenethylamine | C8H11N | CID 7408 - PubChem Source: nih.gov URL:[Link]

  • Title: Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models - MDPI Source: mdpi.com URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine

Welcome to the technical support center for the synthesis of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

I. Synthetic Overview & Key Challenges

The synthesis of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine typically involves a multi-step process. A common and effective strategy is the reductive amination of a ketone precursor, 1-(2-morpholinophenyl)ethan-1-one. This approach, while conceptually straightforward, presents several potential difficulties that can impact yield, purity, and scalability.

The primary challenges in this synthesis include:

  • Formation of the Ketone Precursor: The synthesis of 1-(2-morpholinophenyl)ethan-1-one can be challenging, with potential for side reactions and purification difficulties.

  • Reductive Amination Efficiency: The conversion of the ketone to the desired primary amine can be incomplete, leading to a mixture of starting material, product, and potential byproducts.

  • Side-Product Formation: Several side reactions can occur during the reductive amination, such as the reduction of the ketone to an alcohol or over-alkylation of the amine.

  • Product Purification: The final amine product can be difficult to separate from unreacted starting materials, byproducts, and residual reagents, often requiring careful optimization of purification techniques.

This guide will address these challenges in a practical, question-and-answer format to assist you in optimizing your synthetic protocol.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Problem 1: Low yield of the ketone precursor, 1-(2-morpholinophenyl)ethan-1-one.

Potential Cause A: Inefficient Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming the C-N bond between an aryl halide and an amine.[1] However, its success is highly dependent on the reaction conditions.

Solution:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich phosphine ligands like XPhos, SPhos, or BrettPhos often enhance reaction efficiency by stabilizing the palladium catalyst and facilitating the catalytic cycle.[2]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice.[1]

  • Solvent Choice: Anhydrous, aprotic solvents such as toluene or dioxane are typically used. Ensure the solvent is thoroughly dried to prevent catalyst deactivation.

  • Inert Atmosphere: The reaction is sensitive to oxygen. It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

dot

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Potential Cause B: Challenges with Grignard Reagent Addition to a Nitrile

An alternative route to the ketone involves the addition of a Grignard reagent to a nitrile, followed by hydrolysis.[3] This reaction can be sensitive to reaction conditions.

Solution:

  • Grignard Reagent Quality: Ensure the Grignard reagent is freshly prepared or properly stored to maintain its reactivity. The reaction is highly sensitive to moisture.[4]

  • Solvent: Anhydrous ether or tetrahydrofuran (THF) are the standard solvents. The use of THF can sometimes improve the solubility of intermediates.[5]

  • Reaction Temperature: The initial addition is typically performed at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.

  • Hydrolysis Conditions: Acidic workup is required to hydrolyze the intermediate imine to the ketone.[3] Careful control of pH during workup is important to avoid side reactions.

Problem 2: Incomplete conversion during the reductive amination of 1-(2-morpholinophenyl)ethan-1-one.

Potential Cause A: Inefficient Imine Formation

The first step of reductive amination is the formation of an imine intermediate.[6] This reaction is an equilibrium, and if the equilibrium is not shifted towards the imine, the subsequent reduction will be inefficient.

Solution:

  • pH Control: The reaction is typically carried out under weakly acidic conditions (pH 4-6). This protonates the carbonyl group, making it more electrophilic, but does not excessively protonate the amine nucleophile.[7] Acetic acid is a commonly used catalyst.[8]

  • Water Removal: The formation of the imine produces water. Removing this water (e.g., using a Dean-Stark apparatus or molecular sieves) will drive the equilibrium towards the product.[9]

Potential Cause B: Inactive or Unsuitable Reducing Agent

The choice of reducing agent is critical for the selective reduction of the imine in the presence of the ketone.

Solution:

  • Sodium Cyanoborohydride (NaBH₃CN): This is a classic reagent for reductive amination because it is selective for the protonated imine (iminium ion) over the ketone at weakly acidic pH.[10]

  • Sodium Triacetoxyborohydride (STAB): STAB is another mild and selective reducing agent that is often preferred due to its lower toxicity compared to cyanoborohydride.[8] It can be used in a one-pot procedure without strict pH control.

  • Catalytic Hydrogenation: Hydrogenation over a palladium, platinum, or nickel catalyst can also be effective. However, this method may also reduce other functional groups in the molecule.[11]

dot

Caption: General workflow for reductive amination.

Problem 3: Formation of significant byproducts during reductive amination.

Potential Cause A: Reduction of the Ketone to an Alcohol

Stronger reducing agents like sodium borohydride (NaBH₄) can reduce both the imine and the starting ketone, leading to the formation of 1-(2-morpholinophenyl)ethan-1-ol as a significant byproduct.[12]

Solution:

  • Use a Selective Reducing Agent: As mentioned previously, NaBH₃CN or STAB are more chemoselective for the imine over the ketone.[8][10]

  • Two-Step Procedure: If ketone reduction is a persistent issue, consider a two-step procedure. First, form and isolate the imine (if stable), and then reduce it in a separate step.

Potential Cause B: Over-alkylation to Form a Secondary Amine

The primary amine product can potentially react with another molecule of the ketone to form a secondary amine byproduct.

Solution:

  • Use a Large Excess of Ammonia: Employing a large excess of ammonia or an ammonium salt (e.g., ammonium acetate) can help to outcompete the primary amine product in reacting with the ketone.

  • Control Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to minimize the formation of the secondary amine. Lowering the reaction temperature can also help to reduce the rate of this side reaction.

Side ProductPotential CauseRecommended Solution
1-(2-morpholinophenyl)ethan-1-olNon-selective reducing agent (e.g., NaBH₄)Use a more selective reducing agent like NaBH₃CN or STAB.
Secondary AmineReaction of the primary amine product with the starting ketoneUse a large excess of the ammonia source; monitor the reaction closely.
Problem 4: Difficulty in purifying the final product, 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine.

Potential Cause A: Co-elution of Product and Starting Material/Byproducts

The polarity of the starting ketone, the alcohol byproduct, and the final amine product can be similar, making chromatographic separation challenging.

Solution:

  • Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography. A common mobile phase for amines is a mixture of dichloromethane and methanol, often with a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent peak tailing.

  • Acid-Base Extraction: Utilize the basic nature of the amine product. An acidic wash (e.g., with dilute HCl) will protonate the amine, making it water-soluble and allowing for separation from non-basic impurities. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted with an organic solvent.

Potential Cause B: Residual Reducing Agent or Salts

Boron-containing byproducts from the reducing agent can be difficult to remove.

Solution:

  • Quenching: After the reaction is complete, carefully quench any excess reducing agent. For borohydride reagents, this is often done by the slow addition of an acid (e.g., acetic acid or dilute HCl) until gas evolution ceases.[13]

  • Aqueous Workup: A thorough aqueous workup is essential to remove inorganic salts. Washing the organic layer with brine can also help to break up emulsions.

III. Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to prepare the 1-(2-morpholinophenyl)ethan-1-one precursor?

Both the Buchwald-Hartwig amination of 2'-bromoacetophenone with morpholine and the addition of a methyl Grignard reagent to 2-morpholinobenzonitrile are viable routes. The choice often depends on the availability and cost of the starting materials. The Buchwald-Hartwig approach is often favored for its generality and tolerance of various functional groups.[14]

Q2: Can I use a different amine source instead of ammonia for the reductive amination?

Yes, if you wish to synthesize a secondary or tertiary amine derivative, you can use a primary or secondary amine, respectively, in place of ammonia.[15] However, for the synthesis of the primary amine, 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine, ammonia or an ammonium salt is the required nitrogen source.

Q3: My reductive amination is very slow. How can I speed it up?

  • Ensure Proper pH: The pH should be in the optimal range of 4-6 for efficient imine formation.

  • Increase Temperature: Gently warming the reaction mixture can increase the rate of both imine formation and reduction. However, be cautious as this may also promote side reactions.

  • Catalyst: For catalytic hydrogenation, ensure the catalyst is active and not poisoned.

Q4: Are there any "greener" alternatives for the reductive amination?

Catalytic transfer hydrogenation using a hydrogen donor like ammonium formate with a palladium catalyst can be a more environmentally friendly alternative to using metal hydrides.[16] Additionally, enzymatic methods using imine reductases are being explored for their high selectivity and mild reaction conditions.

Q5: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

IV. Experimental Protocols

Protocol 1: Synthesis of 1-(2-morpholinophenyl)ethan-1-one via Buchwald-Hartwig Amination
  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 2'-bromoacetophenone, morpholine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., sodium t-butoxide, 1.5 equivalents).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination of 1-(2-morpholinophenyl)ethan-1-one
  • Dissolve 1-(2-morpholinophenyl)ethan-1-one and a large excess of an ammonium salt (e.g., ammonium acetate, 10 equivalents) in methanol.

  • Add a catalytic amount of acetic acid to adjust the pH to approximately 5.

  • Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the starting ketone is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of dilute HCl until gas evolution ceases.

  • Basify the mixture with aqueous NaOH and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude amine by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane containing 1% triethylamine).

V. References

  • JoVE. (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds.

  • Journal of the American Chemical Society. (2025). Metal/Oxide Interface Enabling Selective Electrocatalytic Reduction of Oxime to Amine in Neutral Electrolyte.

  • ResearchGate. (n.d.). Challenges in catalytic reduction of oximes to hydroxylamine products....

  • Scribd. (n.d.). Zinc/Ammonium Formate for Oxime Reduction.

  • PubMed. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities.

  • Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.

  • (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a).

  • Taylor & Francis eBooks. (n.d.). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones.

  • Wikipedia. (n.d.). Reductive amination.

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.

  • PubChem. (n.d.). 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine.

  • Taylor & Francis. (2010). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus.

  • Chemistry Steps. (2024). Aldehydes and Ketones to Amines.

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.

  • Alfa Chemistry. (2024). Buchwald-Hartwig Coupling.

  • (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.

  • (2012). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study.

  • (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

  • (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).

  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

  • Study.com. (n.d.). Amine Reactions: Practice Problems.

  • (n.d.). New Catalysts for Reductive Amination.

  • (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.

  • ResearchGate. (n.d.). Direct reductive amination of various acetophenone analogues with N-methylaniline a.

  • Krayonnz. (2023). What is the action of Grignard reagent on benzonitrile?.

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines.

  • ResearchGate. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.

  • Google Patents. (n.d.). Synthesis method of substituted N-phenyl morpholine compound.

  • Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure.

  • (n.d.). Synthesis of Complex Molecules through Reductive Amination.

  • ACS GCI Pharmaceutical Roundtable. (2026). Reductive Amination.

  • YouTube. (2018). Grignard Reagent Reaction Mechanism.

  • (n.d.). CHM 244 Lab Practical- Grignard Reactions.

  • ResearchGate. (n.d.). (PDF) Synthesis of Functionalized Acetophenone.

  • Frontiers. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts.

  • Organic Syntheses. (n.d.). resacetophenone.

  • PubMed. (2018). Evolution of the biosynthesis of two hydroxyacetophenones in plants.

  • MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs.

Sources

Optimization

Technical Support Center: Troubleshooting Cell-Based Assays with 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine

Welcome to the technical support resource for researchers utilizing the novel small molecule, 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine. When working with new chemical entities in complex biological systems, unexpected c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing the novel small molecule, 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine. When working with new chemical entities in complex biological systems, unexpected challenges are common. This guide is structured to provide direct, actionable solutions to frequent issues encountered during cell-based screening and analysis. Our approach is rooted in first principles of cell biology, pharmacology, and assay development to empower you to diagnose and resolve problems effectively.

Part 1: Foundational Troubleshooting: Compound & Cell Health

Before troubleshooting the assay itself, it is critical to validate the two most fundamental components: the compound and the cells. Issues originating here will invariably propagate downstream, leading to inconsistent and uninterpretable data.

FAQ 1.1: I'm seeing high variability between experiments. Could my compound handling be the issue?

Absolutely. The physical and chemical properties of a novel compound like 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine are often not fully characterized. Inconsistent handling is a primary source of experimental irreproducibility.

Answer:

The key is to establish a rigorously consistent, validated standard operating procedure (SOP) for compound preparation. The morpholine and phenyl groups suggest moderate polarity, but empirical validation is necessary.

  • Solubility and Stock Solutions: Dimethyl sulfoxide (DMSO) is the most common solvent for initial stock solutions of novel compounds due to its high solubilizing power.[1] However, it is not inert. Prepare a high-concentration stock (e.g., 10-20 mM) in anhydrous, high-purity DMSO.[2] Aliquot this stock into single-use vials and store at -20°C or -80°C, protected from light and moisture, to prevent degradation and freeze-thaw cycles.

  • Solvent-Induced Cytotoxicity: A frequent error is underestimating the cytotoxicity of the solvent itself. While DMSO is widely used, concentrations above 0.5% can significantly inhibit cell proliferation and impact mitochondrial function, with effects being cell-line and time-dependent.[1][3][4][5] It is imperative to run a DMSO-only dose-response curve on your specific cell line to determine its tolerance. [1][6] This establishes the maximum permissible solvent concentration for all subsequent experiments.

Table 1: General Guidelines for Final DMSO Concentration in Cell Culture

Final DMSO Conc.Expected Impact on Most Cell LinesRecommendation
≤ 0.1% Generally considered safe with minimal effects on cell viability or function.[1]Ideal for most long-term (≥ 48h) assays.
0.1% - 0.5% May cause subtle effects; acceptable for many shorter-term assays (< 48h).[1][5]Commonly used, but requires validation with a vehicle control.
0.5% - 1.0% Significant cytotoxicity and off-target effects are possible, especially in sensitive cell lines.[3][4]Avoid if possible. If required for solubility, use with extreme caution.
> 1.0% High probability of significant, confounding cytotoxicity.[3][4]Not recommended for cell-based assays.
FAQ 1.2: My cells don't look healthy or respond correctly to controls after plating. What should I check?

Unhealthy cells are unreliable reporters of a compound's activity. Cell-based assays are only as robust as the underlying cell culture quality.[7]

Answer:

Before treating with any compound, ensure your cells are in a state of optimal, logarithmic growth.

  • Cell Passage Number: Use cells with a low, consistent passage number. High passage numbers can lead to phenotypic drift, altered gene expression, and senescence, all of which will affect assay results.

  • Mycoplasma Contamination: This is a common and insidious problem that alters cell metabolism and response to stimuli. Routinely test your cell stocks for mycoplasma.[8]

  • Seeding Density: Cells seeded too sparsely or too densely will not perform optimally.[7] An ideal seeding density maintains cells in log-phase growth throughout the experiment and avoids contact inhibition, typically aiming for 85-90% confluency at the assay endpoint.[7] This parameter must be optimized for each cell line and plate format (e.g., 96-well vs. 384-well).[9]

Part 2: Troubleshooting Specific Assay Failures

Once compound and cell health are confirmed, issues can be traced to the assay protocol itself.

Problem 2.1: High Background Signal in a Fluorescence-Based Assay

You've added 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine and now your blank and/or negative control wells have an unexpectedly high fluorescence signal, masking any specific signal.

Answer:

High background in fluorescence assays is a multifaceted problem. A systematic approach is required for diagnosis. The primary causes are typically autofluorescence (from the compound, cells, or media) or issues with assay reagents.[2][10][11]

  • Compound Autofluorescence: The presence of a phenyl ring in the compound is a structural alert for potential autofluorescence, especially in the blue or green channels.[10] The compound may be absorbing excitation light and emitting it in the detection range of your assay.

  • Cellular Autofluorescence: All cells have a baseline level of autofluorescence due to endogenous molecules like NADH and riboflavin.[2] This is more pronounced in metabolically active or stressed cells.

  • Media Components: Phenol red, a common pH indicator in cell culture media, is fluorescent and can contribute significantly to background.[2][11] For fluorescence assays, it is best practice to use phenol red-free media.

G cluster_compound Compound-Related Issues cluster_media_cells Media/Cell-Related Issues start_node High Background Observed q1 Is Compound Present? start_node->q1 Begin Diagnosis decision_node decision_node process_node process_node solution_node solution_node p1 Prepare Plate: 1. Media + Compound (No Cells) 2. Media + Vehicle (No Cells) q1->p1 Yes p2 Prepare Plate: 1. Cells in Assay Media 2. Cells in PBS/HBSS 3. Media Only (No Cells) q1->p2 No q2 Well 1 > Well 2? p1->q2 Read Plate q3 Where is signal highest? p2->q3 Read Plate q2->p2 No s1 Compound is Autofluorescent q2->s1 Yes s2 Cellular Autofluorescence + Media Component q3->s2 Well 1 s3 Cellular Autofluorescence q3->s3 Well 2 s4 Media Component Issue (e.g., Phenol Red) q3->s4 Well 3

Caption: A logical workflow for systematically identifying the source of high background fluorescence.

  • Plate Preparation: Use the same plate type (e.g., 96-well black, clear-bottom) as your main experiment.

  • Test Wells: In triplicate, add your highest assay concentration of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine to wells containing only assay buffer or phenol red-free medium.

  • Control Wells: In triplicate, add the equivalent concentration of vehicle (e.g., DMSO) to wells containing only assay buffer or phenol red-free medium.

  • Read Plate: Read the plate using the same excitation/emission filters and gain settings as your main assay.

  • Analysis: If the fluorescence intensity of the compound-containing wells is significantly higher than the vehicle-only wells, the compound is autofluorescent at that wavelength.[11] Consider switching to a different fluorescent channel (e.g., from green to red/far-red) or using a luminescence-based readout.[11]

Problem 2.2: The Compound Appears Potently Cytotoxic at All Concentrations

You perform a cell viability assay (e.g., MTT, CellTiter-Glo) and find that 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine kills cells even at low concentrations, preventing you from studying its specific biological effects.

Answer:

It is crucial to distinguish between specific, on-target cytotoxicity (which may be desirable) and non-specific cytotoxicity, which often arises from undesirable chemical properties. Compounds that damage cells through non-specific mechanisms, such as membrane disruption or redox cycling, are often termed "nuisance compounds" and are poor candidates for further development.[12][13]

  • Dose-Response Curve Shape: A specific, potent compound typically yields a steep, sigmoidal dose-response curve. A non-specific or nuisance compound often produces a shallow, linear, or inconsistent curve.

  • Time Dependence: Non-specific cytotoxicity often manifests rapidly. Compare viability readouts at an early time point (e.g., 6-24 hours) versus a later one (e.g., 48-72 hours).[12][13] A specific effect may take longer to develop.

  • Assay Interference: Some compounds can directly interfere with the chemistry of viability assays. For example, reducing agents can generate a false positive signal in MTT assays, while compounds that inhibit luciferase can cause a false negative in CellTiter-Glo assays. It is essential to run a cell-free control to test for this.

G start_node High Cytotoxicity Observed p1 Run Cell-Free Assay Control: Compound + Assay Reagent (No Cells) start_node->p1 process_node process_node decision_node decision_node conclusion_node conclusion_node result_node result_node q1 Signal Interference? p1->q1 r1 Assay is Invalid. Choose orthogonal method. q1->r1 Yes p2 Run Dose-Response at 24h & 48h q1->p2 No q2 Analyze Curve Shape & Potency Shift p2->q2 c1 c1 q2->c1 Steep, Sigmoidal Curve c2 c2 q2->c2 Shallow, Linear Curve r2 Proceed with Target ID c1->r2 Suggests Specific MoA c3 Run Orthogonal Viability Assay (e.g., LDH release for membrane damage) c2->c3 Suggests Non-Specific Effect q3 Confirms Non-Specific Toxicity? c3->q3 r3 Flag as Potential Nuisance Compound q3->r3 Yes r4 Re-evaluate primary assay data q3->r4 No

Caption: A decision-making workflow to determine if observed cytotoxicity is specific or a non-specific artifact.

  • Cell Plating: Seed cells in a 96-well plate at the pre-optimized density and allow them to adhere overnight.

  • Compound Addition: Prepare a 10-point, 3-fold serial dilution of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine. Include vehicle-only (negative control) and a known cytotoxic agent (positive control, e.g., Staurosporine).

  • Incubation: Add the compound dilutions to the cells and incubate for the desired time (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Remove the plate from the incubator. Add Resazurin-based viability reagent (e.g., alamarBlue™) to all wells according to the manufacturer's instructions.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Read Plate: Measure fluorescence (typically Ex/Em ~560/590 nm).

  • Data Analysis: Subtract the average signal of "media only" blank wells. Normalize the data by setting the vehicle-only control wells to 100% viability and wells with a lethal dose of a positive control to 0% viability. Plot the normalized response versus the log of the compound concentration and fit a four-parameter dose-response curve to determine the IC₅₀.

References
  • ibidi GmbH. Troubleshooting - Immunofluorescence Assays. Available at: [Link]

  • Biocompare (2017). Mastering Cell-Based Screening. Available at: [Link]

  • Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available at: [Link]

  • Multispan, Inc. (2019). Tips for Establishing Successful Cell-Based Assays: Part 1. Available at: [Link]

  • de Oliveira, D. M., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PeerJ. Available at: [Link]

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE. Available at: [Link]

  • Al-Samydai, A., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Molecules. Available at: [Link]

  • An, F., & Li, D. (2022). A review for cell-based screening methods in drug discovery. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Boster Biological Technology. (2023). What Is Compound Screening? Methods & Applications Guide. Available at: [Link]

  • PubChem. 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine. Available at: [Link]

  • Nyffeler, T. L., et al. (2022). Reference compounds for characterizing cellular injury in high-content cellular morphology assays. bioRxiv. Available at: [Link]

  • Nyffeler, T. L., et al. (2023). Reference compounds for characterizing cellular injury in high-content cellular morphology assays. Communications Biology. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Phenylethylamine Analysis

Welcome to the Advanced Analytical Support Hub. Topic: Common Pitfalls in the Analysis of Phenylethylamines (PEAs) Role: Senior Application Scientist Status: Operational Introduction: The Structural Deception Phenylethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Hub. Topic: Common Pitfalls in the Analysis of Phenylethylamines (PEAs) Role: Senior Application Scientist Status: Operational

Introduction: The Structural Deception

Phenylethylamines (PEAs)—ranging from endogenous trace amines to synthetic amphetamines, cathinones, and the 2C series—present a unique "structural deception" in analytical toxicology. Their core pharmacophore is simple, yet the proliferation of regioisomers (e.g., 2-, 3-, and 4-substituted analogs) and their distinct stability profiles create a minefield for the analyst.

This guide moves beyond standard operating procedures (SOPs) to address the causality of failure. We will troubleshoot the three critical phases of analysis: Pre-Analytical Stability , Chromatographic Resolution , and Mass Spectrometric Detection .

Module 1: Pre-Analytical Stability (The Cathinone Crisis)

User Query: "I am observing erratic recovery rates for synthetic cathinones in urine samples stored at -20°C. Some analogs disappear completely while others remain stable. Is my extraction failing?"

Diagnosis: This is likely not an extraction failure but a pre-analytical degradation event . Unlike amphetamines, which are robust, synthetic cathinones (beta-keto amphetamines) are chemically fragile. The beta-keto group renders the molecule susceptible to oxidative degradation and dimerization, particularly in alkaline environments.

The Mechanism:

  • pH Sensitivity: In alkaline urine (pH > 7), the free base form of the cathinone is dominant, which is highly reactive. It undergoes auto-oxidation to form colored contaminants and loses mass spectral signal.

  • Structure-Activity Relationship: Secondary amines (e.g., 4-MMC, ethcathinone) are significantly less stable than tertiary amines (e.g., MDPV, α-PVP) or those with a methylenedioxy ring. The pyrrolidine ring confers steric protection to the keto group [1][2].

Troubleshooting Protocol: The "Acid-Freeze" Stabilization System

To validate this, implement the following stabilization protocol immediately upon sample receipt.

Step-by-Step Protocol:

  • Initial pH Check: Measure the pH of the urine/blood aliquot. If pH > 6.0, degradation is active.

  • Acidification: Add 10-20 µL of 6M HCl or NaF/Potassium Oxalate preservative to adjust pH to ~5.0. Warning: Do not drop pH below 3.0, as this may hydrolyze conjugates if you are targeting metabolites.

  • Cryogenic Stop: Store samples at -20°C or -80°C. Never store cathinones at 4°C for >24 hours [2].

Data Visualization: Stability Profiles Comparative stability of cathinones in human blood at 20°C (Room Temp) over 48 hours.

Analyte ClassSpecific AnalyteStability (pH 7.4)Stability (pH 5.[1]0)Risk Level
Pyrrolidines MDPV, α-PVPHigh (>90% remaining)HighLow
Methylenedioxy Methylone, ButyloneModerate (~80% remaining)HighMedium
Secondary Amines Mephedrone (4-MMC)Low (<50% remaining)ModerateCritical
Halogenated 3-FluoromethcathinoneVery Low (<20% remaining)LowCritical
Workflow Diagram: Sample Triage Logic

StabilityWorkflow Start Sample Receipt (Urine/Blood) CheckPH Check pH Start->CheckPH DecisionPH Is pH > 6.0? CheckPH->DecisionPH Acidify Add 6M HCl / NaF Target pH 4.5 - 5.5 DecisionPH->Acidify Yes (Unstable) CheckTarget Target Analyte? DecisionPH->CheckTarget No Acidify->CheckTarget Freeze Cryogenic Storage (-20°C to -80°C) CheckTarget->Freeze Cathinones/Tryptamines Analyze Proceed to Extraction CheckTarget->Analyze Amphetamines (Stable) Freeze->Analyze

Figure 1: Decision tree for triaging biological samples suspected of containing unstable phenylethylamines.

Module 2: Chromatographic Resolution (The Isomer Trap)

User Query: "My GC-MS spectrum matches 3-MMC, but the retention time is identical to 4-MMC. How do I confirm the positional isomer?"

Diagnosis: You are encountering the isobaric isomer pitfall . Positional isomers (regioisomers) of PEAs often yield identical Electron Ionization (EI) fragmentation patterns (e.g., m/z 58 base peak for cathinones). Standard non-polar columns (e.g., 5% phenyl) often fail to resolve these isomers sufficiently for positive identification [3].

The Mechanism:

  • Mass Spectrometry Blind Spot: The primary fragmentation occurs at the alpha-carbon bond, producing the same iminium ion for both isomers. The position of the methyl group on the ring does not significantly alter the bond energies involved in EI fragmentation.

  • Chromatographic Co-elution: Without specific interaction (e.g., pi-pi stacking or shape selectivity), the boiling points and polarities of these isomers are too similar.

Troubleshooting Protocol: Chemical Derivatization

To separate these isomers, you must alter their physicochemical properties using derivatization. Perfluoroacylation is the gold standard here.

Protocol: Heptafluorobutyric Anhydride (HFBA) Derivatization This reaction adds a bulky perfluorinated group, increasing molecular weight and providing unique fragmentation ions while improving chromatographic shape.

  • Evaporation: Evaporate the extract (e.g., from LLE or SPE) to dryness under nitrogen at 40°C.

  • Reconstitution: Add 50 µL of ethyl acetate.

  • Reaction: Add 50 µL of HFBA (Heptafluorobutyric anhydride).

  • Incubation: Cap and heat at 70°C for 20–30 minutes.

  • Drying: Evaporate to dryness again to remove excess acid (crucial to protect the GC column).

  • Reconstitution: Reconstitute in 50 µL ethyl acetate for injection.

Why this works: The HFBA derivative increases the retention time differences between ortho-, meta-, and para- isomers due to steric hindrance variations at the derivatization site [4].

Table: Derivatization Reagent Selection Guide

ReagentFull NameTarget GroupProsCons
TFAA Trifluoroacetic anhydrideAmines, AlcoholsFast, volatileHighly reactive, can degrade column if not removed
PFPA Pentafluoropropionic anhydrideAmines, AlcoholsGood balance of volatility/massMoisture sensitive
HFBA Heptafluorobutyric anhydrideAminesBest for isomer resolution ; high mass ionsLonger reaction time; requires removal
MSTFA N-Methyl-N-(trimethylsilyl) trifluoroacetamideOH, COOH, AminesUniversal; gentleDerivatives often unstable (hydrolysis)

Module 3: Matrix Effects & Detection (The Sensitivity Trap)

User Query: "I have good linearity in solvent standards, but my patient samples show 50% lower signal for PEAs in LC-MS/MS. Is this ion suppression?"

Diagnosis: Yes, this is classic Matrix Effect (ME) type Ion Suppression. PEAs are small, basic molecules that often co-elute with endogenous phospholipids and salts in Reversed-Phase (C18) chromatography.

The Mechanism:

  • Competition: In the Electrospray Ionization (ESI) droplet, phospholipids compete for surface charge. If they co-elute with your analyte, they "steal" the available protons, preventing your PEA from ionizing.

  • In-Source Fragmentation: Conversely, glucuronide metabolites of PEAs can fragment in the source (before the quadrupole), losing the glucuronide moiety and appearing as the parent drug. This causes false positives or overestimation [5].

Troubleshooting Protocol: Post-Column Infusion & Resolution

Experiment: The Post-Column Infusion Test

  • Setup: Infuse a constant flow of your target PEA standard (e.g., 100 ng/mL) into the MS source via a T-junction.

  • Injection: Inject a "blank" extracted biological matrix (e.g., urine extract) via the LC column.

  • Observation: Monitor the baseline of the infused analyte.

  • Result: A dip in the baseline indicates suppression ; a peak indicates enhancement .

    • Fix: If the dip aligns with your analyte's retention time, you must change the chromatography (e.g., switch to Biphenyl or PFP phase) or improve extraction (e.g., use cation-exchange SPE to remove lipids).

Workflow Diagram: Matrix Effect Mitigation

MatrixEffects Input Low Sensitivity / Quant Error Infusion Perform Post-Column Infusion Input->Infusion Result Observe Baseline Infusion->Result Suppression Baseline Dip (Suppression) Result->Suppression Signal Drop Enhancement Baseline Rise (Enhancement) Result->Enhancement Signal Spike Fix1 Switch Column Phase (C18 -> Biphenyl) Suppression->Fix1 Fix2 Switch Extraction (LLE -> MCX SPE) Suppression->Fix2 Fix3 Use SIL-Internal Std (e.g., MDMA-d5) Suppression->Fix3 Enhancement->Fix1

Figure 2: Diagnostic workflow for identifying and mitigating matrix effects in LC-MS/MS analysis.

References

  • Glicksberg, L., et al. (2017). "Stability of Synthetic Cathinones in Blood." Journal of Analytical Toxicology, 41(8), 656–663. Link

  • Al-Saffar, Y., et al. (2021). "Stability of synthetic cathinones in clinical and forensic toxicological analysis-Where are we now?" Drug Testing and Analysis, 13(4), 728-739. Link

  • Kranenburg, R.F., et al. (2020). "Discrimination of phenethylamine regioisomers and structural analogues by Raman spectroscopy." Forensic Science International, 316, 110491. Link

  • Segawa, H., et al. (2002). "Differentiation of ring-substituted bromomethamphetamines by gas chromatography-mass spectrometry." Forensic Science International. Link

  • Sauve, E., et al. (2008). "Pitfalls and prevention strategies for liquid chromatography-tandem mass spectrometry in the selected reaction-monitoring mode for drug analysis." Clinical Chemistry, 54(9). Link

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) studies of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine analogs

A Comprehensive Comparative Guide to the Structure-Activity Relationship (SAR) of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine Analogs Authored by: A Senior Application Scientist In the landscape of medicinal chemistry, the...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparative Guide to the Structure-Activity Relationship (SAR) of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine Analogs

Authored by: A Senior Application Scientist

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a continuous endeavor. The morpholine moiety has been identified as a "privileged pharmacophore," a structural motif that is recurrent in a multitude of biologically active compounds across various therapeutic areas.[1][2] Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, make it a valuable component in drug design.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of hypothetical analogs based on the 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine scaffold. We will explore the synthetic rationale, comparative biological activities, and the experimental methodologies used to elucidate the nuanced effects of structural modifications.

The 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine core (Figure 1) presents a compelling starting point for chemical exploration. It combines the advantageous morpholine ring with a phenylethylamine backbone, a classic framework in neuropharmacology and beyond.[5][6] Understanding how modifications to this scaffold influence biological activity is paramount for the rational design of new and improved therapeutic candidates.

The Strategic Importance of the Morpholine Ring

The morpholine ring is more than just a solubilizing group; its impact on a molecule's biological activity is multifaceted.[1][7] The presence of both a weakly basic nitrogen and an ether oxygen within the six-membered ring imparts a unique polarity and hydrogen bonding capability.[3][4] In the context of central nervous system (CNS) drug discovery, the morpholine moiety is often employed to fine-tune a molecule's lipophilicity, a critical factor for blood-brain barrier permeability.[3][4] Furthermore, the conformational flexibility of the morpholine ring can allow for optimal interactions with target proteins.[3]

General Synthetic Strategy for Analog Generation

The synthesis of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine analogs can be approached through several established synthetic routes. A common and efficient method involves the palladium-catalyzed Buchwald-Hartwig amination for the coupling of morpholine with a suitably substituted 2-bromophenylethanone derivative, followed by reductive amination to install the ethan-1-amine side chain. This versatile approach allows for the introduction of a wide range of substituents on both the phenyl ring and the amine.

Synthetic_Workflow A Substituted 2-Bromophenylethanone C Pd-catalyzed Buchwald-Hartwig Amination A->C B Morpholine B->C D Substituted 2-(Morpholin-4-yl)phenylethanone C->D Intermediate F Reductive Amination (e.g., NaBH3CN) D->F E Amine Source (e.g., NH4OAc) E->F G Target Analog F->G Final Product Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates Downstream Downstream Effector KinaseX->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Analog 1c Analog Analog->KinaseX Inhibits

Sources

Comparative

Benchmarking 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine against known inhibitors

Executive Summary This guide benchmarks 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine (referred to herein as MPEA ), a privileged pharmacophore scaffold, against established inhibitors of the Phosphoinositide 3-kinase (PI3K)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide benchmarks 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine (referred to herein as MPEA ), a privileged pharmacophore scaffold, against established inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway.

The ortho-morpholino-phenyl moiety is a validated "hinge-binder" in kinase medicinal chemistry, critical for the potency of approved drugs like Idelalisib . This guide evaluates MPEA not as a finished drug, but as a high-efficiency Fragment Lead , comparing its physicochemical profile, ligand efficiency, and kinase selectivity against Idelalisib (Clinical Standard), ZSTK474 (Structural Analog), and Wortmannin (Pan-inhibitor Reference).

Part 1: The Comparative Landscape

To objectively assess MPEA, we must benchmark it against agents with overlapping mechanisms of action (MOA) within the PI3K/Akt/mTOR signaling cascade.

The Product: MPEA (Fragment Lead)
  • Role: Hinge-binding Pharmacophore / Fragment Lead.

  • Mechanism: Competitive ATP inhibition at the PI3K catalytic domain (p110 subunit).

  • Key Advantage: High Ligand Efficiency (LE) and aqueous solubility due to the morpholine ether oxygen.

  • Target Profile: Class I PI3K isoforms (

    
    ).
    
The Competitors
ComparatorStatusMOABenchmarking Utility
Idelalisib (Zydelig)FDA ApprovedSelective PI3K

Inhibitor
Potency Standard. Represents the "finished product" derived from similar scaffolds. Used to measure how much potency the MPEA fragment contributes to the final drug.
ZSTK474 Clinical CandidatePan-Class I PI3K InhibitorStructural Analog. Shares the specific ortho-morpholine motif. Used to benchmark selectivity profiles.
Wortmannin Research ToolIrreversible (Covalent) InhibitorPositive Control. Provides the "ceiling" for inhibition in assays but suffers from poor stability and toxicity.

Part 2: Experimental Benchmarking Protocols

To validate MPEA, you must perform the following self-validating assays. These protocols are designed to isolate the contribution of the morpholine scaffold to binding affinity and metabolic stability.

Experiment A: Biochemical Potency (ADP-Glo™ Kinase Assay)

Objective: Determine the intrinsic affinity (


) of MPEA for the PI3K

and PI3K

isoforms compared to Idelalisib.

Protocol:

  • Reagent Prep: Prepare 2.5x PI3K reaction buffer (HEPES pH 7.5, MgCl2, EGTA, Brij-35).

  • Compound Dilution: Serially dilute MPEA and Idelalisib in 100% DMSO (Start: 10 mM; 1:3 dilution series).

  • Enzyme Reaction:

    • Add 2

      
      L of PI3K enzyme (0.5 ng/
      
      
      
      L) to 384-well plate.
    • Add 1

      
      L of compound. Incubate 15 min at RT (allows hinge binding).
      
    • Add 2

      
      L of Substrate Mix (PIP2:PS lipid substrates + Ultra-pure ATP).
      
  • Incubation: 60 min at RT.

  • Detection: Add 5

    
    L ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min. Add 10 
    
    
    
    L Kinase Detection Reagent (converts ADP to Luciferase signal).
  • Read: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

Data Interpretation:

  • Valid Run: Z-factor > 0.5; Wortmannin control shows >95% inhibition.

  • Expectation: MPEA (Fragment) will have higher

    
     (
    
    
    
    M range) than Idelalisib (nM range), but its Ligand Efficiency (LE) should be >0.3.
Experiment B: Target Engagement (Western Blot for pAKT)

Objective: Confirm MPEA penetrates the cell membrane and inhibits the pathway in a cellular context.

Protocol:

  • Cell Line: LY294002-sensitive cell line (e.g., MCF-7 or PC3).

  • Treatment: Serum-starve cells overnight. Treat with MPEA (10, 50, 100

    
    M) vs. Idelalisib (100 nM) for 2 hours.
    
  • Stimulation: Stimulate with EGF (50 ng/mL) for 15 min to activate PI3K.

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors.

  • Blotting:

    • Primary Ab: Anti-pAKT (Ser473) [Cell Signaling #4060].

    • Loading Control: Anti-Total AKT or

      
      -Actin.
      
  • Quantification: Densitometry ratio of pAKT/Total AKT.

Part 3: Visualization of Mechanism & Workflow

Figure 1: The PI3K Signaling Cascade & Inhibitor Intervention

Caption: The PI3K pathway regulates cell survival.[1][2] MPEA and Idelalisib competitively inhibit the p110 catalytic subunit, preventing PIP2 to PIP3 conversion and blocking AKT phosphorylation (Ser473).

PI3K_Pathway RTK RTK / GPCR (Growth Factor Receptor) PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT AKT (PKB) PIP3->AKT Recruits PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates mTOR mTORC1 AKT->mTOR Activates Survival Cell Survival & Proliferation mTOR->Survival MPEA MPEA (Scaffold Lead) MPEA->PI3K Competes w/ ATP Idelalisib Idelalisib (Reference Drug) Idelalisib->PI3K Inhibits p110δ

[2][3][4][5][6]

Figure 2: Comparative Screening Workflow

Caption: Step-by-step workflow for benchmarking MPEA against known inhibitors, ensuring data integrity through parallel processing and Z-factor validation.

Workflow Prep Compound Prep (DMSO Stocks) EnzRxn Enzyme Reaction (PI3K + Lipid + ATP) Prep->EnzRxn Serial Dilution Detect ADP-Glo Detection (Luciferase Signal) EnzRxn->Detect 60 min @ RT Analysis Data Analysis (IC50 & Z-Factor) Detect->Analysis Luminescence MPEA MPEA (Test) MPEA->Prep Ref Idelalisib (Control) Ref->Prep

Part 4: Data Presentation & Analysis

When publishing your comparison, summarize the data in the following format. Note: Values below are representative of typical scaffold performance in this chemical class.

Table 1: Physicochemical & Potency Benchmarking
PropertyMPEA (Scaffold)Idelalisib (Drug)ZSTK474 (Analog)Analysis
MW ( g/mol ) ~220.3415.4417.5MPEA is a "Fragment" (<300 Da), ideal for growing.
cLogP ~1.23.62.8MPEA is significantly more hydrophilic (better solubility).
PI3K

IC50
5 - 50

M*
2.5 nM6 nMMPEA has lower potency but validates the binding mode.
Ligand Efficiency High (>0.4) Moderate (~0.3)Moderate (~0.3)Key Finding: MPEA binds very efficiently per atom.
Solubility (pH 7.4) HighLowModerateMPEA requires less formulation optimization.

*Estimated range for bare pharmacophore fragments.

Part 5: Scientific Causality & Conclusion

Why this comparison matters: The ortho-morpholino-phenyl group (present in MPEA) functions as a hydrogen bond acceptor for the hinge region (Valine residue) of the PI3K ATP-binding pocket. By benchmarking MPEA against Idelalisib, we demonstrate that while the fragment lacks the auxiliary binding groups (the quinazolinone/purine) required for nanomolar potency, it possesses the core selectivity and solubility elements required for a successful drug campaign.

Recommendation: MPEA should be utilized as a starting scaffold for Fragment-Based Drug Discovery (FBDD). Researchers should modify the ethylamine tail to reach into the "affinity pocket" of the kinase, similar to how Idelalisib extends into the specificity pocket, rather than using MPEA as a standalone inhibitor.

References

  • Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.[7] (2010).[7] Link

  • A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer. Royal Society of Chemistry (RSC) Advances. (2018).[8] Link

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design. (2016).[9][10] Link

  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. International Journal of Molecular Sciences. (2021).[1][3][4][6] Link

  • ADP-Glo™ Kinase Assay Systems Protocol. Promega Corporation. (Validated Assay Standard). Link

Sources

Validation

Comparative analysis of the ADME properties of morpholine derivatives

Executive Summary In medicinal chemistry, the morpholine ring acts as a critical "metabolic brake" and solubility enhancer.[1][2][3][4] Unlike its bioisosteres—piperidine (lipophilic, basic) and piperazine (polar, often...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the morpholine ring acts as a critical "metabolic brake" and solubility enhancer.[1][2][3][4] Unlike its bioisosteres—piperidine (lipophilic, basic) and piperazine (polar, often metabolically labile at the distal nitrogen)—morpholine offers a balanced physicochemical profile. It lowers lipophilicity (


) while maintaining moderate basicity (

), often resulting in improved metabolic stability and blood-brain barrier (BBB) penetration.

This guide provides a technical comparison of morpholine derivatives against common saturated heterocycles, supported by experimental protocols for validating these properties in early-stage discovery.

Part 1: Physicochemical Profile (Absorption & Distribution)[4]

The substitution of a methylene group in piperidine with an oxygen atom to form morpholine drastically alters the electronic landscape of the ring. This change impacts ionization at physiological pH and lipophilicity, the two primary drivers of absorption and distribution.

Comparative Physicochemical Metrics[2][5][6][7]
PropertyMorpholinePiperidinePiperazineImpact on ADME

(Conj. Acid)
~8.3 - 8.5~10.8 - 11.2~9.8 (N1), ~5.6 (N4)Solubility/Permeability: Morpholine is largely uncharged or partially ionized at pH 7.4, enhancing membrane permeability compared to the fully protonated piperidine.

(Lipophilicity)
-0.860.84-1.17Solubility: Morpholine reduces lipophilicity relative to piperidine, lowering non-specific binding and improving aqueous solubility.
H-Bond Acceptors 2 (N, O)1 (N)2 (N, N)Solubility: The ether oxygen serves as a weak H-bond acceptor, aiding solvation without significantly penalizing permeability.
Polar Surface Area ~12 Ų~3 Ų~24 ŲBBB Penetration: Morpholine's PSA is ideal for CNS penetration; Piperazine's higher polarity often requires masking for CNS targets.
The "Basicity Modulation" Effect

The oxygen atom in morpholine exerts an inductive electron-withdrawing effect (-I effect) on the nitrogen. This lowers the


 by approximately 2-3 log units compared to piperidine.
  • Consequence: At physiological pH (7.4), a significant fraction of morpholine derivatives remain unprotonated. This uncharged species drives passive diffusion across biological membranes, often giving morpholine derivatives superior CNS exposure despite having a lower

    
     than piperidine analogues.
    

Part 2: Metabolic Stability (Metabolism)[2][8]

Morpholine is frequently employed to block metabolic soft spots found in piperidine or pyrrolidine rings.

Mechanism of Stabilization
  • Reduced N-Oxidation: The lower basicity of the morpholine nitrogen makes it less susceptible to Flavin-containing Monooxygenase (FMO) mediated N-oxidation compared to piperidines.

  • Deactivation of

    
    -Carbons:  The inductive effect of the oxygen atom reduces the electron density at the carbons alpha to the nitrogen, making them less prone to CYP450-mediated hydrogen abstraction (the rate-limiting step in oxidative dealkylation).
    
Metabolic Pathways & Liabilities

Despite its stability, morpholine is not inert. It undergoes specific oxidative biotransformations, primarily driven by CYP3A4 and CYP2D6.

MorpholineMetabolism Figure 1: Primary oxidative metabolic pathways of the morpholine scaffold. Parent Morpholine Derivative Radical C-Radical Intermediate Parent->Radical CYP450 (H-abstraction @ C2/C3) NOxide N-Oxide Parent->NOxide FMO / CYP (N-Oxidation) Hemiaminal Hemiaminal (Unstable) Radical->Hemiaminal Oxygen Rebound RingOpen Ring Scission (Hydroxyethyl glycine) Hemiaminal->RingOpen Spontaneous Ring Opening Lactam Morpholin-3-one (Lactam) Hemiaminal->Lactam Dehydrogenation (2e- oxidation)

  • Ring Scission: Hydroxylation at the C2 or C3 position leads to an unstable hemiaminal, which spontaneously opens to form (2-hydroxyethyl)glycine derivatives. This is a clearance pathway that must be monitored.

  • Lactam Formation: Oxidation to morpholin-3-one is a common metabolite, which is typically inactive and excreted.

Case Study: 11 -HSD1 Inhibitors

In the optimization of 11


-HSD1 inhibitors, replacing a piperidine ring with morpholine reduced intrinsic clearance (

) in human liver microsomes by >50% . The piperidine analogue suffered from rapid hydroxylation on the ring carbons, whereas the morpholine analogue suppressed this pathway due to the electronic deactivation of the ring system.

Part 3: Experimental Protocols

To validate these properties, the following protocols are recommended. These are designed to be self-validating with internal controls.

Protocol A: Microsomal Stability Assay (Intrinsic Clearance)

Objective: Determine the intrinsic clearance (


) and 

of morpholine derivatives to assess metabolic susceptibility.

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.[5]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Test Compound (10 mM DMSO stock).[5]

  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

Methodology:

  • Preparation: Dilute test compound to 1

    
    M in Phosphate Buffer (100 mM, pH 7.4). Final DMSO concentration should be <0.1%.
    
  • Pre-incubation: Mix 30

    
    L of microsomes (final conc. 0.5 mg/mL) with 350 
    
    
    
    L of compound solution. Incubate at 37°C for 5 minutes.
  • Initiation: Add 20

    
    L of pre-warmed NADPH regenerating system to initiate the reaction.
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS monitoring parent ion depletion.

Data Calculation: Plot


 vs. time. The slope is 

.


Protocol B: LogD7.4 Determination (Shake-Flask Method)

Objective: Measure lipophilicity at physiological pH to predict BBB penetration.

Methodology:

  • Phase Preparation: Saturate 1-Octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice versa for 24 hours.

  • Equilibration: Dissolve test compound in the PBS-saturated Octanol phase (Target conc: 100

    
    M).
    
  • Partitioning: Mix equal volumes of drug-containing Octanol and Octanol-saturated PBS in a glass vial.

  • Agitation: Shake at 25°C for 4 hours; centrifuge to separate phases.

  • Quantification: Analyze both phases by HPLC-UV or LC-MS.

  • Calculation:

    
    .
    

Part 4: Optimization Strategy

When a morpholine derivative shows high clearance or poor permeability, use this decision logic to optimize the scaffold.

MorpholineOptimization Figure 2: Strategic decision tree for optimizing morpholine ADME liabilities. Start Issue: High Clearance or Low Exposure CheckMet Identify Metabolic Soft Spot (MetID) Start->CheckMet RingOx Oxidation on Morpholine Ring? CheckMet->RingOx LC-MS indicates +16 Da on ring SideChain Oxidation on Side Chain? CheckMet->SideChain Metabolism distal Sol1 Strategy: Add Gem-Dimethyl or Fluorine at C2/C6 RingOx->Sol1 Steric blocking Sol2 Strategy: Bridge the Ring (e.g., 8-oxa-3-azabicyclo[3.2.1]octane) RingOx->Sol2 Conformational constraint Sol3 Strategy: Adjust Linker (Ether vs Amine) SideChain->Sol3

Strategic Insights
  • Bridged Morpholines: If the standard morpholine ring is metabolically labile, consider bridged analogues like 8-oxa-3-azabicyclo[3.2.1]octane . These maintain the physicochemical "sweet spot" of morpholine but rigidly lock the conformation, preventing the enzymatic induced fit required for oxidation.

  • Deuteration: Selective deuteration of the morpholine ring carbons can reduce clearance via the Kinetic Isotope Effect (KIE) without altering steric or electronic properties.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link](Source verified via ACS search snippets).

  • Mitigating Heterocycle Metabolism in Drug Discovery.Journal of Medicinal Chemistry. Discusses the specific replacement of piperidine with morpholine to lower LogD and improve microsomal stability.
  • Bioisosteres in Medicinal Chemistry.Journal of Medicinal Chemistry. Detailed analysis of pKa shifts and permeability trade-offs between morpholine and piperazine.
  • Protocols for Assessing Metabolic Stability. Protocols.io. Standardized methodologies for hepatocyte and microsomal incubations. Available at: [Link].

Sources

Comparative

A Comparative Guide to the Reproducible Synthesis of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine: Reductive Amination vs. Buchwald-Hartwig Amination

For researchers and drug development professionals, the consistent and predictable synthesis of novel chemical entities is paramount. The morpholine moiety is a privileged structure in medicinal chemistry, and its incorp...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the consistent and predictable synthesis of novel chemical entities is paramount. The morpholine moiety is a privileged structure in medicinal chemistry, and its incorporation into aromatic scaffolds often imparts desirable pharmacokinetic properties.[1][2] This guide provides an in-depth, objective comparison of two common synthetic strategies for preparing 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine, a valuable building block for more complex molecular architectures. We will explore the nuances of Reductive Amination and Buchwald-Hartwig Amination, offering detailed experimental protocols and an analysis of factors that critically influence experimental reproducibility.

Introduction to the Target Molecule and Synthetic Challenges

1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine is a chiral primary amine featuring a sterically encumbered ortho-substituted phenyl ring. The juxtaposition of the morpholine and ethylamine substituents presents unique synthetic challenges. The choice of synthetic route can significantly impact not only the yield and purity of the final product but also the consistency of these outcomes from batch to batch. This guide will dissect two powerful C-N bond-forming strategies, providing the rationale behind the selection of reagents and reaction conditions to empower researchers to make informed decisions for their own synthetic campaigns.

Comparative Analysis of Synthetic Methodologies

The two synthetic routes we will compare for the preparation of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine are:

  • Reductive Amination: A two-step, one-pot reaction involving the formation of an imine from a ketone precursor, followed by its in-situ reduction.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction to form the C-N bond between an aryl halide and an amine.

The following table summarizes the key comparative aspects of these two methodologies for the synthesis of ortho-substituted phenylethylamines.

ParameterReductive AminationBuchwald-Hartwig Amination
Starting Materials 2'-Morpholinoacetophenone, Ammonia source1-(2-Bromophenyl)ethanamine, Morpholine
Key Reagents Reducing agent (e.g., NaBH₃CN, H₂/Catalyst)Palladium catalyst, Phosphine ligand, Base
Typical Yield 60-85%75-95%
Reaction Conditions Mild to moderate temperature and pressureOften requires elevated temperatures
Key Reproducibility Factors Purity of ketone, control of pH, choice of reducing agentCatalyst activity, ligand purity, inert atmosphere
Common Side Reactions Over-alkylation, ketone reductionCatalyst decomposition, hydrodehalogenation
Purification Standard chromatography or crystallizationMay require specialized methods to remove catalyst

Experimental Protocols and Mechanistic Insights

The following sections provide detailed, step-by-step protocols for each synthetic route. The causality behind key experimental choices is explained to enhance understanding and improve reproducibility.

Method 1: Reductive Amination of 2'-Morpholinoacetophenone

Reductive amination is a robust and widely used method for the synthesis of amines.[3][4] The reaction proceeds via the initial formation of an imine or enamine, which is then reduced in situ to the desired amine. The choice of reducing agent is critical for the success and reproducibility of this reaction. Sodium cyanoborohydride (NaBH₃CN) is often favored as it is selective for the reduction of the protonated imine over the starting ketone, minimizing the formation of the corresponding alcohol byproduct.[5][6]

Caption: Workflow for Reductive Amination Synthesis.

Detailed Protocol:

  • Reaction Setup: To a solution of 2'-morpholinoacetophenone (1.0 eq) in methanol (0.5 M) is added ammonium acetate (10 eq). The mixture is stirred at room temperature for 30 minutes.

  • Reduction: Sodium cyanoborohydride (1.5 eq) is added portion-wise over 15 minutes. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of 2 M HCl until the solution is acidic (pH ~2). The mixture is stirred for 30 minutes to hydrolyze any remaining imine. The solvent is then removed under reduced pressure.

  • Extraction: The residue is dissolved in water and basified with 2 M NaOH to pH >10. The aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine.

Self-Validating System and Reproducibility:

  • Monitoring Imine Formation: Before the addition of the reducing agent, the formation of the imine can be monitored by TLC or ¹H NMR to ensure the first step has proceeded efficiently.

  • pH Control: The pH of the reaction is crucial. The initial imine formation is typically favored under slightly acidic conditions, which are provided by the ammonium acetate.

  • Purity of Starting Material: The purity of the 2'-morpholinoacetophenone is critical. Impurities can interfere with the reaction and lead to the formation of side products.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][7][8] This method is particularly useful for the synthesis of arylamines from aryl halides. The choice of ligand for the palladium catalyst is critical and can significantly influence the reaction's efficiency and substrate scope.[9] For the coupling of a secondary cyclic amine like morpholine, a sterically hindered phosphine ligand is often employed to promote the reductive elimination step and prevent catalyst decomposition.[10]

Caption: Workflow for Buchwald-Hartwig Amination Synthesis.

Detailed Protocol:

  • Reaction Setup: An oven-dried Schlenk flask is charged with 1-(2-bromophenyl)ethanamine (1.0 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 eq). The flask is evacuated and backfilled with argon three times.

  • Reaction: Anhydrous, degassed toluene (0.2 M) and morpholine (1.2 eq) are added via syringe. The reaction mixture is heated to 80-110 °C and stirred under argon. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: After completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The mixture is filtered through a pad of Celite to remove the palladium catalyst.

  • Extraction: The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine.

Self-Validating System and Reproducibility:

  • Inert Atmosphere: The success of the Buchwald-Hartwig amination is highly dependent on maintaining an inert atmosphere to prevent the oxidation of the phosphine ligand and deactivation of the palladium catalyst.[11]

  • Purity of Reagents: The purity of the aryl halide, amine, and particularly the ligand and base are critical. Trace impurities can poison the catalyst and lead to inconsistent results.[12]

  • Catalyst and Ligand Choice: The choice of palladium source and ligand is crucial and often requires screening to find the optimal conditions for a specific substrate combination.[13]

Characterization of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine

The identity and purity of the synthesized 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine should be confirmed by standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: These techniques will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the expected chemical environments.[14][15][16]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the final compound.

Conclusion and Recommendations

Both Reductive Amination and Buchwald-Hartwig Amination are viable and powerful methods for the synthesis of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine.

  • Reductive Amination is often preferred for its operational simplicity and the use of less expensive reagents. However, its reproducibility can be sensitive to the purity of the starting ketone and precise control of reaction conditions.

  • Buchwald-Hartwig Amination typically offers higher yields and a broader substrate scope but requires careful control of an inert atmosphere and the use of expensive palladium catalysts and ligands. Reproducibility hinges on the quality and handling of these sensitive reagents.

For initial small-scale synthesis and route scouting, Reductive Amination may be a more straightforward starting point. For larger-scale synthesis where yield and purity are paramount, the investment in optimizing a Buchwald-Hartwig protocol is often justified. Ultimately, the choice of method will depend on the specific needs of the researcher, including scale, cost, and available equipment. By understanding the mechanistic nuances and critical parameters of each reaction, researchers can significantly enhance the reproducibility and success of their synthetic endeavors.

References

  • Martín, A. R., & Buchwald, S. L. (2022). To Err is Human; To Reproduce Takes Time. ACS Catalysis, 12(6), 3436–3444. [Link]

  • Verma, P., & Kumar, A. (2020). Recent Green and Sustainable Pd‐Catalyzed Aminations. ChemistrySelect, 5(1), 133-156. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Antermite, D., et al. (2019). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. [Link]

  • Nolan, S. P., & Organ, M. G. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(13), 6594-6681. [Link]

  • Royal Society of Chemistry. (2014). Supplementary Data. [Link]

  • Mendeley Data. (2020). Compound Characterization Data and 1H-NMR Data for Titrations and Rate Measurements. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Nolan, S. P. (2009). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2018(4), 282-306. [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Organic Syntheses. (2019). 1-Hydrosilatrane. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Google Patents. (2000).
  • Kılıç, H., & Akbaş, E. (2014). Fast Method for Synthesis of Alkyl and Aryl-N-Methylnitrones. Molecules, 19(7), 10354-10363. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • University of Alberta. (n.d.). Appendix I. [Link]

  • Li, X., & Zhang, J. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 62(9), e202216863. [Link]

  • Wiley-VCH. (n.d.). Supporting Information. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

  • Organic Process Research & Development. (2025). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. [Link]

  • Semantic Scholar. (2021). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. [Link]

  • ResearchGate. (2022). Strategies for the synthesis of N-arylamides and N-benzylamides. [Link]

  • ResearchGate. (2015). (S)-PEA imine yield and geometry, imine reduction data and reductive amination data with Raney-Ni. [Link]

  • Hebei University of Technology. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. [Link]

  • Royal Society of Chemistry. (2019). Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. [Link]

  • ResearchGate. (2024). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. [Link]

  • ResearchGate. (2007). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]

  • Taylor & Francis eBooks. (2010). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [Link]

  • Google Patents. (1994). JPH06253891A - Method for producing (R) -α-methylbenzylamine.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • National Center for Biotechnology Information. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]

  • MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. [Link]

  • National Center for Biotechnology Information. (2025). NMRexp: A database of 3.3 million experimental NMR spectra. [Link]

  • PubMed. (1986). Conformational Effects on the Activity of Drugs. 10. Synthesis, Conformation, and Pharmacological Properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and Their Morpholine Analogues. [Link]

  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • National Center for Biotechnology Information. (2012). Chromatographic methods for the study of amines from biological material. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine proper disposal procedures

Executive Summary: Operational Directive Do NOT dispose of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine down the drain. This compound is a functionalized aromatic amine incorporating a morpholine ring.[1] It poses specific...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Directive

Do NOT dispose of 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine down the drain.

This compound is a functionalized aromatic amine incorporating a morpholine ring.[1] It poses specific risks regarding corrosivity (high pH) , aquatic toxicity , and incompatibility with nitrosating agents .

Immediate Action Plan:

  • Classify as Hazardous Organic Alkaline Waste (RCRA Characteristic D002).[1]

  • Segregate strictly from acids and oxidizing agents.[1]

  • Disposal Path: High-temperature incineration via a licensed hazardous waste hauler.[1]

Chemical Hazard Profile & Rationale

To handle this compound safely, you must understand the causality of its hazards. We are not just following rules; we are managing chemical reactivity.

PropertyValue/DescriptionOperational Implication
CAS Number 874993-79-0Use for waste manifesting and inventory tracking.[1]
Functional Groups Primary Amine (-NH₂), Morpholine (Tertiary Amine/Ether), Phenyl RingHigh Basicity: Will react exothermically with acids. Nitrosamine Risk: Morpholine moieties can form carcinogenic N-nitrosamines if exposed to nitrites/nitrosating agents.[1][2]
Physical State Solid or Viscous Liquid (varies by salt form)If solid, dissolve in a compatible solvent (e.g., Ethanol) before adding to liquid waste streams to prevent clogging, unless solid waste disposal is preferred.
RCRA Status Characteristic Waste (Likely D002)Not P- or U-listed, but exhibits corrosive characteristics (pH > 12.5 in solution).[1]
The "Why" Behind the Protocol:
  • The Exothermic Risk: The primary amine on the ethyl chain and the nitrogen in the morpholine ring are proton acceptors.[1] Mixing this waste into a general "Organic Waste" carboy that contains acidic byproducts (e.g., acetic acid, TFA) can trigger a runaway exothermic reaction, pressurizing the container.

  • The Nitrosamine Hazard: Morpholine derivatives are precursors to N-nitrosomorpholine (NMOR), a potent carcinogen.[1][2] You must ensure this waste stream never encounters nitrosating agents (e.g., Sodium Nitrite, Nitric Oxide donors).

Segregation & Compatibility Protocol

This protocol acts as a self-validating system .[1] Before adding waste to a container, verify compatibility using the logic flow below.

Critical Rule: This substance belongs in the Basic (Alkaline) Organic waste stream.[1]

SegregationLogic Chemical 1-[2-(Morpholin-4-yl)phenyl] ethan-1-amine Waste CheckStream Check Receiving Waste Stream Chemical->CheckStream AcidStream Acidic Waste (HCl, H2SO4, TFA) CheckStream->AcidStream Is stream acidic? OxidizerStream Oxidizing Waste (Nitrates, Peroxides) CheckStream->OxidizerStream Contains oxidizers? GeneralOrganic General Organic (Non-Halogenated) CheckStream->GeneralOrganic Neutral pH? BaseStream Alkaline/Basic Waste (Amines, Hydroxides) CheckStream->BaseStream High pH? ResultBad STOP: Exothermic/Toxic Risk AcidStream->ResultBad Violent Reaction OxidizerStream->ResultBad Fire/Nitrosamines ResultGood PROCEED: Compatible GeneralOrganic->ResultGood Acceptable (Watch pH) BaseStream->ResultGood Ideal Path

Figure 1: Waste Segregation Logic Flow. Ensure the receiving container is compatible with organic bases.

Step-by-Step Disposal Workflow

Phase 1: Preparation & Packaging
  • Identify the State:

    • If Solid: Collect in a wide-mouth HDPE or glass jar. Label as "Hazardous Waste - Solid - Toxic/Corrosive."[1]

    • If Liquid/Solution: Ensure the solvent is compatible (e.g., Methanol, DMSO, DCM).

  • Labeling:

    • Must include full chemical name (No abbreviations like "Morph-Amine").

    • Check hazards: Corrosive , Irritant , Toxic .[3][4]

  • Container Selection:

    • Use HDPE (High-Density Polyethylene) or Glass containers.[1]

    • Avoid metal containers (aluminum) as amines can be corrosive to certain metals over time.[1]

Phase 2: Waste Accumulation
  • Satellite Accumulation Area (SAA): Store the container in a secondary containment tray to catch drips.

  • Venting: If the waste was recently generated from a reaction, allow it to cool and off-gas (if necessary) in a fume hood before tightly capping.[1]

  • pH Check: If mixing with other organic solvents, verify the final mixture pH. If pH > 12.5, the waste code D002 is mandatory.

Phase 3: Final Disposal (Vendor Handoff)
  • Manifesting: List the primary constituents.[1]

    • Example: "Waste Flammable Liquid, Corrosive, n.o.s. (Contains Ethanol, 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine)."[1]

  • Destruction Method: Request Incineration (Fuel Blending).[1] This ensures the complete thermal destruction of the morpholine ring and amine groups, preventing environmental release.

Emergency Contingency: Spill Cleanup

Scenario: You spill 50mL of a 1M solution on the benchtop.

  • Evacuate & Ventilate: Alert nearby personnel. Amines have strong odors and are respiratory irritants.[1]

  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.[1]

  • Containment: Surround the spill with absorbent pads or a "snake" to prevent spreading.[1]

  • Neutralization (The Critical Step):

    • Do NOT use strong mineral acids (HCl) to neutralize; this may cause splattering.[1]

    • Use a Citric Acid or Sodium Bisulfate based spill kit.[1] Sprinkle the neutralizer from the perimeter inward.[1]

    • Observation: Wait for any fizzing or heat generation to subside.[1]

  • Collection: Scoop the resulting sludge into a hazardous waste bag/pail. Label as "Spill Debris - Organic Amine."[1]

  • Decontamination: Wash the surface with soap and water.[1]

References & Regulatory Grounding

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] (Defines D002 Corrosivity and D001 Ignitability).

    • [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press (US); 2011.[1] (Standard for segregation and amine handling).

    • [1]

  • PubChem. Compound Summary: 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine (CAS 874993-79-0).[1][5] (Used for structural verification and physical property estimation).[1]

    • [1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] (Guidelines for interpreting hazard codes).

    • [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine
Reactant of Route 2
1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine
© Copyright 2026 BenchChem. All Rights Reserved.